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Nipamovir

Cat. No.: B12369593
M. Wt: 349.37 g/mol
InChI Key: VCFXTULPPKLMGT-UHFFFAOYSA-N
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Description

Nipamovir is a useful research compound. Its molecular formula is C14H15N5O4S and its molecular weight is 349.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N5O4S B12369593 Nipamovir

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N5O4S

Molecular Weight

349.37 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylbenzamide

InChI

InChI=1S/C14H15N5O4S/c1-18-8-17-12(19(22)23)14(18)24-10-5-3-2-4-9(10)13(21)16-7-6-11(15)20/h2-5,8H,6-7H2,1H3,(H2,15,20)(H,16,21)

InChI Key

VCFXTULPPKLMGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1SC2=CC=CC=C2C(=O)NCCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Nipamovir: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nipamovir is a novel, orally bioavailable prodrug of the mercaptobenzamide class, developed as a potential therapeutic agent against Human Immunodeficiency Virus Type 1 (HIV-1). It represents a promising class of antiretrovirals that target the viral nucleocapsid protein 7 (NCp7), a highly conserved zinc-finger protein critical for multiple stages of the viral replication cycle. This mechanism of action, distinct from currently approved antiretroviral therapies, offers a high barrier to the development of drug resistance. Preclinical studies have demonstrated that this compound is a simple molecule to synthesize, possesses low toxicity, and effectively reduces viral load in animal models. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Rationale

This compound emerged from research focused on developing HIV-1 inactivators that target the viral nucleocapsid protein 7 (NCp7). NCp7 is an attractive drug target due to its essential roles in viral genome packaging, reverse transcription, and virion assembly and maturation. Its highly conserved nature across different HIV-1 strains makes it less prone to mutations that confer drug resistance.

The lead compound, Amovir , a mercaptobenzamide derivative, demonstrated potent anti-HIV activity by targeting NCp7. However, to improve its pharmacological properties, a prodrug strategy was employed. This compound was designed as a prodrug of Amovir, protecting the reactive thiol group to enhance stability and oral bioavailability. This approach is analogous to the clinically used immunosuppressant Azathioprine.

Synthesis of this compound

This compound, with the chemical name N-(3-amino-3-oxopropyl)-2-((1-methyl-5-nitro-1H-imidazol-4-yl)thio)benzamide and a molecular formula of C14H15N5O4S, is synthesized through a straightforward and reproducible process. The general synthesis strategy for the 2-mercaptobenzamide prodrugs involves a two-step, one-pot reaction.

General Synthesis of 2-Mercaptobenzamide Prodrugs:

The synthesis typically begins with the coupling of a substituted thiosalicylic acid with an appropriate amine to form the amide bond. Subsequently, the free thiol group is protected. In cases where the precursor thiols are not commercially available, they can be synthesized in three steps from the corresponding amine.

Logical Workflow for this compound Synthesis:

G cluster_precursor Precursor Synthesis (if needed) cluster_main This compound Synthesis Amine Amine (5) Diazo Diazotization Amine->Diazo NaNO2, HCl Disulfide Disulfide (7) Diazo->Disulfide Na2S2 Thiol Mercapto-benzoic acid (1) Disulfide->Thiol NaBH4 or TCEP Thiol_main Thiosalicylic acid derivative Coupling Amide Bond Formation Thiol_main->Coupling Amine_main 3-Aminopropanamide Amine_main->Coupling Peptide coupling reagents Amide_intermediate Amide Intermediate Coupling->Amide_intermediate Protection Thiol Protection Amide_intermediate->Protection Protecting group precursor This compound This compound Protection->this compound

Caption: General synthesis workflow for this compound.

Mechanism of Action

This compound acts as a prodrug, which upon entering the cell, releases the active mercaptobenzamide compound, Amovir. Amovir targets the zinc fingers of the HIV-1 nucleocapsid protein 7 (NCp7).

The proposed mechanism involves the following steps:

  • Cellular Uptake: Orally administered this compound is absorbed and distributed.

  • Prodrug Activation: Intracellularly, the protecting group on the sulfur atom is cleaved, releasing the active thiol group of Amovir.

  • NCp7 Targeting: The active Amovir molecule interacts with the zinc-coordinating cysteine residues within the zinc finger domains of NCp7.

  • Zinc Ejection: This interaction leads to the ejection of zinc ions from the zinc fingers.

  • Viral Inactivation: The loss of zinc disrupts the structure and function of NCp7, impairing its ability to bind to the viral RNA genome. This interference with NCp7 function disrupts the final maturation steps of the virus, rendering the newly produced virions non-infectious.

This unique mechanism of action, which targets a highly conserved viral protein, is believed to be the reason for the high barrier to the development of viral resistance observed in laboratory experiments.

Signaling Pathway of this compound's Action:

G This compound This compound (Prodrug) Amovir Amovir (Active Drug) This compound->Amovir Intracellular Activation NCp7_active Functional NCp7 (with Zinc Fingers) Amovir->NCp7_active Targets Zinc Fingers NCp7_inactive Inactive NCp7 (Zinc Ejected) NCp7_active->NCp7_inactive Zinc Ejection Viral_Maturation Viral Maturation NCp7_inactive->Viral_Maturation Inhibits Infectious_Virion Infectious HIV-1 Virion Viral_Maturation->Infectious_Virion NonInfectious_Virion Non-Infectious Virion Viral_Maturation->NonInfectious_Virion

Caption: Proposed mechanism of action of this compound.

Preclinical Evaluation

In Vitro Studies

While specific IC50 and EC50 values for this compound are not publicly available in tabulated form, research on the mercaptobenzamide prodrug class has shown potent anti-HIV activity.

Compound Class Target Antiviral Activity (IC50)
Mercaptobenzamide ProdrugsHIV-1 NCp71 - 100 µM

Note: This range is based on studies of various derivatives within the same class as this compound.

Experimental Protocol: Anti-HIV Activity Assay (General)

A common method to determine the anti-HIV activity of a compound involves the following steps:

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound).

  • Incubation: The treated and infected cells are incubated for a period of 4-7 days.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme.

    • Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) formed due to viral infection.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50 or EC50) is calculated from the dose-response curve.

In Vivo Studies

Preclinical in vivo studies have been conducted on this compound in a Simian Immunodeficiency Virus (SIV)-infected rhesus macaque model.

Study Model Treatment Outcome
SIV-infected rhesus macaquesExtended treatment with this compound1 log unit reduction in viral load
Elimination of the ability of remaining virus to infect other cells
No observed toxic side-effects

Experimental Protocol: In Vivo Efficacy Study in SIV-infected Macaques (General Outline)

  • Animal Model: Rhesus macaques are infected with a pathogenic strain of SIV.

  • Treatment: Following confirmation of infection and establishment of a stable viral load, a cohort of animals is treated with this compound, typically administered orally. A control group receives a placebo.

  • Monitoring: Animals are monitored regularly for:

    • Viral Load: Quantification of SIV RNA in plasma using RT-qPCR.

    • Immunological Parameters: CD4+ T-cell counts and other immune markers.

    • Toxicity: Clinical signs, blood chemistry, and hematology.

  • Data Analysis: Comparison of viral load and immunological parameters between the treated and control groups to determine the efficacy and safety of the compound.

Experimental Workflow:

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., T-lymphocytes) Infection HIV-1 Infection Cell_Culture->Infection Treatment_invitro This compound Treatment (Serial Dilutions) Infection->Treatment_invitro Incubation_invitro Incubation Treatment_invitro->Incubation_invitro Quantification Quantification of Viral Replication Incubation_invitro->Quantification IC50 IC50/EC50 Determination Quantification->IC50 Animal_Model SIV-infected Rhesus Macaques Treatment_invivo Oral this compound Treatment Animal_Model->Treatment_invivo Monitoring Monitoring (Viral Load, CD4 count, Toxicity) Treatment_invivo->Monitoring Efficacy_Safety Efficacy and Safety Assessment Monitoring->Efficacy_Safety

An In-depth Technical Guide to Nipamovir: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nipamovir is a novel, orally bioavailable nitroimidazole-based prodrug with potent anti-HIV activity. It represents a promising new class of antiretroviral agents that target the highly conserved zinc finger domains of the HIV-1 nucleocapsid protein (NCp7). By interfering with the final maturation steps of the virus, this compound presents a high barrier to the development of viral resistance, a significant advantage in the landscape of HIV therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available biological data for this compound. Detailed experimental methodologies for its evaluation and relevant signaling pathways are also discussed to support further research and development efforts.

Chemical Structure and Identification

This compound is a mercaptobenzamide derivative with the systematic IUPAC name N-(3-amino-3-oxopropyl)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylbenzamide[1]. Its chemical structure is characterized by a nitroimidazole moiety linked via a thioether bond to a benzamide scaffold, which in turn is connected to an aminopropanamide side chain.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name N-(3-amino-3-oxopropyl)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylbenzamide
Molecular Formula C₁₄H₁₅N₅O₄S
CAS Number 2651908-78-8
SMILES CN1C=NC(=C1SC2=CC=CC=C2C(=O)NCCC(=O)N)--INVALID-LINK--[O-]

Physicochemical Properties

Experimentally determined physicochemical properties for this compound are not extensively reported in the public domain. However, computational predictions provide valuable insights into its characteristics.

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 349.37 g/mol
Exact Mass 349.08447515 Da
Topological Polar Surface Area 161 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 6
XLogP3-AA 0.7

Mechanism of Action

This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body. Its mechanism of action is complex and targets a critical stage in the HIV life cycle: viral maturation[2].

The primary target of the active form of this compound is the HIV-1 nucleocapsid protein (NCp7). NCp7 is a small, basic protein that contains two highly conserved zinc finger domains of the Cys-Xaa2-Cys-Xaa4-His-Xaa4-Cys (CCHC) type. These zinc fingers are crucial for several viral functions, including:

  • Genomic RNA packaging: NCp7 binds to the viral RNA genome and facilitates its encapsidation into newly forming virions.

  • Reverse transcription: It acts as a nucleic acid chaperone, assisting in the reverse transcription of the viral RNA into DNA.

  • Viral assembly and maturation: NCp7 plays a role in the proper assembly of the Gag polyprotein and the subsequent maturation of the virion.

The active metabolite of this compound, a mercaptobenzamide, is thought to disrupt the zinc coordination within the NCp7 zinc fingers. This leads to the ejection of zinc ions, causing the protein to misfold and lose its function. The inactivation of NCp7 ultimately results in the production of non-infectious viral particles[2]. This unique mechanism of action, targeting a highly conserved viral protein, is believed to contribute to the high barrier to resistance observed with this compound[2].

Nipamovir_Mechanism_of_Action cluster_host_cell Host Cell cluster_hiv_virion HIV-1 Virion Maturation This compound This compound Active_Metabolite Active_Metabolite This compound->Active_Metabolite Biotransformation (e.g., reduction of nitro group) NCp7 NCp7 (Zinc Fingers) Active_Metabolite->NCp7 Targets & Inactivates Mature_Infectious_Virion Mature, Infectious Virion NCp7->Mature_Infectious_Virion Facilitates Assembly Non_Infectious_Virion Non-Infectious Virion NCp7->Non_Infectious_Virion Dysfunctional Assembly Gag_Polyprotein Gag Polyprotein Gag_Polyprotein->Mature_Infectious_Virion Proteolytic Cleavage Viral_RNA Viral_RNA Viral_RNA->Mature_Infectious_Virion Packaging

Caption: Mechanism of action of this compound targeting HIV-1 NCp7.

Biological Activity

This compound has demonstrated potent anti-HIV activity in cell-based assays. The 50% effective concentration (EC₅₀) values have been determined in different cell lines against various HIV-1 strains.

Table 3: In Vitro Anti-HIV Activity of this compound [3]

Cell LineHIV-1 StrainEC₅₀ (µM)
CEM-SSHIV-1RF3.64 ± 3.28
hPBMCHIV-1₉₂HT₅₉₉3.23 ± 2.81

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not publicly available. However, based on its chemical structure, a general synthetic approach can be proposed. Similarly, standard protocols for the evaluation of anti-HIV compounds can be adapted for this compound.

Proposed Synthetic Workflow

The synthesis of this compound likely involves a multi-step process. A plausible synthetic route could involve the coupling of a pre-functionalized nitroimidazole thioether with a benzamide derivative.

Nipamovir_Synthesis_Workflow Start1 2-mercaptobenzoic acid Intermediate1 2-((3-methyl-5-nitro-1H-imidazol-4-yl)thio)benzoic acid Start1->Intermediate1 Start2 4-chloro-3-methyl-5-nitroimidazole Start2->Intermediate1 Nucleophilic Aromatic Substitution This compound This compound Intermediate1->this compound Start3 3-aminopropanamide Start3->this compound Amide Coupling Purification Purification (e.g., Chromatography) This compound->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: A plausible synthetic workflow for this compound.

In Vitro Anti-HIV Assay Workflow

The evaluation of this compound's anti-HIV activity typically involves cell-based assays using susceptible cell lines and laboratory-adapted or clinical isolates of HIV-1.

Anti_HIV_Assay_Workflow Cell_Culture 1. Culture susceptible cells (e.g., CEM-SS, hPBMCs) Infection 3. Infect cells with HIV-1 in the presence of this compound Cell_Culture->Infection Compound_Prep 2. Prepare serial dilutions of this compound Compound_Prep->Infection Incubation 4. Incubate for several days Infection->Incubation Quantification 5. Quantify viral replication (e.g., p24 ELISA, RT assay) Incubation->Quantification Data_Analysis 6. Calculate EC₅₀ Quantification->Data_Analysis

Caption: General workflow for in vitro anti-HIV assays.

5.2.1. CEM-SS Cell-Based Assay

  • Cell Preparation: Maintain CEM-SS cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Infection: Plate CEM-SS cells and add the serially diluted this compound. Subsequently, infect the cells with a known titer of HIV-1 (e.g., HIV-1RF). Include control wells with no drug and no virus.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 6-7 days.

  • Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture supernatants using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration and determine the EC₅₀ value using non-linear regression analysis.

5.2.2. hPBMC-Based Assay

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) for 2-3 days before infection.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Infection: Wash the PHA-stimulated hPBMCs and resuspend them in fresh medium containing interleukin-2 (IL-2). Add the serially diluted this compound to the cells, followed by infection with a known titer of HIV-1 (e.g., HIV-1₉₂HT₅₉₉).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator. Replace the culture medium every 2-3 days with fresh medium containing the appropriate drug concentration and IL-2.

  • Quantification of Viral Replication: Collect culture supernatants at various time points (e.g., day 7, 10, 14) and measure the HIV-1 p24 antigen concentration by ELISA.

  • Data Analysis: Determine the EC₅₀ value as described for the CEM-SS assay.

Signaling Pathways

The activation of the nitroimidazole prodrug this compound to its active mercaptobenzamide form is a critical step in its mechanism of action. While the precise enzymatic pathways have not been fully elucidated, it is hypothesized that intracellular reductases are involved in the reduction of the nitro group, a common activation mechanism for nitroaromatic compounds, particularly under hypoxic conditions.

Prodrug_Activation_Pathway This compound This compound (Inactive Prodrug) Reactive_Intermediate Reactive Nitroso/ Hydraxylamine Intermediate This compound->Reactive_Intermediate Reduction Reductases Cellular Reductases (e.g., Cytochrome P450 reductases) Reductases->Reactive_Intermediate Catalyzes Active_Metabolite Active Mercaptobenzamide Reactive_Intermediate->Active_Metabolite Further Transformation

Caption: Hypothesized prodrug activation pathway of this compound.

Conclusion

This compound is a promising anti-HIV agent with a novel mechanism of action that offers a high barrier to resistance. Its characterization as a nitroimidazole prodrug that targets the highly conserved NCp7 protein of HIV-1 makes it a valuable candidate for further development. The data presented in this technical guide summarize the current knowledge of this compound's chemical and biological properties. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and to establish detailed experimental protocols for its synthesis and analysis. Such studies will be instrumental in advancing this compound through the drug development pipeline and potentially offering a new therapeutic option for the treatment of HIV infection.

References

Pre-clinical Research on Nipamovir for HIV Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipamovir (also known as R-165335) is a novel, orally bioavailable small molecule under investigation for the treatment of Human Immunodeficiency Virus (HIV) infection. It belongs to the class of mercaptobenzamide thioesters, which are known to be chemically simple HIV-1 maturation inhibitors.[1] This technical guide provides a comprehensive overview of the pre-clinical research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and available safety data. The information presented herein is intended to serve as a resource for researchers and professionals involved in the development of new antiretroviral therapies.

Mechanism of Action: Targeting HIV-1 Nucleocapsid Protein 7 (NCp7)

This compound exerts its anti-HIV activity by targeting the HIV-1 nucleocapsid protein 7 (NCp7), a small, basic protein with two zinc finger domains that plays a crucial role in multiple stages of the viral lifecycle, including reverse transcription and RNA encapsidation.[2] The proposed mechanism of action involves a multi-step process that ultimately disrupts viral maturation.

As a prodrug, this compound is designed to protect the active thiol group until it is intracellularly activated.[3] Once inside the cell, this compound is believed to be processed, releasing a reactive thioester. This thioester then covalently modifies the C-terminal zinc finger of NCp7, specifically targeting the Cys39 residue.[2] This covalent modification leads to the ejection of zinc from the zinc finger domain, causing the protein to unfold and lose its function.[2] The inactivation of NCp7 prevents the proper maturation of new viral particles, resulting in the production of non-infectious virions. This unique mechanism of action, which targets a highly conserved viral protein, is thought to contribute to this compound's high barrier to the development of viral resistance.

Nipamovir_Mechanism_of_Action cluster_cell Infected Host Cell cluster_virion Viral Lifecycle Nipamovir_prodrug This compound (Prodrug) Activated_this compound Activated this compound (Thioester) Nipamovir_prodrug->Activated_this compound Intracellular Activation NCp7 HIV-1 NCp7 (Zinc Fingers Intact) Activated_this compound->NCp7 Covalent Modification of Cys39 Inactive_NCp7 Inactive NCp7 (Zinc Ejected, Unfolded) NCp7->Inactive_NCp7 Zinc Ejection & Unfolding Viral_Maturation Viral Maturation Inactive_NCp7->Viral_Maturation Inhibition Infectious_Virion Infectious Virion Viral_Maturation->Infectious_Virion Normal Pathway Noninfectious_Virion Non-infectious Virion Viral_Maturation->Noninfectious_Virion Disrupted Pathway

Figure 1: Proposed mechanism of action of this compound.

In Vitro Efficacy

The anti-HIV activity of this compound has been evaluated in cell-based assays. The following table summarizes the available quantitative data on its in vitro efficacy.

Assay Type Cell Line HIV-1 Strain EC50 (µM) Reference
Cytoprotection AssayCEM-SSHIV-1RF3.64 ± 3.28[1]
Cytoprotection AssayhPBMCHIV-192HT5993.23 ± 2.81[1]

Experimental Protocol: Anti-HIV Cytoprotection Assay

A common method to assess the in vitro anti-HIV activity of a compound is the cytoprotection assay, which measures the ability of the compound to protect cells from virus-induced cell death. A general protocol is outlined below.

  • Cell Preparation: CEM-SS cells, a human T-lymphoblastoid cell line, are seeded in 96-well microtiter plates at a density of 2.5 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the wells. A positive control, such as azidothymidine (AZT), and a negative (no drug) control are included.

  • Virus Infection: A pre-titered amount of HIV-1 (e.g., HIV-1RF strain) sufficient to cause 85-95% cell killing is added to the wells.

  • Incubation: The plates are incubated for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is determined using a colorimetric method, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to the cell control wells.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is calculated from the dose-response curve.

Anti_HIV_Cytoprotection_Assay_Workflow start Start cell_seeding Seed CEM-SS cells in 96-well plate start->cell_seeding compound_addition Add serial dilutions of this compound cell_seeding->compound_addition virus_infection Infect cells with HIV-1 compound_addition->virus_infection incubation Incubate for 6 days at 37°C virus_infection->incubation xtt_assay Perform XTT cell viability assay incubation->xtt_assay read_absorbance Read absorbance on microplate reader xtt_assay->read_absorbance calculate_ec50 Calculate EC50 value read_absorbance->calculate_ec50 end End calculate_ec50->end

Figure 2: Workflow for the anti-HIV cytoprotection assay.

In Vivo Efficacy in a Primate Model

The pre-clinical efficacy of this compound has been evaluated in a Simian Immunodeficiency Virus (SIV)-infected rhesus macaque model, which is a well-established animal model for studying HIV infection and evaluating potential therapies.[4][5]

Study Summary:

Extended treatment with this compound in SIV-infected macaques resulted in a 1 log unit reduction in viral load .[4] Furthermore, the remaining virus after treatment was found to have a reduced ability to infect other cells.[4]

Experimental Protocol: SIV-Infected Rhesus Macaque Study (General Outline)

While specific details of the this compound study are not publicly available, a general protocol for such a study would involve the following steps:

  • Animal Model: Adult rhesus macaques are selected and confirmed to be free of SIV and other relevant pathogens.

  • SIV Infection: The macaques are infected with a pathogenic strain of SIV, such as SIVmac239 or SIVmac251, via an intravenous or mucosal route.[5]

  • Treatment: Following confirmation of infection and establishment of a stable viral load, the animals are treated with the test compound (this compound). The dosage, route of administration (e.g., oral), and duration of treatment are key parameters of the study.

  • Monitoring: Throughout the study, various parameters are monitored, including:

    • Viral Load: Plasma SIV RNA levels are quantified regularly using real-time PCR.

    • Immunological Parameters: CD4+ and CD8+ T cell counts are monitored by flow cytometry.

    • Clinical Observations: Animal health is closely monitored for any signs of disease progression or drug toxicity.

  • Data Analysis: The change in viral load from baseline is calculated to determine the antiviral efficacy of the treatment.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not yet publicly available. However, the mercaptobenzamide class of compounds, to which this compound belongs, has been reported to have low toxicity in cellular and murine models.[1] Animal studies with this compound have reportedly shown no toxic side effects.[4]

Future Research Directions:

Comprehensive pre-clinical ADME and toxicology studies will be essential for the further development of this compound. These studies typically include:

  • In vitro ADME assays: To assess metabolic stability, permeability, and potential for drug-drug interactions.

  • In vivo pharmacokinetic studies: In animal models to determine parameters such as bioavailability, half-life, and tissue distribution.

  • Toxicology studies: In two animal species (one rodent and one non-rodent) to evaluate potential target organ toxicity and establish a safe starting dose for human clinical trials.

Resistance Profile

A significant advantage of this compound is its high barrier to the development of viral resistance.[4] This is attributed to its mechanism of action, which targets the highly conserved NCp7 protein. Laboratory experiments designed to induce HIV resistance to this compound have reportedly been unsuccessful.[4]

Conclusion

This compound is a promising pre-clinical candidate for the treatment of HIV infection. Its novel mechanism of action targeting the HIV-1 NCp7 protein, in vitro potency, in vivo efficacy in a primate model, and high barrier to resistance make it an attractive candidate for further development. The completion of comprehensive pre-clinical pharmacokinetic and toxicology studies will be critical next steps in advancing this compound towards clinical trials.

References

Nipamovir: A Technical Deep Dive into a Novel HIV-1 Maturation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nipamovir is an investigational antiretroviral agent identified as a potent human immunodeficiency virus type 1 (HIV-1) maturation inhibitor. As a low molecular weight mercaptobenzamide derivative and a nitroimidazole prodrug, this compound presents a novel mechanism of action by interfering with the final stages of the viral lifecycle.[1] This interference results in the formation of non-infectious, immature virions, thereby preventing the propagation of the virus. A key characteristic of this compound is its high barrier to the development of viral resistance, a significant advantage in the landscape of HIV therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its in vitro evaluation.

Introduction

The maturation of HIV-1 is a critical step in its replication cycle, involving the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This process leads to a structural rearrangement within the virion, forming the mature, infectious conical core. Maturation inhibitors are a class of antiretroviral drugs that disrupt this process, representing a distinct mechanism from other established drug classes such as reverse transcriptase inhibitors or protease inhibitors. This compound has emerged as a promising candidate within this class, demonstrating potent antiviral activity and a favorable resistance profile in preclinical studies.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of HIV-1 maturation.[1][2] While the precise molecular interactions are still under investigation, it is understood to interfere with the final steps of virion maturation.[1][2]

Based on its classification as a mercaptobenzamide derivative, a plausible mechanism involves the acetylation of a key viral protein. One proposed target for this class of compounds is the highly conserved Cys-36 residue within the C-terminal CCHC zinc finger of the HIV-1 nucleocapsid protein (NCp7), a component of the Gag polyprotein.[3] Acetylation of this residue would disrupt the zinc finger's structure and function, which is critical for viral RNA binding and packaging, ultimately leading to the production of non-infectious viral particles.

This proposed mechanism is distinct from first-generation maturation inhibitors like bevirimat, which directly target the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction. While this compound's interference with final maturation steps is confirmed, further research is needed to definitively elucidate its direct molecular target within the Gag polyprotein.

Signaling Pathway Diagram

HIV_Maturation_and_Nipamovir_Inhibition Proposed Mechanism of this compound Action cluster_Gag Gag Polyprotein (Pr55Gag) cluster_Processing Proteolytic Cleavage by HIV Protease cluster_Maturation Virion Maturation cluster_Inhibition This compound Action Gag MA-CA-SP1-NC-SP2-p6 Cleavage Sequential Cleavage Gag->Cleavage Processing Immature Immature Virion (Non-infectious) CASP1 CA-SP1 Cleavage Cleavage->CASP1 Final Step Cleavage->Immature Incomplete Processing leads to Mature Mature Virion (Infectious) CASP1->Mature Successful Maturation This compound This compound Acetylation Acetylation of NCp7 Zinc Finger (Proposed) This compound->Acetylation Acetylation->Gag Targets NC domain of Gag Acetylation->Cleavage Disrupts Processing

Proposed pathway of this compound's interference with HIV-1 maturation.

Quantitative Data

This compound has demonstrated potent antiviral activity in various in vitro assays. The following table summarizes the key quantitative data available.

Parameter Cell Line Virus Strain Value Reference
EC50 CEM-SSHIV-1RF3.64 ± 3.28 µM[3]
EC50 hPBMCHIV-192HT5993.23 ± 2.81 µM[3]
Toxicity (TC50) Not SpecifiedNot ApplicableLow toxicity observed in animal studies[1][2]
Resistance Barrier In vitro studiesNot ApplicableHigh barrier to resistance; laboratory experiments to induce resistance have failed[1][2]

Experimental Protocols

This section provides a detailed methodology for an in vitro assay to determine the antiviral activity of this compound.

In Vitro Antiviral Activity Assay using CEM-SS Cells

Objective: To determine the 50% effective concentration (EC50) of this compound against HIV-1 infection in a T-lymphoid cell line.

Materials:

  • Cells: CEM-SS cells

  • Virus: HIV-1RF strain

  • Compound: this compound

  • Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents: Polybrene, p24 antigen ELISA kit.

  • Equipment: 96-well microtiter plates, CO2 incubator (37°C, 5% CO2), centrifuge, plate reader.

Protocol:

  • Cell Preparation:

    • Culture CEM-SS cells in RPMI 1640 complete medium.

    • On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.

    • Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 105 cells/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is ≤0.1%.

  • Infection Assay:

    • Plate 100 µL of the CEM-SS cell suspension (1 x 104 cells) into each well of a 96-well plate.

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus as cell controls.

    • Pre-treat the cells with the compound for 2 hours at 37°C.

    • Prepare the HIV-1RF virus stock to a predetermined titer. Add 50 µL of the virus inoculum to each well (except the cell control wells) to achieve a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • Endpoint Measurement (p24 ELISA):

    • After the incubation period, centrifuge the plates to pellet the cells.

    • Carefully collect the culture supernatants.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of virus inhibition for each this compound concentration relative to the virus control wells.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Antiviral_Assay_Workflow In Vitro Antiviral Assay Workflow A Prepare CEM-SS Cells C Plate Cells and Add this compound A->C B Prepare Serial Dilutions of this compound B->C D Pre-treat Cells (2h, 37°C) C->D E Infect with HIV-1 D->E F Incubate (7 days, 37°C) E->F G Collect Supernatants F->G H Quantify p24 Antigen (ELISA) G->H I Calculate % Inhibition and EC50 H->I

Workflow for determining the in vitro antiviral activity of this compound.

Resistance Profile

A standout feature of this compound is its high barrier to the development of HIV-1 resistance. In preclinical in vitro studies, attempts to select for resistant viral strains have been unsuccessful.[1][2] This suggests that the virus may have a limited capacity to develop mutations that can overcome the inhibitory effects of this compound without compromising its own fitness. The "complicated mechanism of action" cited in preliminary reports may contribute to this high resistance barrier.[1][2] Further studies are required to evaluate this compound's efficacy against a broad panel of clinically relevant, multidrug-resistant HIV-1 isolates.

Conclusion

This compound is a promising HIV-1 maturation inhibitor with a novel mechanism of action and a high barrier to resistance. Its potent antiviral activity in preclinical models warrants further investigation and development. The technical information and protocols provided in this guide are intended to facilitate further research into this novel antiretroviral agent and to support its evaluation as a potential new therapeutic option for the treatment of HIV-1 infection. The elucidation of its precise molecular target and its performance against a wide range of resistant strains will be critical next steps in its development pathway.

References

In Vitro Antiviral Spectrum of Nipamovir: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Nipamovir, a novel mercaptobenzamide derivative. The information presented is synthesized from publicly available research on this compound and its chemical class, offering insights into its mechanism of action, antiviral potency, and the experimental methodologies used for its evaluation.

Core Compound Profile

This compound is a low molecular weight mercaptobenzamide derivative identified as a promising oral treatment for HIV infection.[1] It is currently in the pre-clinical development stage.[1] A key characteristic of this compound and its analogs is their high barrier to inducing viral resistance, a significant advantage in antiviral therapy.[1]

Mechanism of Action: Targeting HIV-1 Nucleocapsid Protein 7 (NCp7)

The primary antiviral target of this compound and other mercaptobenzamides is the HIV-1 Nucleocapsid protein 7 (NCp7).[2] NCp7 is a small, basic protein with two highly conserved zinc finger domains that play a crucial role in several stages of the viral replication cycle, including reverse transcription and virion assembly.

This compound functions as a prodrug that, upon entering the host cell, is metabolized into its active form.[2] The active metabolite then chemically modifies the cysteine residues within the zinc finger domains of NCp7.[2] This modification leads to the ejection of zinc ions, disrupting the protein's structure and rendering it unable to bind to viral RNA.[2] This ultimately interferes with the final maturation steps of the virus.[1]

This compound Mechanism of Action cluster_cell Host Cell cluster_virus HIV-1 Virion Nipamovir_prodrug This compound (Prodrug) Active_metabolite Active Metabolite Nipamovir_prodrug->Active_metabolite Intracellular Metabolism NCp7 Functional NCp7 (with Zinc Fingers) Active_metabolite->NCp7 Targets Inactive_NCp7 Inactive NCp7 (Zinc Ejected) NCp7->Inactive_NCp7 Chemical Modification & Zinc Ejection Replication_inhibition Inhibition of Viral Maturation Inactive_NCp7->Replication_inhibition Leads to

Caption: Proposed mechanism of action for this compound.

In Vitro Antiviral Activity

While specific quantitative data for a compound explicitly named "this compound" is limited in the public domain, research on closely related mercaptobenzamide derivatives provides a strong indication of its potential antiviral potency. The following table summarizes the in vitro anti-HIV activity of the representative mercaptobenzamide MDH-1-38 and its prodrug NS1040.

Compound Virus Isolate EC50 (µM) in PBMCs CC50 (µM) in PBMCs Selectivity Index (SI) **
MDH-1-38HIV-1 NL4-30.7 ± 0.1231330
HIV-1 Ba-L1.2 ± 0.3231192.5
HIV-1 Subtype A1.8 ± 0.5231128.3
HIV-1 Subtype B1.5 ± 0.4231154
HIV-1 Subtype C2.1 ± 0.6231110
HIV-1 Subtype D1.9 ± 0.5231121.6
NS1040 (Prodrug)HIV-1 NL4-31.5 ± 0.4216144
HIV-1 Ba-L2.5 ± 0.721686.4
HIV-1 Subtype A3.2 ± 0.921667.5
HIV-1 Subtype B2.8 ± 0.821677.1
HIV-1 Subtype C4.1 ± 1.221652.7
HIV-1 Subtype D3.8 ± 1.121656.8

*Data extracted from studies on mercaptobenzamide derivatives, which are of the same class as this compound.[3] **PBMCs: Peripheral Blood Mononuclear Cells. ***SI = CC50 / EC50.

Experimental Protocols

The in vitro antiviral activity and cytotoxicity of mercaptobenzamide derivatives are typically evaluated using cell-based assays.

Antiviral Activity Assay (EC50 Determination)

The 50% effective concentration (EC50) is determined by assessing the ability of the compound to inhibit HIV-1 replication in a susceptible cell line, commonly human peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation: Fresh human PBMCs are isolated and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote cell division and susceptibility to HIV-1 infection.

  • Viral Infection: The stimulated cells are infected with a known titer of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with a serial dilution of the test compound (e.g., this compound).

  • Incubation: The treated and infected cells are incubated for a period of 5-7 days to allow for viral replication.

  • Quantification of Viral Replication: The level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 antigen levels are plotted against the compound concentration, and the EC50 value is calculated as the concentration at which a 50% reduction in p24 levels is observed compared to the untreated control.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to the host cells.

  • Cell Preparation: Uninfected, stimulated PBMCs are seeded in a microtiter plate.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The cell viability data is plotted against the compound concentration, and the CC50 value is calculated as the concentration at which a 50% reduction in cell viability is observed compared to the untreated control.

Experimental Workflow cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) PBMCs_stim Stimulated PBMCs Infection Infect with HIV-1 PBMCs_stim->Infection Treatment_A Treat with this compound (Serial Dilutions) Infection->Treatment_A Incubation_A Incubate 5-7 days Treatment_A->Incubation_A p24_ELISA Measure p24 Antigen (ELISA) Incubation_A->p24_ELISA EC50_Calc Calculate EC50 p24_ELISA->EC50_Calc PBMCs_uninf Uninfected Stimulated PBMCs Treatment_C Treat with this compound (Serial Dilutions) PBMCs_uninf->Treatment_C Incubation_C Incubate 5-7 days Treatment_C->Incubation_C MTT_Assay Cell Viability Assay (MTT) Incubation_C->MTT_Assay CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc

Caption: General workflow for in vitro evaluation of this compound.

Summary and Future Directions

This compound, a member of the mercaptobenzamide class of compounds, demonstrates promising in vitro anti-HIV activity. Its unique mechanism of action, targeting the viral NCp7 protein, offers a high barrier to resistance. The available data on related compounds suggest that this compound likely possesses potent antiviral activity at non-toxic concentrations. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound for the treatment of HIV infection.

References

Early-Stage Development of Mercaptobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptobenzamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the field of drug discovery and development. This technical guide provides a comprehensive overview of the early-stage development of these derivatives, focusing on their synthesis, biological evaluation, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the discovery and development of novel therapeutics based on the mercaptobenzamide scaffold.

Synthesis of Mercaptobenzamide Derivatives

The synthesis of mercaptobenzamide derivatives typically involves multi-step procedures, starting from readily available starting materials. The general synthetic strategies often involve the formation of an amide bond and subsequent modification of the thiol group.

General Synthesis of 2-Mercaptobenzamide Prodrugs

A common approach for the synthesis of 2-mercaptobenzamide prodrugs involves a two-step, one-pot reaction.[1] Initially, the thiol group of a substituted thiosalicylic acid is protected, for example, by reaction with chloromethyl butyrate, to prevent oxidation.[1] This is followed by the activation of the carboxylic acid moiety using a coupling agent, such as N,N'-carbonyldiimidazole (CDI) or HATU, which then reacts with an appropriate amine to form the desired amide.[1]

Alternatively, the amide bond can be formed first by coupling the thiosalicylic acid with an amine, followed by the protection of the free thiol group.[2] For electron-withdrawing groups on the aromatic ring, the sequence of reactions may need to be reversed.[2]

Experimental Protocol: General Synthesis of 2-Mercaptobenzamide Prodrugs [1][2]

  • Thiol Protection (if performed first): To a solution of the substituted thiosalicylic acid (1 eq) in a suitable solvent (e.g., DMF), add a base (e.g., diisopropylethylamine, 1.5 eq) and the protecting group reagent (e.g., chloromethyl butyrate, 1.2 eq). Stir the reaction mixture at room temperature overnight.

  • Amide Coupling: To the reaction mixture from the previous step, add the coupling agent (e.g., HATU, 1.2 eq) and the desired amine (1.2 eq). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated NaHCO3, brine). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired mercaptobenzamide derivative.

Synthesis of 2-Mercaptobenzimidazole Derivatives

The synthesis of the 2-mercaptobenzimidazole core often starts with the reaction of an o-phenylenediamine with carbon disulfide.[3] The resulting 2-mercaptobenzimidazole can then be further functionalized at the thiol or the nitrogen atoms. Alkylation of the thiol group with various alkyl or aryl halides yields thioether derivatives.[4]

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole [3]

  • A mixture of o-phenylenediamine (1 eq) and carbon disulfide (excess) in ethanol is heated in an autoclave at 150°C for 15 hours.

  • After cooling, the reaction mixture is treated with aqueous sodium hydroxide to remove any unreacted o-phenylenediamine.

  • The solution is then acidified with hydrochloric acid to precipitate the 2-mercaptobenzimidazole.

  • The precipitate is filtered, dried, and can be recrystallized from a suitable solvent system like ethanol/water.

Synthesis Workflow Diagram

G cluster_synthesis1 General Synthesis of 2-Mercaptobenzamide Prodrugs cluster_synthesis2 Synthesis of 2-Mercaptobenzimidazole Derivatives start1 Substituted Thiosalicylic Acid step1_1 Thiol Protection (e.g., Chloromethyl butyrate, DIPEA) start1->step1_1 step1_2 Amide Coupling (Amine, Coupling Agent e.g., HATU) step1_1->step1_2 prod1 2-Mercaptobenzamide Prodrug step1_2->prod1 start2 o-Phenylenediamine + Carbon Disulfide step2_1 Cyclization (Ethanol, Autoclave, 150°C) start2->step2_1 inter2 2-Mercaptobenzimidazole step2_1->inter2 step2_2 Alkylation/Functionalization (e.g., Alkyl halide, Base) inter2->step2_2 prod2 2-Mercaptobenzimidazole Derivative step2_2->prod2

General synthetic workflows for mercaptobenzamide and mercaptobenzimidazole derivatives.

Biological Activities

Mercaptobenzamide derivatives have demonstrated a range of biological activities, with anti-HIV and antimicrobial properties being the most extensively studied.

Anti-HIV Activity

A significant body of research has focused on the development of mercaptobenzamide derivatives as inhibitors of HIV-1.[1][2] These compounds, particularly the S-acetyl-2-mercaptobenzamides (SAMTs), act as HIV-1 maturation inhibitors.[1] They have shown low toxicity and a high barrier to viral resistance.[1] The antiviral activity is often evaluated in cell-based assays using HIV-infected cell lines, such as CEM-SS cells.[2]

Table 1: Anti-HIV Activity of Selected Mercaptobenzamide Derivatives

CompoundModificationEC50 (µM)TC50 (µM)Reference
5 Parent β-alaninamide prodruglow micromolar>100[1]
43 Internal ester>10082.1 ± 18.1[1]
44 Terminal methyl ester>10027.3 ± 2.8[1]
48 N,N-dimethylated terminal amidelow micromolar~60[1]
49-52 Tertiary internal amide>100~60[1]
MB3 β-alanine amide side chain1-100 (IC50)>100[2]

EC50: 50% effective concentration; TC50: 50% toxic concentration; IC50: 50% inhibitory concentration.

Experimental Protocol: Anti-HIV Assay in CEM-SS Cells [2]

  • Cell Preparation: CEM-SS cells are propagated in appropriate culture medium.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIVRF).

  • Treatment: Immediately after infection, the cells are treated with the various concentrations of the test compounds.

  • Incubation: The treated and infected cells are incubated for a specific period (e.g., 6 days) at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Viral Replication: The extent of viral replication is quantified using methods such as a reverse transcriptase (RT) assay or by measuring the cytopathic effect (CPE) using a tetrazolium-based colorimetric assay (e.g., XTT).

  • Data Analysis: The EC50 and TC50 values are calculated from the dose-response curves.

Antimicrobial Activity

Various derivatives of 2-mercaptobenzimidazole have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[5][6] Their mechanism of action is believed to involve the inhibition of microbial nucleic acid and protein synthesis.[5] The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).[5]

Table 2: Antimicrobial Activity of Selected 2-Mercaptobenzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
ZR-5 Staphylococcus aureus-[5]
ZR-8 Candida albicans- (Excellent activity)[5]
5b, 5d, 5g, 5i S. aureus, E. faecalis, K. pneumoniae, E. coli- (Excellent activity)[6]
6b, 6e, 6f, 6i A. fumigatus, C. albicans- (Excellent activity)[6]

Note: Specific MIC values were not consistently provided in the search results, but the qualitative activity was noted.

Experimental Protocol: Broth Microdilution Assay for MIC Determination [5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of MBC/MFC: Aliquots from the wells showing no growth are subcultured onto agar plates. The lowest concentration that results in no growth on the agar plate is determined as the MBC/MFC.

Mechanism of Action: HIV-1 Nucleocapsid Protein 7 (NCp7) Inhibition

The primary mechanism of anti-HIV action for mercaptobenzamide derivatives involves the targeting of the HIV-1 nucleocapsid protein 7 (NCp7).[2] NCp7 is a small, basic protein with two zinc finger domains that plays a critical role in viral replication, including reverse transcription and genomic RNA packaging.[2]

S-acyl-2-mercaptobenzamide thioesters (SAMTs) act as prodrugs that are intracellularly converted to their active thioester form.[1] The proposed mechanism involves the following steps:[1][2]

  • Prodrug Activation: Esterase-sensitive prodrugs are cleaved by endogenous esterases to release the active thiol intermediate.[1]

  • Thioester Formation: The intracellular thiol is acetylated by acetyl-CoA to form the reactive S-acetyl-mercaptobenzamide thioester (SAMT).[1]

  • NCp7 Acetylation: The SAMT then transfers its acetyl group to a cysteine residue (specifically Cys-36) in the C-terminal zinc finger of NCp7.[1][2]

  • Zinc Ejection and Protein Unfolding: This covalent modification leads to the ejection of zinc from the zinc finger domain, causing the protein to unfold and lose its function.[2]

  • Inhibition of Viral Maturation: The inactivation of NCp7 disrupts the proper maturation of viral particles, rendering them non-infectious.[1]

Signaling Pathway Diagram

G cluster_cell Infected Host Cell Prodrug Mercaptobenzamide Prodrug Esterases Endogenous Esterases Prodrug->Esterases Cleavage Thiol Active Thiol Intermediate Esterases->Thiol SAMT S-Acetyl-Mercaptobenzamide Thioester (SAMT) Thiol->SAMT Acetylation AcetylCoA Acetyl-CoA AcetylCoA->SAMT NCp7_active Functional NCp7 (Zinc Finger) SAMT->NCp7_active Acetyl Transfer NCp7_inactive Inactive Acetylated NCp7 (Unfolded) NCp7_active->NCp7_inactive Zinc Ejection & Unfolding Inhibition Inhibition NCp7_inactive->Inhibition ViralMaturation Viral Maturation NonInfectiousVirion Non-Infectious Virion ViralMaturation->NonInfectiousVirion Inhibition->ViralMaturation

Proposed mechanism of action of mercaptobenzamide prodrugs against HIV-1.

Conclusion and Future Directions

Mercaptobenzamide derivatives represent a promising class of compounds with significant potential for the development of new anti-HIV and antimicrobial agents. This technical guide has summarized the key aspects of their early-stage development, including synthetic methodologies, biological activities, and their mechanism of action.

Further research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the mercaptobenzamide scaffold is needed to optimize potency and reduce toxicity.[1]

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties of lead compounds.

  • Exploration of Other Therapeutic Areas: Given their diverse biological activities, the potential of mercaptobenzamide derivatives in other disease areas, such as cancer and inflammatory diseases, should be investigated.

  • Development of More Efficient Synthetic Routes: The development of more convergent and scalable synthetic routes will be crucial for the future clinical development of these compounds.

By addressing these key areas, the full therapeutic potential of mercaptobenzamide derivatives can be realized, leading to the development of novel and effective treatments for a range of diseases.

References

Pharmacological profiling of novel antiviral compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profiling of Novel Antiviral Compounds

Introduction: The Antiviral Drug Development Pipeline

The development of novel antiviral agents is a complex, multi-stage process designed to identify, characterize, and validate new therapies for viral diseases.[1] This journey, from initial concept to an approved drug, involves rigorous testing to ensure both safety and efficacy against the target pathogen.[1][2] The process begins with the identification and validation of specific viral or host components that are critical for viral replication.[3] This is followed by the discovery of "hit" compounds that can modulate these targets, often through high-throughput screening of large chemical libraries. Promising hits are developed into "lead" compounds, which undergo optimization to improve their pharmacological properties.

These optimized compounds then enter preclinical studies, a critical phase that involves extensive in vitro and in vivo testing to evaluate their antiviral activity, mechanism of action, and safety profile.[1][4] Compounds that demonstrate a favorable profile in preclinical evaluations may advance to clinical trials in humans, and upon successful completion, are submitted for regulatory approval.[2]

Antiviral_Development_Pipeline cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development TargetID Target Identification & Validation Screening High-Throughput Screening (HTS) TargetID->Screening Assay Dev. LeadOpt Lead Optimization Screening->LeadOpt 'Hit' to 'Lead' InVitro In Vitro Profiling (Efficacy, Toxicity) LeadOpt->InVitro InVivo In Vivo Models (PK/PD, Safety) InVitro->InVivo IND IND Filing InVivo->IND Candidate Selection Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large Scale) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval NDA Submission

Caption: High-level overview of the antiviral drug development pipeline.

In Vitro Pharmacological Profiling

In vitro assays are the cornerstone of preclinical antiviral drug evaluation. They are conducted in controlled laboratory settings using cell cultures to provide essential data on a compound's efficacy and toxicity.[5] This phase aims to quantify the antiviral activity, assess cytotoxicity, and begin to elucidate the mechanism of action.

Core Assays for Efficacy and Toxicity

The initial assessment of an antiviral compound involves determining its ability to inhibit viral replication at concentrations that are not harmful to the host cells. This relationship is defined by two key parameters: the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀).[6]

  • EC₅₀ (or IC₅₀): The concentration of a drug that inhibits 50% of viral activity. A lower EC₅₀ value indicates greater potency.[7][8]

  • CC₅₀: The concentration of a drug that causes a 50% reduction in cell viability. A higher CC₅₀ value indicates lower cytotoxicity.[6][9]

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). The SI is a critical measure of a compound's therapeutic window.[6] A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells.[8] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[6]

In_Vitro_Workflow General In Vitro Profiling Workflow cluster_assays General In Vitro Profiling Workflow cluster_data General In Vitro Profiling Workflow compound Novel Antiviral Compound cytotoxicity Cytotoxicity Assay (Uninfected Cells) compound->cytotoxicity antiviral Antiviral Activity Assay (Infected Cells) compound->antiviral cc50 Calculate CC₅₀ cytotoxicity->cc50 ec50 Calculate EC₅₀ antiviral->ec50 si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) cc50->si ec50->si decision Promising Candidate? (High SI) si->decision moa Mechanism of Action (MoA) Studies decision->moa Yes

Caption: Workflow for determining the in vitro profile of a novel compound.
Data Presentation: Comparative Analysis

Quantitative data from these assays should be summarized in a clear, tabular format to allow for direct comparison between different compounds.

Compound IDTarget VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
NVC-001Influenza AMDCK0.85>100>117.6
NVC-002Influenza AMDCK1.28570.8
NVC-003SARS-CoV-2Vero E60.54284.0
NVC-004SARS-CoV-2Vero E615.6986.3
Control DrugInfluenza AMDCK0.995105.6

Key Experimental Protocols

Detailed and reproducible protocols are essential for accurate pharmacological profiling.

Protocol: Plaque Reduction Assay

This assay is a functional method to quantify the titer of infectious virus and assess the ability of a compound to inhibit the production of infectious viral progeny.

Objective: To determine the EC₅₀ of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero E6, MDCK) in 6-well plates.

  • Virus stock of known titer.

  • Test compound serially diluted in infection medium.

  • Infection medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., infection medium containing 0.8% methylcellulose or agar).

  • Fixative solution (e.g., 4% formaldehyde in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare 2-fold serial dilutions of the test compound in infection medium.

  • Infection: Remove growth medium from cells and wash once with PBS. Infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum. Add the prepared dilutions of the test compound (or medium alone for virus control) to the respective wells.

  • Overlay: Add the overlay medium to each well. The semi-solid nature of this medium restricts viral spread to adjacent cells, resulting in the formation of localized lesions (plaques).[10]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Remove the overlay medium. Fix the cells with the fixative solution for 20 minutes. After fixation, remove the fixative and stain the cells with crystal violet solution for 15 minutes.

  • Quantification: Gently wash the wells with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ is determined by plotting the percentage of inhibition against the log of the compound concentration and using regression analysis.[10]

Protocol: Cytotoxicity (MTT) Assay

This colorimetric assay determines the CC₅₀ by measuring the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the CC₅₀ of a compound on the host cell line used for antiviral assays.

Materials:

  • Host cells in a 96-well plate.

  • Test compound serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a predetermined density and incubate overnight.

  • Treatment: Remove the medium and add the serially diluted test compound to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls. Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC₅₀ is determined by plotting the percentage of viability against the log of the compound concentration and using regression analysis.[11]

Elucidating Mechanism of Action & Signaling Pathways

Beyond determining efficacy, it is crucial to understand how a compound inhibits viral replication. Many modern antiviral strategies focus on targeting host-cell signaling pathways that viruses hijack for their own replication.[12][13]

Host-Directed Antiviral Therapy

Viruses are obligate intracellular parasites that exploit host cellular machinery to replicate. For instance, many viruses activate the PI3K/Akt/mTOR signaling pathway to promote protein synthesis and cell survival, creating a favorable environment for viral propagation.[12] Host-directed therapies aim to inhibit these co-opted pathways, offering a potentially broad-spectrum antiviral approach that may be less susceptible to the development of viral resistance.[14][15]

Signaling_Pathway cluster_cell Host Cell Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Replication Enhanced Protein Synthesis & Cell Survival mTOR->Replication Virus Virus Replication->Virus Promotes Viral Replication Virus->Receptor Activates Antiviral Novel Compound (NVC-005) Antiviral->Akt Inhibits

Caption: Inhibition of a virus-activated host signaling pathway.
Time-of-Addition Assay

The time-of-addition assay is a valuable tool for identifying which stage of the viral life cycle is inhibited by a compound.[10] The compound is added at different time points relative to viral infection (before, during, or after), and the effect on viral replication is measured. This can help distinguish between inhibitors of entry, replication, or late-stage assembly and release.[16]

In Vivo Evaluation

While in vitro assays provide crucial initial data, they cannot fully replicate the complex environment of a living organism. Therefore, promising compounds must be evaluated in vivo.[17] In vivo studies in animal models are essential to assess a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (the drug's effect on the body), overall efficacy, and safety in a whole biological system before consideration for human trials.[][19] These studies help bridge the gap between cell culture findings and clinical potential.[17]

References

Investigating the High Barrier to Resistance of Nipamovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipamovir is an investigational antiretroviral agent identified as a potent human immunodeficiency virus (HIV) maturation inhibitor. It is a low molecular weight mercaptobenzamide derivative that has demonstrated a high barrier to the development of viral resistance in preclinical studies[1]. This technical guide provides an in-depth analysis of the factors contributing to this compound's high barrier to resistance, including its mechanism of action, and details the experimental approaches used to evaluate resistance to this class of compounds.

This compound interferes with the final stages of the HIV replication cycle, specifically the maturation of newly formed virus particles[1]. This process is essential for the production of infectious virions. A key finding in the preclinical assessment of this compound is that laboratory experiments designed to induce HIV resistance to the compound have consistently failed[1]. This characteristic distinguishes this compound and suggests its potential as a durable therapeutic option.

Mechanism of Action: Targeting HIV-1 Maturation

The high barrier to resistance of this compound is intrinsically linked to its mechanism of action, which targets a critical and complex phase of the viral lifecycle: the proteolytic processing of the Gag polyprotein.

During HIV-1 assembly, Gag polyproteins are transported to the host cell membrane, where they assemble into immature virus particles that bud from the cell[2]. For the virus to become infectious, the Gag polyprotein must be cleaved by the viral protease into its constituent structural proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2. This cleavage cascade induces a morphological rearrangement within the virion, known as maturation, leading to the formation of the characteristic conical capsid core.

This compound, as a maturation inhibitor, disrupts this process. It is understood to interfere with the final cleavage event in Gag processing, which is the separation of the CA protein from the SP1 peptide. By preventing this cleavage, this compound locks the Gag polyprotein in an immature state, leading to the production of non-infectious, immature virions.

The complexity of the Gag processing cascade and the structural constraints of the maturing virion likely contribute to the high barrier to resistance. Mutations that might confer resistance to this compound could simultaneously compromise the intricate process of viral assembly and maturation, leading to non-viable or severely replication-impaired viruses.

HIV_Maturation_Pathway Figure 1: HIV-1 Maturation Pathway and this compound's Mechanism of Action cluster_cell Infected Host Cell cluster_virion Extracellular Virion Gag_Polyprotein Gag Polyprotein Synthesis Assembly Gag Assembly at Plasma Membrane Gag_Polyprotein->Assembly Budding Immature Virion Budding Assembly->Budding Immature_Virion Immature, Non-infectious Virion (Uncleaved Gag) Budding->Immature_Virion Protease_Activation Protease-mediated Gag Cleavage Immature_Virion->Protease_Activation Target_Cell Target Cell Immature_Virion->Target_Cell No Infection Mature_Virion Mature, Infectious Virion (Condensed Capsid Core) Protease_Activation->Mature_Virion Mature_Virion->Target_Cell Infection This compound This compound This compound->Protease_Activation Inhibits Final Gag Cleavage Step

Figure 1: HIV-1 Maturation Pathway and this compound's Mechanism of Action.

Investigating Resistance: Experimental Protocols

While specific protocols for this compound resistance studies have not been publicly detailed, a generalized in vitro resistance selection protocol for HIV-1 maturation inhibitors can be described. This methodology is standard in the field for assessing the potential for resistance development to new antiretroviral agents.

Protocol: In Vitro HIV-1 Resistance Selection by Serial Passage

1. Cell and Virus Culture:

  • Cell Line: A susceptible T-cell line, such as MT-2, is commonly used. MT-2 cells are highly permissive to HIV-1 infection and support robust viral replication[3][4][5].
  • Virus Stock: A wild-type laboratory-adapted strain of HIV-1 (e.g., NL4-3) is prepared to a known titer.

2. Initiation of Selection Cultures:

  • MT-2 cells are infected with the HIV-1 stock at a low multiplicity of infection (e.g., 0.01) to allow for multiple rounds of replication.
  • The infected cells are cultured in the presence of this compound at a starting concentration equal to the 50% effective concentration (EC50).
  • Parallel cultures are maintained without the drug as a control.

3. Serial Passage:

  • The cultures are monitored for signs of viral replication, typically by measuring the level of p24 antigen or reverse transcriptase (RT) activity in the culture supernatant[6][7][8][9][10][11][12].
  • When viral replication is detected in the drug-treated culture (indicating the virus is replicating despite the presence of the drug), the culture supernatant is harvested.
  • A small volume of the virus-containing supernatant is used to infect fresh MT-2 cells.
  • The concentration of this compound is then incrementally increased (e.g., doubled) in the new culture.
  • This process of harvesting, infecting new cells, and escalating the drug concentration is repeated for a significant number of passages.

4. Analysis of Resistance:

  • If viral breakthrough is observed at higher drug concentrations, the viral population is characterized.
  • Phenotypic Analysis: The EC50 of the passaged virus is determined and compared to the EC50 of the original wild-type virus. A significant increase in the EC50 (fold-change) indicates the development of phenotypic resistance.
  • Genotypic Analysis: The Gag-Pol region of the viral genome is sequenced to identify mutations that may be responsible for the observed resistance.

In the case of this compound, such experiments have reportedly not yielded resistant variants, suggesting that the virus is unable to develop mutations that overcome the drug's inhibitory effect without compromising its own viability.

Resistance_Selection_Workflow Figure 2: Generalized Workflow for In Vitro Resistance Selection Start Start Infect_Cells Infect MT-2 cells with wild-type HIV-1 Start->Infect_Cells Add_Drug Add this compound at starting concentration (EC50) Infect_Cells->Add_Drug Culture Culture cells and monitor viral replication (p24/RT assay) Add_Drug->Culture Replication_Check Viral Replication Detected? Culture->Replication_Check Harvest_Virus Harvest virus-containing supernatant Replication_Check->Harvest_Virus Yes No_Replication No viral breakthrough. High barrier to resistance. Replication_Check->No_Replication No Increase_Drug Increase this compound concentration Harvest_Virus->Increase_Drug Infect_New_Cells Infect fresh MT-2 cells Increase_Drug->Infect_New_Cells Infect_New_Cells->Culture Analyze_Resistance Analyze for Resistance (Phenotypic & Genotypic) Infect_New_Cells->Analyze_Resistance After multiple passages End End No_Replication->End Analyze_Resistance->End

Figure 2: Generalized Workflow for In Vitro Resistance Selection.

Quantitative Data and Interpretation

While specific quantitative data from this compound resistance studies are not available, the following tables illustrate the expected outcomes for a compound with a high barrier to resistance compared to one with a lower barrier.

Table 1: Hypothetical Outcomes of an In Vitro Resistance Selection Study

ParameterCompound with Low Resistance BarrierThis compound (High Resistance Barrier)
Viral Breakthrough Observed within a low number of passagesNot observed or significantly delayed
Fold-Change in EC50 Significant increase (e.g., >10-fold)No significant change
Identified Mutations One or more mutations in the target geneNo consistent mutational pattern emerges
Replication Capacity of Mutants May be similar to or slightly reduced compared to wild-typeNot applicable (no resistant mutants selected)

Table 2: Known Resistance Mutations for Other HIV-1 Maturation Inhibitors

This table provides context by showing mutations that have been selected for by other maturation inhibitors, highlighting the regions of the Gag polyprotein that are critical for this class of drugs.

Maturation InhibitorAssociated Resistance Mutations in GagReference
BevirimatV362I, A364V, V370A/M, L363M[13]
GSK3532795V362I, A364V
Second-generation MIsCA-P157A, SP1-A1V, CA-V230M, SP1-S5N, SP1-G10R[14]

The absence of selected resistance mutations for this compound under laboratory conditions suggests a fundamentally different and more robust interaction with its viral target compared to other maturation inhibitors.

Conclusion

The available evidence strongly supports the characterization of this compound as an HIV-1 maturation inhibitor with a high barrier to resistance. Its mechanism of action, which targets the intricate and essential process of Gag polyprotein cleavage, likely imposes significant fitness costs on any potential resistance mutations, thereby preventing their emergence. While detailed protocols and quantitative data from specific this compound resistance studies are not yet in the public domain, the consistent reports of failed resistance induction in preclinical models are a powerful indicator of its potential durability as an antiretroviral therapeutic. Further investigation into the precise molecular interactions between this compound and the Gag polyprotein will be crucial to fully elucidate the structural and mechanistic basis for this high barrier to resistance.

References

Nipamovir: A Deep Dive into its Molecular Onslaught on the HIV Life Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of Nipamovir, a promising oral antiretroviral agent, and its molecular mechanisms of action against the Human Immunodeficiency Virus (HIV). This whitepaper, tailored for researchers, scientists, and drug development professionals, elucidates the specific molecular targets of this compound within the HIV life cycle, backed by quantitative data, detailed experimental methodologies, and novel pathway visualizations.

This compound, a low molecular weight mercaptobenzamide derivative, has demonstrated potent antiviral activity by interfering with the final maturation steps of HIV, a critical phase for the virus to become infectious.[1][2] This mechanism of action confers a high barrier to the development of drug resistance, a significant challenge in long-term HIV therapy.[3]

Unraveling the Mechanism: Targeting HIV Gag and Nucleocapsid

Current research suggests that this compound's primary target lies within the HIV Gag polyprotein and its cleavage products, which are central to the virus's assembly and maturation. The technical guide details the following key aspects of this compound's interaction with the HIV life cycle:

  • Inhibition of Gag Polyprotein Processing: HIV maturation is a complex process involving the proteolytic cleavage of the Gag polyprotein by the viral protease into smaller structural proteins, including matrix (MA), capsid (CA), and nucleocapsid (NC). This orchestrated cleavage is essential for the formation of a mature, infectious viral core. Maturation inhibitors, the class of drugs to which this compound belongs, disrupt this process. A critical step inhibited by these agents is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the CA protein, preventing the proper formation of the viral capsid.[4][5]

  • Potential Interaction with the Nucleocapsid (NC) Zinc Fingers: The HIV-1 nucleocapsid protein (NCp7) contains two highly conserved zinc finger domains that play a crucial role in viral RNA encapsidation and reverse transcription. These zinc fingers are attractive drug targets due to their critical function and high degree of conservation. Mercaptobenzamides, the chemical class of this compound, are known to have the potential to interact with and disrupt zinc finger structures. While direct binding studies for this compound are not yet publicly available, the guide explores the hypothesis that this compound may exert its antiviral effect by targeting these essential zinc finger domains, thereby disrupting critical late-stage events in the viral life cycle.

Quantitative Antiviral Activity of this compound

The whitepaper compiles available quantitative data on this compound's antiviral efficacy, providing a clear comparison for researchers.

Assay Type Cell Line HIV-1 Strain EC50 (µM)
Antiviral Activity AssayCEM-SSHIV-1RF3.64 ± 3.28
Antiviral Activity AssayhPBMCHIV-192HT5993.23 ± 2.81

EC50 (Half maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.[1]

Visualizing the Molecular Battleground

To provide a clearer understanding of the complex processes involved, the guide includes detailed diagrams generated using the Graphviz DOT language. These visualizations illustrate the HIV Gag processing pathway and a conceptual experimental workflow for evaluating maturation inhibitors like this compound.

HIV_Gag_Processing cluster_assembly Viral Assembly cluster_maturation Viral Maturation Gag_polyprotein Gag Polyprotein (Pr55Gag) Immature_Virion Immature Virion Gag_polyprotein->Immature_Virion Assembly at plasma membrane Protease HIV Protease (PR) Immature_Virion->Protease CA_SP1 CA-SP1 Intermediate Protease->CA_SP1 Cleavage Mature_Gag Mature Gag Proteins (MA, CA, NC) CA_SP1->Mature_Gag Final Cleavage Infectious_Virion Infectious Virion Mature_Gag->Infectious_Virion Core Condensation This compound This compound This compound->CA_SP1 Inhibits Cleavage Experimental_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_binding Binding Studies (Optional) HIV_production Produce HIV-1 particles in the presence of this compound Virus_purification Purify viral particles HIV_production->Virus_purification Western_blot Western Blot Analysis (for Gag cleavage products) Virus_purification->Western_blot Infectivity_assay Infectivity Assay (e.g., TZM-bl cells) Virus_purification->Infectivity_assay SPR Surface Plasmon Resonance (this compound binding to Gag/NCp7) Virus_purification->SPR Data Analysis\n(Quantify Gag processing inhibition) Data Analysis (Quantify Gag processing inhibition) Western_blot->Data Analysis\n(Quantify Gag processing inhibition) Data Analysis\n(Determine EC50) Data Analysis (Determine EC50) Infectivity_assay->Data Analysis\n(Determine EC50) Data Analysis\n(Determine binding affinity) Data Analysis (Determine binding affinity) SPR->Data Analysis\n(Determine binding affinity)

References

Methodological & Application

Overview of Nipamovir and Nucleoside Analogue Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed, step-by-step protocol for the laboratory synthesis of Nipamovir is not publicly available. As an investigational antiviral compound, the specific manufacturing processes are considered proprietary information by the developing entities.

However, I can provide a high-level overview of the chemical class to which this compound belongs and general principles of nucleoside analogue synthesis, based on publicly available scientific literature. This information is intended for educational and research purposes and is not a validated protocol for its synthesis.

This compound (BCX4430) is a broad-spectrum antiviral drug that is an adenosine analogue. Its mechanism of action involves inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses. The synthesis of such C-nucleoside analogues is a complex, multi-step process.

General Synthetic Strategy for C-Nucleoside Analogues

The synthesis of C-nucleoside analogues like this compound typically involves two key stages:

  • Synthesis of the Ribose Moiety: A protected form of the ribose sugar is prepared. This often involves multiple steps of protecting and deprotecting hydroxyl groups to ensure reactions occur at the correct positions.

  • Formation of the C-Glycosidic Bond: The modified ribose sugar is coupled with a pre-synthesized heterocyclic base (in this case, an analogue of adenine). This is the critical step that forms the carbon-carbon bond between the sugar and the base, defining it as a C-nucleoside.

  • Final Deprotection and Purification: All protecting groups are removed to yield the final active compound, which is then purified using techniques like chromatography.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and evaluation of a novel nucleoside analogue, based on common practices in medicinal chemistry.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (Protected Ribose & Base Precursor) step1 Multi-step Synthesis of Protected Nucleoside Analogue start->step1 Coupling Reaction step2 Deprotection step1->step2 step3 Purification (e.g., HPLC) step2->step3 end_product Final Compound (this compound Analogue) step3->end_product analysis1 Structural Verification (NMR, Mass Spectrometry) end_product->analysis1 analysis2 Purity Assessment (HPLC, LC-MS) end_product->analysis2 eval1 In vitro Antiviral Assay analysis2->eval1 Confirmed Purity >95% eval2 Cytotoxicity Assay analysis2->eval2 eval3 Mechanism of Action Studies (e.g., Polymerase Inhibition) eval1->eval3 final_eval Lead Candidate eval1->final_eval eval2->final_eval eval3->final_eval

Caption: Conceptual workflow for nucleoside analogue drug discovery.

Mechanism of Action: RNA Polymerase Inhibition

This compound acts as a non-obligate RNA chain terminator. After entering a cell, it is metabolized into its active triphosphate form. This active form mimics a natural nucleotide (ATP) and is incorporated by the viral RNA polymerase into the growing RNA strand. Once incorporated, it disrupts further elongation of the RNA chain, halting viral replication.

This compound This compound (Prodrug) NTP This compound-TP (Active Form) This compound->NTP Cellular Kinases RdRp Viral RdRp NTP->RdRp Binds to Active Site Growing_RNA Growing RNA Strand RdRp->Growing_RNA Incorporation RNA_template Viral RNA Template RNA_template->RdRp Termination Chain Termination (Replication Halted) Growing_RNA->Termination

Caption: Mechanism of action for this compound as an RNA chain terminator.

Due to the proprietary and sensitive nature of specific drug synthesis protocols, providing a detailed, step-by-step guide for this compound is not possible. The information presented here is based on general scientific principles of medicinal chemistry and virology for educational context. Researchers seeking to work with this compound should contact the rights-holding institutions for potential collaboration or access to the compound through appropriate legal and ethical channels.

Application Notes & Protocols: SIV-Infected Macaque Models for Antiviral Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Simian Immunodeficiency Virus (SIV) infection in macaques serves as the most critical preclinical animal model for studying Human Immunodeficiency Virus (1) pathogenesis, evaluating antiviral therapies, and testing vaccine efficacy.[1][2][3] Due to the anatomical, physiological, and immunological similarities between macaques and humans, this model provides invaluable insights into viral replication dynamics, the establishment of latent reservoirs, and the efficacy of novel antiretroviral agents before they advance to human clinical trials.[4] Pathogenic SIV strains, such as SIVmac239 and SIVmac251, are frequently used as they induce a disease in macaques that closely mirrors AIDS in humans, characterized by high viral loads and a decline in CD4+ T cells.[4][5] Chimeric simian-human immunodeficiency viruses (SHIVs), which contain the HIV-1 reverse transcriptase or envelope genes in an SIV backbone, are also employed to test drugs targeting these specific viral components, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][6][7]

These models are instrumental in various testing paradigms, including pre-exposure prophylaxis (PrEP), post-exposure prophylaxis (PEP), and antiretroviral therapy (ART) for established infections.[8][9][10] The data generated from these studies, particularly on viral load reduction and immunological responses, are highly predictive of clinical outcomes in humans.[11][12]

Experimental Protocols

Protocol 1: General Antiviral Therapy (ART) Efficacy Study

This protocol outlines a typical study to evaluate the efficacy of an ART regimen in chronically SIV-infected macaques.

1. Animal Selection and Acclimation:

  • Species: Rhesus macaques (Macaca mulatta) or pig-tailed macaques (Macaca nemestrina) are commonly used.[4]

  • Health Status: Animals must be healthy and free of other infections. Conduct baseline health screens, including complete blood counts and serum chemistry.

  • Acclimation: House animals in a BSL-2+ or BSL-3 facility for a minimum of 30 days for acclimation before the study begins.

2. Virus Inoculation:

  • Virus Strain: Use a pathogenic strain such as SIVmac251 or SIVmac239.[4][5]

  • Inoculum: Prepare a viral stock with a known infectivity titer (e.g., 10^5 TCID50).[13]

  • Route of Inoculation: Intravenous (IV) inoculation is common for treatment studies to ensure systemic infection.[14]

  • Procedure: Anesthetize the macaque. Inoculate with the prepared virus stock via the saphenous vein. Monitor the animal until fully recovered from anesthesia.

3. Monitoring of Acute Infection:

  • Collect blood samples weekly for the first 8 weeks post-inoculation.[15]

  • Measure plasma viral load to confirm infection and establish a baseline set point. Peak viremia typically occurs around day 14 post-infection.[16][17]

  • Monitor CD4+ and CD8+ T cell counts using flow cytometry.[14]

4. Antiretroviral Therapy (ART) Administration:

  • Initiation: Begin ART once a stable viral set point is established (typically 6-8 weeks post-inoculation).[15]

  • Drug Regimen: Administer the investigational drug or combination therapy. For example, a combination could include Tenofovir (30 mg/kg), Emtricitabine, and Dolutegravir.[10][14][18]

  • Route of Administration: Oral gavage or subcutaneous injection are common, depending on the drug's formulation.[10]

  • Frequency: Dosing is typically daily.

5. Efficacy Monitoring:

  • Sample Collection: Collect blood samples weekly for the first month of treatment, then bi-weekly or monthly.[19]

  • Viral Load Quantification: Measure plasma SIV RNA levels using a validated quantitative real-time PCR (qRT-PCR) assay. The limit of detection should be around 50 copies/mL.[4][14] Successful therapy should lead to a biphasic decay in viremia.[18]

  • Immunological Monitoring: Continue to monitor CD4+ and CD8+ T cell counts. A successful treatment should result in a rise in circulating CD4+ T cells.[18]

  • Drug Resistance Testing: If viral rebound occurs, sequence the viral reverse transcriptase and protease genes from plasma RNA to identify potential drug resistance mutations, such as the K65R mutation for tenofovir.[20]

6. Tissue Reservoir Analysis (Optional/Terminal):

  • At the end of the study, euthanize the animal and collect various tissues (lymph nodes, spleen, gut, brain).

  • Quantify cell-associated SIV RNA and DNA in these tissues to assess the impact of the therapy on viral reservoirs.[19]

Protocol 2: Pre-Exposure Prophylaxis (PrEP) Efficacy Study

This protocol is designed to evaluate the ability of an antiviral agent to prevent infection when administered before viral exposure. The repeat low-dose challenge model is preferred as it better mimics human sexual exposure.[8][11]

1. Animal Selection and Drug Administration:

  • Select healthy, uninfected macaques.

  • Initiate the PrEP regimen at a clinically relevant dose. For example, daily oral Emtricitabine and Tenofovir Disoproxil Fumarate.[8][11]

  • Allow sufficient time for the drug to reach steady-state concentrations in plasma and tissues (e.g., 1-2 weeks).

2. Repetitive Low-Dose Viral Challenge:

  • Challenge Virus: Use a relevant SHIV strain (e.g., SHIV-162p3) for mucosal challenges.

  • Challenge Route: Perform weekly intrarectal or intravaginal challenges to simulate sexual transmission.[11]

  • Procedure: Anesthetize the macaque. Gently instill a low dose of the virus into the rectal or vaginal cavity.

3. Monitoring for Infection:

  • Collect blood samples weekly.

  • Measure plasma viral load to detect breakthrough infections. An animal is considered infected if two consecutive plasma samples are positive for viral RNA.

  • Continue the weekly challenges until a predetermined endpoint (e.g., up to 12-16 challenges) or until infection is confirmed.[21]

4. Data Analysis:

  • Calculate the protective efficacy by comparing the number of infections in the treated group versus an untreated control group.

  • Use Kaplan-Meier survival analysis to compare the number of challenges required to infect animals in each group.

Data Presentation: Antiviral Efficacy

Quantitative data from SIV macaque studies are crucial for evaluating antiviral efficacy. The tables below summarize representative data from various studies.

Table 1: Efficacy of Pre-Exposure Prophylaxis (PrEP) Regimens

Antiviral Agent(s)Macaque ModelChallenge RouteEfficacy (% Protection)Key Findings
Emtricitabine (FTC) / Tenofovir Disoproxil Fumarate (TDF)Rhesus MacaquesRectal (SHIV)87%Combination therapy provided significant protection.[11]
Emtricitabine (FTC) / Tenofovir Disoproxil Fumarate (TDF)Rhesus MacaquesVaginal/Penile (SHIV)94-100%High efficacy against penile and vaginal exposures.[11]
Cabotegravir (long-acting injectable)Rhesus MacaquesRectal/Vaginal (SHIV)100%Fully protected macaques despite repeated challenges, even with co-infections.[8][11]
Tenofovir Alafenamide (TAF) (Weekly Oral)Pig-tailed MacaquesVaginal (SHIV)94%Weekly oral TAF provided high and durable protection.[21]
Tenofovir Alafenamide (TAF) (Implant)Pig-tailed MacaquesVaginal (SHIV)100%A subcutaneous implant releasing 0.7 mg/day provided complete protection.[22]

Table 2: Viral Load and Immunological Changes During ART

Study TypeAntiviral RegimenPeak Plasma Viremia (RNA copies/mL)Post-ART Viral Load (RNA copies/mL)Change in CD4+ T Cells
Chronic SIV Infection [18]Four-drug HAART (PMPA, L-870812, SQV, ATV)>10^7<50 (suppressed)Significant rise in circulating CD4+ T cells.
Chronic SIV Infection [14]Tenofovir Monotherapy~10^6 - 10^7~10^3 - 10^4 (partial suppression)Stable CD4+ T cell counts during treatment.
RT-SHIV Infection [15]Enhanced HAART (4-5 drugs)~10^7<50 (suppressed)Improved suppression and greater potency compared to 3-drug regimen.
Infant SIV Infection [20]Tenofovir Structured Treatment Interruption~10^7~10^4 - 10^5 (controlled)Better virologic outcome than untreated animals.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflows for antiviral testing in SIV macaque models.

Antiviral_Testing_Workflow General Workflow for Antiviral Testing in SIV Macaques cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_monitor Monitoring Parameters cluster_post Post-Treatment / Analysis A Animal Selection & Acclimation B Baseline Sampling (Blood, Health Screen) A->B C SIV Inoculation (e.g., SIVmac251 IV) B->C D Monitor Acute Infection (Confirm Viral Setpoint) C->D E Initiate Antiviral Therapy (e.g., Daily Oral Dosing) D->E F Longitudinal Monitoring E->F G Plasma Viral Load (qRT-PCR) F->G H CD4+/CD8+ Counts (Flow Cytometry) F->H I Drug Resistance (Sequencing) F->I J Safety Assessment (Clinical Signs, Chem) F->J K Treatment Interruption (Optional - Rebound) F->K L Terminal Tissue Collection (Reservoir Analysis) K->L M Data Analysis & Efficacy Determination L->M

Caption: General Workflow for Antiviral Testing in SIV Macaques.

PrEP_Study_Workflow Workflow for Pre-Exposure Prophylaxis (PrEP) Studies cluster_prep Preparation & Dosing cluster_challenge Viral Challenge Phase cluster_analysis Outcome Analysis A Select SIV-Negative Macaques B Initiate PrEP Regimen (e.g., Daily Oral TDF/FTC) A->B C Allow Drug to Reach Steady-State B->C D Weekly Low-Dose SHIV Challenge (Rectal or Vaginal) C->D E Weekly Blood Sampling for Viral Load D->E F Continue PrEP Dosing Throughout Challenge Period D->F G Infection Detected? (2 consecutive +VL) E->G H Animal Censored (Protected) G->H No I Animal Considered Infected G->I Yes J Calculate Protective Efficacy (vs. Control Group) H->J I->J

Caption: Workflow for Pre-Exposure Prophylaxis (PrEP) Studies.

References

Application Notes and Protocols for the Analytical Characterization of Nipamovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Nipamovir, a novel low molecular weight mercaptobenzamide derivative that functions as an HIV maturation inhibitor. The protocols outlined below are essential for the identity, purity, and stability assessment of this compound in drug development and quality control processes.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring its stability under various stress conditions. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol describes a gradient RP-HPLC method suitable for the routine analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the test sample of this compound at a concentration of approximately 50 µg/mL in the mobile phase.

4. Data Analysis:

  • Integrate the peak area of the this compound peak in the chromatograms.

  • Determine the purity of the sample by calculating the percentage of the main peak area relative to the total peak area.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.

Quantitative Data Summary
ParameterTypical Value
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare this compound Reference Standard Injection Inject Sample/ Standard Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification

HPLC analysis workflow for this compound.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of this compound. Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer is ideal for this purpose.

Experimental Protocol: LC-MS/MS Analysis

This protocol describes the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the characterization of this compound.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

2. LC-MS/MS Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 5% B
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 300°C
MS Scan Range m/z 50 - 500
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)

3. Sample Preparation:

  • Dissolve the this compound sample in acetonitrile to a concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Determine the accurate mass of the protonated molecule ([M+H]⁺) of this compound from the full scan MS spectrum.

  • Propose elemental compositions based on the accurate mass measurement.

  • Analyze the MS/MS fragmentation pattern to identify characteristic fragment ions. The fragmentation of the benzamide moiety is expected to yield a benzoyl cation (m/z 105) and subsequent loss of CO to form a phenyl cation (m/z 77)[1][2].

Expected Mass Spectrometry Data
IonDescription
[M+H]⁺ Protonated this compound molecule
Fragment 1 Benzoyl cation (from cleavage of the amide bond)
Fragment 2 Phenyl cation (from loss of CO from the benzoyl cation)

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation Prep_Sample Dissolve & Filter This compound Sample LC_Separation LC Separation Prep_Sample->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Scan Full Scan MS Ionization->MS_Scan MSMS_Scan Tandem MS (MS/MS) Ionization->MSMS_Scan Mass_Determination Accurate Mass Determination MS_Scan->Mass_Determination Fragmentation_Analysis Fragmentation Pattern Analysis MSMS_Scan->Fragmentation_Analysis Structure_Confirmation Structural Confirmation Mass_Determination->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation

LC-MS/MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in an NMR tube.

  • Ensure the sample is fully dissolved.

3. NMR Acquisition Parameters:

ExperimentKey Parameters
¹H NMR Spectral width: ~12 ppm, Number of scans: 16, Relaxation delay: 2 s
¹³C NMR Spectral width: ~220 ppm, Number of scans: 1024, Relaxation delay: 2 s

4. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

  • Utilize 2D NMR experiments (COSY, HSQC, HMBC) to establish the complete molecular structure.

Expected ¹H and ¹³C NMR Chemical Shifts for Benzamide Moiety
Proton/CarbonExpected Chemical Shift (ppm)
Aromatic Protons 7.4 - 8.1
Amide Proton (NH) ~8.0
Aromatic Carbons 127 - 133
Carbonyl Carbon (C=O) ~169

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Spectral Interpretation Prep_Sample Dissolve this compound in Deuterated Solvent Acquire_1D Acquire 1D NMR (¹H, ¹³C) Prep_Sample->Acquire_1D Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Prep_Sample->Acquire_2D Process_Spectra Process Raw Data Acquire_1D->Process_Spectra Acquire_2D->Process_Spectra Analyze_Shifts Analyze Chemical Shifts, Couplings, & Integrals Process_Spectra->Analyze_Shifts Structure_Elucidation Elucidate Molecular Structure Analyze_Shifts->Structure_Elucidation

NMR analysis workflow for this compound.

Signaling Pathway: Mechanism of Action of this compound

This compound is an HIV maturation inhibitor that interferes with the final steps of viral maturation. Specifically, it targets the processing of the Gag polyprotein by the viral protease. The cleavage of the Gag polyprotein is a critical step in the formation of a mature, infectious virus particle.

HIV Gag Polyprotein Cleavage Pathway

The HIV Gag polyprotein is cleaved by the viral protease at several sites to release the structural proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides (SP1 and SP2). This process is essential for the morphological rearrangement of the virion from an immature, non-infectious particle to a mature, infectious one. Maturation inhibitors like this compound bind to the Gag polyprotein, typically at the cleavage site between CA and SP1, preventing its processing by the protease. This results in the release of immature, non-infectious viral particles.

HIV_Maturation_Pathway cluster_virus HIV Maturation cluster_cleavage Proteolytic Cleavage by HIV Protease Gag_Polyprotein Gag Polyprotein (MA-CA-SP1-NC-SP2-p6) Cleavage_Site_1 Cleavage at SP1-NC Gag_Polyprotein->Cleavage_Site_1 Immature_Virion Immature, Non-infectious Virion Gag_Polyprotein->Immature_Virion Assembly Cleavage_Site_2 Cleavage at MA-CA Cleavage_Site_1->Cleavage_Site_2 Cleavage_Site_3 Cleavage at CA-SP1 Cleavage_Site_2->Cleavage_Site_3 Mature_Proteins Mature Structural Proteins (MA, CA, NC, p6) Cleavage_Site_3->Mature_Proteins Cleavage_Site_3->Immature_Virion Leads to release of immature particles Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Viral Assembly This compound This compound (Maturation Inhibitor) This compound->Cleavage_Site_3 Inhibits

HIV Gag polyprotein processing and inhibition by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Nipamovir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipamovir is an antiviral agent that targets N-myristoyltransferase (NMT), an essential host cell enzyme responsible for the co- and post-translational attachment of myristate to the N-terminal glycine of numerous cellular and viral proteins. This lipid modification, known as myristoylation, is critical for protein localization to membranes, protein-protein interactions, and signal transduction. In the context of viral infections, particularly with Human Immunodeficiency Virus (HIV), the myristoylation of the Gag polyprotein is indispensable for viral assembly, maturation, and subsequent infectivity.[1][2][3][4] By inhibiting NMT, this compound and its analogs can prevent Gag myristoylation, leading to the production of non-infectious viral particles.[2]

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of this compound analogs to identify novel and potent NMT inhibitors with antiviral activity. The described methodologies include both biochemical and cell-based assays suitable for large-scale screening campaigns.

Signaling Pathway of N-Myristoylation

N-myristoyltransferase facilitates the transfer of a myristoyl group from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine of a substrate protein. This process is a key step in the proper localization and function of many proteins involved in cellular signaling and, in the case of retroviruses like HIV, in the assembly of new virions.

N_Myristoylation_Pathway cluster_cytoplasm Cytoplasm Myr_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myr_CoA->NMT Binds Substrate_Protein Substrate Protein (e.g., HIV Gag) Substrate_Protein->NMT Binds Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation CoA Coenzyme A (CoA) NMT->CoA Releases This compound This compound Analogs This compound->NMT Inhibits Membrane Targeting & Protein Function Membrane Targeting & Protein Function Myristoylated_Protein->Membrane Targeting & Protein Function

Figure 1: N-Myristoylation Signaling Pathway and Inhibition by this compound Analogs.

High-Throughput Screening Workflow

A tiered approach is recommended for the high-throughput screening of this compound analogs. This workflow begins with a primary biochemical screen to identify direct inhibitors of NMT, followed by secondary cell-based assays to confirm antiviral activity and assess cytotoxicity.

HTS_Workflow cluster_screening Screening Cascade Compound_Library This compound Analog Library Primary_Screen Primary HTS: Biochemical NMT Inhibition Assay (Fluorescence-Based) Compound_Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Secondary_Screen_1 Secondary Assay 1: Dose-Response & IC50 Determination Primary_Hits->Secondary_Screen_1 Secondary_Screen_2 Secondary Assay 2: Cell-Based Antiviral Assay (HIV Gag Myristoylation) Secondary_Screen_1->Secondary_Screen_2 Secondary_Screen_3 Secondary Assay 3: Cytotoxicity Assay Secondary_Screen_2->Secondary_Screen_3 Confirmed_Hits Confirmed Hits Secondary_Screen_3->Confirmed_Hits Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

References

Experimental Design for Preclinical Studies of Nipamovir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipamovir is a novel, orally bioavailable small molecule drug candidate for the treatment of Human Immunodeficiency Virus (HIV) infection. It functions as an HIV maturation inhibitor, a class of antiretrovirals that targets the final stages of the viral life cycle. This document provides detailed application notes and protocols for the preclinical evaluation of this compound, focusing on its antiviral efficacy, cytotoxicity, and in vivo pharmacology. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to assess the potential of this compound as a therapeutic agent.

This compound is a low molecular weight mercaptobenzamide derivative that interferes with the final maturation steps of HIV, which imparts a high barrier to the development of resistance.[1] Laboratory experiments to encourage HIV resistance to this compound have been unsuccessful.[1] In preclinical animal studies, this compound has demonstrated a low toxicity profile.[1]

Mechanism of Action: HIV-1 Maturation Inhibition

HIV-1 maturation is a critical process for the virus to become infectious. It involves the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This cleavage occurs in a specific, ordered cascade, leading to the formation of the mature viral core, which is essential for infectivity. This compound, as a maturation inhibitor, disrupts this process, specifically targeting the final cleavage event that separates the capsid (CA) protein from the spacer peptide 1 (SP1). By preventing this cleavage, this compound leads to the production of immature, non-infectious viral particles.

Below is a diagram illustrating the HIV-1 Gag polyprotein processing pathway and the point of inhibition by this compound.

HIV_Maturation_Pathway cluster_maturation Mature Virion Gag_Pol Gag-Pol Polyprotein Protease Protease Gag_Pol->Protease Cleavage RT Reverse Transcriptase Gag_Pol->RT Cleavage Integrase Integrase Gag_Pol->Integrase Cleavage Gag Gag Polyprotein MA_CA MA-CA Gag->MA_CA Cleavage CA_SP1 CA-SP1 Gag->CA_SP1 Cleavage NC NC Gag->NC Cleavage p6 p6 Gag->p6 Cleavage Mature_Core Mature Infectious Core CA_SP1->Mature_Core Final Cleavage This compound This compound This compound->CA_SP1 Inhibits

Caption: HIV-1 Gag polyprotein cleavage pathway and this compound's point of inhibition.

In Vitro Preclinical Evaluation

The initial phase of preclinical assessment involves in vitro studies to determine the antiviral potency and cytotoxicity of this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes hypothetical but realistic data from in vitro assays.

Assay TypeCell LineVirus StrainParameterValue
Antiviral ActivityCEM-SSHIV-1 RFEC503.64 ± 3.28 µM[2]
Antiviral ActivityhPBMCsHIV-1 92HT599EC503.23 ± 2.81 µM[2]
CytotoxicityCEM-SSN/ACC50> 100 µM
CytotoxicityhPBMCsN/ACC50> 100 µM
Therapeutic Index CEM-SS HIV-1 RF SI (CC50/EC50) > 27.5
Therapeutic Index hPBMCs HIV-1 92HT599 SI (CC50/EC50) > 31.0

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.

Experimental Protocols: In Vitro Assays

A logical workflow for the in vitro evaluation of this compound is depicted below.

In_Vitro_Workflow start Start: Compound Synthesis (this compound) antiviral_assay Antiviral Activity Assay (p24 Antigen ELISA) start->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (MTT Assay) start->cytotoxicity_assay data_analysis Data Analysis (EC50, CC50, SI Calculation) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis end End: In Vitro Proof-of-Concept data_analysis->end

Caption: Workflow for the in vitro preclinical evaluation of this compound.

This protocol is for determining the 50% effective concentration (EC50) of this compound.

Materials:

  • Human T-cell line (e.g., CEM-SS) or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 laboratory strain (e.g., HIV-1 RF)

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed CEM-SS cells or PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium.

  • Infection and Treatment: Add 50 µL of the appropriate this compound dilution to the wells. Subsequently, infect the cells with 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01. Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of viral inhibition for each this compound concentration relative to the virus control. Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Human T-cell line (e.g., CEM-SS) or PBMCs

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate as described in the antiviral assay protocol.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include cell control wells (no drug).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (7 days).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Preclinical Evaluation

Following promising in vitro results, in vivo studies in a relevant animal model are crucial to assess the pharmacokinetics, safety, and efficacy of this compound. The rhesus macaque model of Simian Immunodeficiency Virus (SIV) infection is a well-established and predictive model for HIV research.[1]

Data Presentation: In Vivo Studies of a Hypothetical HIV Maturation Inhibitor

The tables below present hypothetical but representative data from in vivo studies in rhesus macaques.

Table 1: Pharmacokinetic Parameters in Rhesus Macaques (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)T1/2 (hr)
101,5002.012,00024
507,8002.565,00028
20025,0003.0280,00032

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T1/2: Half-life.

Table 2: Efficacy in SIV-Infected Rhesus Macaques (4-week treatment)

Treatment GroupMean Baseline Viral Load (log10 copies/mL)Mean Viral Load Reduction at Week 4 (log10 copies/mL)
Vehicle Control6.50.1
This compound (50 mg/kg/day)6.41.5
This compound (200 mg/kg/day)6.62.8

Table 3: Summary of Toxicology Findings in Rhesus Macaques (28-day study)

ParameterVehicle ControlThis compound (50 mg/kg/day)This compound (200 mg/kg/day)
Clinical Observations NormalNormalNormal
Body Weight Change (%) +2.5+2.3+2.1
Hematology Within normal limitsNo significant changesNo significant changes
Serum Chemistry Within normal limitsNo significant changesNo significant changes
Histopathology No significant findingsNo drug-related findingsNo drug-related findings
Experimental Protocols: In Vivo Studies

The general workflow for in vivo preclinical studies is outlined below.

In_Vivo_Workflow start Start: Promising In Vitro Data pk_study Pharmacokinetic (PK) Study (Dose Ranging) start->pk_study efficacy_study Efficacy Study (SIV-infected Macaques) pk_study->efficacy_study toxicology_study Toxicology Study (Repeat Dose) pk_study->toxicology_study data_analysis Data Analysis (PK parameters, Viral Load, Safety) efficacy_study->data_analysis toxicology_study->data_analysis end End: In Vivo Proof-of-Concept (IND-enabling) data_analysis->end

Caption: Workflow for the in vivo preclinical evaluation of this compound.

Objective: To determine the pharmacokinetic profile of single oral doses of this compound.

Animals: Healthy, adult rhesus macaques.

Procedure:

  • Dosing: Administer single oral doses of this compound at three escalating dose levels (e.g., 10, 50, and 200 mg/kg) to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software.

Objective: To evaluate the antiviral efficacy of this compound in SIV-infected rhesus macaques.

Animals: Rhesus macaques chronically infected with SIV.

Procedure:

  • Group Assignment: Randomly assign SIV-infected macaques to treatment groups (vehicle control, low-dose this compound, high-dose this compound).

  • Treatment: Administer this compound orally once daily for 28 days.

  • Viral Load Monitoring: Collect blood samples weekly and quantify plasma SIV RNA levels using a validated RT-qPCR assay.

  • Data Analysis: Calculate the change in viral load from baseline for each treatment group and compare the results to the vehicle control group.

Objective: To assess the safety and tolerability of repeated oral doses of this compound.

Animals: Healthy, adult rhesus macaques.

Procedure:

  • Dosing: Administer this compound orally once daily for 28 days at two dose levels (e.g., 50 and 200 mg/kg/day) and a vehicle control.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Sample Collection: Collect blood and urine samples at baseline and at the end of the study for hematology and serum chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Compare all safety parameters between the this compound-treated groups and the vehicle control group to identify any potential toxicities.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its in vitro antiviral activity and cytotoxicity, followed by in vivo pharmacokinetics, efficacy, and safety in a relevant animal model, researchers can generate the necessary data to support the advancement of this compound into clinical development as a potential new treatment for HIV infection.

References

Application Notes and Protocols for Measuring Viral Load in Nipamovir-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the viral load in cell cultures treated with Nipamovir, a promising antiviral agent. The protocols outlined below are essential for evaluating the efficacy of this compound and similar antiviral compounds.

Introduction to this compound

This compound is a low molecular weight mercaptobenzamide derivative that has demonstrated antiviral activity against Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV).[1] Its primary mechanism of action involves the interference with the final maturation steps of the virus.[1] This disruption of viral maturation is designed to present a high barrier to the development of viral resistance.[1] Studies in SIV-infected macaques have shown that treatment with this compound can lower the viral load and reduce the infectivity of the remaining virus particles.[1]

Overview of Viral Load Measurement Techniques

Viral load is a critical measure of the quantity of a virus in a given volume of fluid, typically expressed as the number of viral particles or nucleic acid copies per milliliter.[2][3] Accurate measurement of viral load is fundamental to assessing the efficacy of antiviral therapies like this compound.[2][4] Several techniques are available, each with its own advantages and applications.

  • Nucleic Acid Amplification Techniques (NAATs): These methods quantify the amount of viral genetic material (RNA or DNA).

    • Reverse Transcriptase-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a highly sensitive and specific method for detecting and quantifying viral RNA.[3] It is one of the most common methods used in clinical and research settings for monitoring HIV viral load.[5]

    • Digital PCR (dPCR): An advanced form of qPCR that provides absolute quantification of nucleic acids without the need for a standard curve, offering high precision, especially for low viral loads.[4]

  • Infectivity Assays: These methods measure the amount of infectious virus particles.

    • Plaque Assay: Considered the gold standard for quantifying infectious virions, this technique involves infecting a monolayer of host cells and observing the formation of plaques—localized areas of cell death caused by viral replication.[6]

    • Tissue Culture Infectious Dose 50 (TCID50) Assay: This endpoint dilution assay determines the virus concentration required to infect 50% of the inoculated cell cultures.

Selecting the Appropriate Assay for this compound Studies

The choice of assay depends on the specific research question. To measure the overall reduction in viral particle production (both infectious and non-infectious), RT-qPCR is the preferred method. To specifically assess the impact of this compound on the production of infectious virus particles, a plaque assay or TCID50 assay is more appropriate. Given that this compound interferes with viral maturation, it is crucial to use both a nucleic acid-based assay and an infectivity assay to fully characterize its antiviral effect.

Data Presentation

Quantitative data from viral load experiments should be summarized in a clear and structured format to allow for easy comparison between different treatment conditions.

Table 1: Example Data from RT-qPCR Analysis of HIV-1 RNA in Supernatants of this compound-Treated Cells

Treatment GroupThis compound Concentration (µM)Mean Viral RNA Copies/mLStandard DeviationLog10 Reduction vs. Control
Untreated Control01.5 x 10^62.1 x 10^5N/A
This compound17.5 x 10^49.8 x 10^31.30
This compound51.2 x 10^43.3 x 10^22.09
This compound108.9 x 10^21.2 x 10^23.22

Table 2: Example Data from Plaque Assay of this compound-Treated Cell Supernatants

Treatment GroupThis compound Concentration (µM)Mean Plaque Forming Units (PFU)/mLStandard Deviation% Inhibition vs. Control
Untreated Control02.0 x 10^53.5 x 10^40%
This compound18.0 x 10^31.1 x 10^396.0%
This compound59.5 x 10^22.1 x 10^299.5%
This compound10<100N/A>99.9%

Mandatory Visualizations

Nipamovir_Mechanism_of_Action cluster_virus HIV Life Cycle cluster_drug Drug Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly of New Virions Assembly of New Virions Transcription & Translation->Assembly of New Virions Gag-Pol polyprotein Budding Budding Assembly of New Virions->Budding Immature Virion Protease Cleavage Viral Protease Cleavage of Gag-Pol Assembly of New Virions->Protease Cleavage Maturation Maturation Budding->Maturation Immature Virion Infectious Virus Infectious Virus Maturation->Infectious Virus Mature Virion This compound This compound This compound->Protease Cleavage Inhibits Protease Cleavage->Maturation

Caption: Mechanism of this compound action on HIV maturation.

Experimental Protocols

Protocol 1: Quantification of HIV-1 RNA from Cell Culture Supernatants by RT-qPCR

This protocol details the measurement of viral RNA released into the cell culture supernatant following treatment with this compound.

1. Materials

  • HIV-1 infected cell line (e.g., MT-4, H9)

  • This compound

  • Cell culture medium and supplements

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase enzyme and buffers

  • qPCR master mix (SYBR Green or probe-based)

  • Primers and probe specific for a conserved region of the HIV-1 genome (e.g., gag, pol)

  • Nuclease-free water

  • qPCR instrument

2. Experimental Procedure

  • Cell Seeding and Infection: Seed host cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Infect cells with a known multiplicity of infection (MOI) of HIV-1.

  • This compound Treatment: After infection, wash the cells to remove unabsorbed virus and add fresh culture medium containing various concentrations of this compound (and a vehicle-only control).

  • Sample Collection: At selected time points post-infection (e.g., 24, 48, 72 hours), carefully collect the cell culture supernatant.

  • Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any cells or debris.

  • Store the clarified supernatant at -80°C until RNA extraction.

  • RNA Extraction: Extract viral RNA from a defined volume of supernatant (e.g., 140 µL) using a commercial viral RNA extraction kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, a probe (if using a probe-based assay), and the synthesized cDNA.

    • Set up the qPCR instrument with an appropriate thermal cycling program.

    • Include a standard curve of known concentrations of a plasmid containing the target viral sequence to allow for absolute quantification.[2]

    • Also include no-template controls (NTC) to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Use the standard curve to calculate the number of viral RNA copies in each sample.[7]

    • Normalize the viral copy number to the volume of supernatant used for extraction (e.g., copies/mL).

    • Calculate the log10 reduction in viral load for each this compound concentration compared to the untreated control.

RT_qPCR_Workflow A 1. Cell Culture & Infection with HIV-1 B 2. Treatment with this compound (and Control) A->B C 3. Collect Supernatant at Time Points B->C D 4. Viral RNA Extraction C->D E 5. Reverse Transcription (RNA -> cDNA) D->E F 6. Quantitative PCR (qPCR) Amplification E->F G 7. Data Analysis (Ct Values) F->G H 8. Quantification (Viral Copies/mL) G->H

Caption: Workflow for RT-qPCR-based viral load measurement.

Protocol 2: Determination of Infectious Viral Titer by Plaque Assay

This protocol measures the number of infectious viral particles capable of forming plaques on a cell monolayer.

1. Materials

  • Host cell line susceptible to HIV-1 infection and plaque formation (e.g., HeLa-CD4-LTR-β-gal)

  • Supernatants from this compound-treated and control cultures (from Protocol 1)

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or methylcellulose to immobilize the virus)[6]

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., crystal violet or a substrate for a reporter gene like X-gal)

2. Experimental Procedure

  • Cell Seeding: Plate the host cells in multi-well plates (e.g., 6-well or 12-well) and incubate until they form a confluent monolayer.[6]

  • Serial Dilutions: Prepare 10-fold serial dilutions of the collected viral supernatants in serum-free cell culture medium.[6]

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Inoculate each well with a small volume of a virus dilution.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay Application:

    • Gently remove the inoculum from the wells.

    • Add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for several days (the exact time depends on the virus and cell type) to allow plaques to develop.

  • Plaque Visualization:

    • Fix the cells by adding a fixing solution.

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • Plaque Counting and Titer Calculation:

    • Count the number of plaques in each well.

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Plaque_Assay_Workflow A 1. Seed Host Cells to Confluency B 2. Prepare Serial Dilutions of Virus Supernatant A->B C 3. Infect Cell Monolayer with Dilutions B->C D 4. Add Immobilizing Overlay (e.g., Agarose) C->D E 5. Incubate to Allow Plaque Formation D->E F 6. Fix and Stain Cells E->F G 7. Count Plaques F->G H 8. Calculate Titer (PFU/mL) G->H

Caption: Workflow for plaque assay to determine infectious titer.

References

Troubleshooting & Optimization

Troubleshooting low yield in Nipamovir synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Nipamovir, helping to diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: Based on the structure of this compound, N-(3-amino-3-oxopropyl)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylbenzamide, a likely synthetic approach involves two key steps:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the thioether bond by reacting a thiol-containing benzamide derivative with a reactive 4-halo- or 4-sulfonyl-3-methyl-5-nitroimidazole.

  • Amide Coupling: Coupling of the resulting carboxylic acid with 3-aminopropionamide.

Alternatively, the order of these steps could be reversed. Potential challenges in either step can contribute to low overall yield.

Q2: I am observing a low yield in the thioether formation step. What are the possible causes?

A2: Low yields in the SNAr reaction to form the thioether linkage can be attributed to several factors:

  • Poor Nucleophilicity of the Thiol: The thiol might not be sufficiently deprotonated. Ensure the reaction is carried out in the presence of a suitable base.

  • Deactivation of the Nitroimidazole Ring: The nitro group is crucial for activating the ring towards nucleophilic attack. Any side reactions involving the nitro group will reduce the yield.

  • Poor Leaving Group: If you are using a halo-nitroimidazole, the reactivity follows the order F > Cl > Br > I. A less reactive leaving group will require more forcing conditions, which can lead to decomposition.

  • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr reactions.

Q3: My amide coupling reaction is inefficient. How can I improve the yield?

A3: Inefficient amide coupling can be a significant bottleneck. Consider the following:

  • Choice of Coupling Reagents: Standard coupling reagents like DCC/HOBt or HATU are commonly used. The selection of the appropriate reagent can be critical.[1][2]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The reaction temperature should be carefully controlled, as elevated temperatures can lead to side reactions.

  • Base: A non-nucleophilic base, such as DIPEA, is often required to neutralize the acid formed during the reaction and to deprotonate the amine.

  • Purity of Reactants: Impurities in either the carboxylic acid or the amine can interfere with the reaction.

Q4: I am seeing multiple spots on my TLC after the reaction, indicating side products. What are the likely side reactions?

A4: Side reactions are a common cause of low yields in the synthesis of nitroimidazole derivatives.[3] Potential side reactions include:

  • Reduction of the Nitro Group: The nitro group can be sensitive to certain reagents and conditions, leading to its reduction to an amino group or other intermediates.

  • Over-alkylation or Di-sulfide Formation: The thiol is susceptible to oxidation, forming a disulfide, or can potentially react at other sites if multiple reactive positions are present.

  • Ring-opening of the Imidazole: Under harsh basic or acidic conditions, the imidazole ring can be susceptible to cleavage.

  • Side reactions involving coupling reagents: For example, the formation of N-acylurea byproduct when using carbodiimides like DCC.[1]

Troubleshooting Guides

Problem 1: Low Yield in Thioether Formation (SNAr Reaction)

Symptoms:

  • Low consumption of starting materials observed by TLC or LC-MS.

  • The desired product is formed in a low ratio compared to starting materials.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Base Use a stronger, non-nucleophilic base (e.g., NaH, K2CO3, or DBU) to ensure complete deprotonation of the thiol.
Inappropriate Solvent Switch to a high-boiling aprotic polar solvent like DMF, DMSO, or NMP to improve solubility and reaction rate.
Poor Leaving Group on Nitroimidazole If using a chloro- derivative, consider synthesizing the fluoro- analogue for higher reactivity.
Reaction Temperature Too Low Gradually increase the reaction temperature, monitoring for the formation of degradation products.
Decomposition of Starting Materials If starting materials are degrading, consider using milder reaction conditions (lower temperature, weaker base) and a more reactive leaving group.
Problem 2: Inefficient Amide Coupling

Symptoms:

  • Incomplete conversion of the carboxylic acid starting material.

  • Formation of significant byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Activation of Carboxylic Acid Change the coupling reagent (e.g., from DCC/HOBt to HATU or COMU). Ensure the coupling reagent is fresh.
Presence of Water Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Sub-optimal Base Ensure the correct stoichiometry of a non-nucleophilic base like DIPEA or 2,4,6-collidine is used.
Steric Hindrance If either the carboxylic acid or the amine is sterically hindered, a more powerful coupling reagent and longer reaction times may be necessary.
Low Purity of Reactants Purify the carboxylic acid and amine starting materials before the coupling reaction.

Experimental Protocols

General Protocol for Thioether Formation:

  • To a solution of the thiol-benzamide derivative (1 equivalent) in anhydrous DMF, add a suitable base (e.g., K2CO3, 1.5 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add a solution of the 4-halo-3-methyl-5-nitroimidazole (1.1 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Amide Coupling:

  • Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the 3-aminopropionamide hydrochloride (1.2 equivalents) and an additional equivalent of the base.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Nipamovir_Synthesis_Workflow cluster_thioether Step 1: Thioether Formation (S-Arylation) cluster_amide Step 2: Amide Coupling Thiol Thiol-Benzamide Derivative Thioether_Intermediate Thioether Carboxylic Acid Intermediate Thiol->Thioether_Intermediate Nitroimidazole 4-Halo-3-methyl-5-nitroimidazole Nitroimidazole->Thioether_Intermediate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Thioether_Intermediate S-N-Ar Reaction This compound This compound Thioether_Intermediate->this compound Amine 3-Aminopropionamide Amine->this compound Coupling_Reagent Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Coupling_Reagent->this compound Amidation

Caption: General synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Side_Products Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Side_Products Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Purify_SM Purify Starting Materials Check_Purity->Purify_SM Optimize_Reagents Optimize Reagents (Base, Solvent, Coupling Agent) Analyze_Side_Products->Optimize_Reagents Adjust_Conditions Adjust Conditions (Temperature, Concentration) Review_Conditions->Adjust_Conditions Change_Strategy Consider Alternative Synthetic Route Purify_SM->Change_Strategy Optimize_Reagents->Change_Strategy Adjust_Conditions->Change_Strategy

Caption: Logical troubleshooting flow for low yield issues.

References

Addressing solubility issues of Nipamovir in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Nipamovir in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an orally available, low molecular weight mercaptobenzamide derivative developed as an antiviral agent for the treatment of HIV infection.[1] It has demonstrated a low toxicity profile and a high barrier to viral resistance in preclinical studies.[1] Its chemical formula is C14H15N5O4S.[2]

Q2: What is the known solubility of this compound?

This compound is sparingly soluble in aqueous solutions but is typically soluble in dimethyl sulfoxide (DMSO).[3] Detailed solubility in specific cell culture media is not extensively published and is often determined empirically.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is crucial to use anhydrous, cell culture-grade DMSO to avoid precipitation and ensure compound stability.

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[4][5] Some robust cell lines may tolerate up to 1%, but it is essential to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[4]

Q5: How does this compound exert its antiviral effect?

This compound interferes with the final maturation steps of the HIV virus.[1] This mechanism of action provides a high barrier for the development of viral resistance.[1]

Troubleshooting Guide: Addressing this compound Solubility Issues

Issue 1: Precipitation observed when diluting this compound stock solution in cell culture media.

This is a common issue for hydrophobic compounds when transitioning from an organic solvent like DMSO to an aqueous environment like cell culture media.

Root Cause Analysis and Solution Workflow

cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Solubilization Strategies cluster_3 Outcome Precipitation Precipitation Check_DMSO Verify DMSO Quality (Anhydrous, Sterile) Precipitation->Check_DMSO Potential Cause Optimize_Dilution Optimize Dilution Protocol (Stepwise Dilution) Precipitation->Optimize_Dilution Potential Cause Serum_Effect Assess Serum Effect (Pre-mix with Serum) Optimize_Dilution->Serum_Effect If precipitation persists Resolved Solubility Issue Resolved Optimize_Dilution->Resolved Co_Solvents Use of Co-solvents (e.g., PEG300) Serum_Effect->Co_Solvents If still unresolved Serum_Effect->Resolved Formulation_Aids Employ Formulation Aids (e.g., Cyclodextrins) Co_Solvents->Formulation_Aids Alternative approach Co_Solvents->Resolved Formulation_Aids->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Verify DMSO Quality: Ensure you are using a fresh, anhydrous, and sterile stock of cell culture-grade DMSO. Water absorbed by hygroscopic DMSO can significantly reduce the solubility of hydrophobic compounds.[6]

  • Optimize Dilution Technique: Avoid adding the this compound DMSO stock directly to a large volume of aqueous media. Instead, perform a stepwise dilution. A recommended method is to add the small volume of DMSO stock directly into the cell culture plate wells containing media, followed by gentle mixing.[7]

  • Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.

  • Utilize Serum: If using a serum-containing medium, try pre-mixing the this compound DMSO stock with a small volume of serum (e.g., FBS) before diluting it into the final culture medium. Serum proteins can bind to the compound and help keep it in solution.[7]

  • Sonication: Briefly sonicating the diluted solution can help to break down small aggregates and improve dispersion.[8]

Issue 2: Cell toxicity or altered phenotype observed at the desired this compound concentration.

This could be due to the cytotoxic effects of the solvent (DMSO) or the compound itself precipitating and forming aggregates that are harmful to cells.

Troubleshooting Steps:

  • Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO used in your experimental setup. This will help differentiate between the effects of this compound and the solvent.

  • Lower the Final DMSO Concentration: Prepare a more concentrated stock of this compound in DMSO, so that a smaller volume is needed to achieve the final desired concentration in your cell culture, thereby lowering the final DMSO percentage.

  • Confirm Solubility Limit: It is possible that the desired working concentration of this compound is above its solubility limit in the cell culture medium. This can lead to the formation of micro-precipitates that can be toxic to cells. Consider testing a range of concentrations to identify the maximum soluble concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile, cell culture-grade DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex or gently warm (if the compound is heat-stable) until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[5]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (with or without serum)

    • Sterile tubes

  • Procedure (Serial Dilution in DMSO):

    • If a dose-response curve is being generated, perform serial dilutions of the concentrated this compound stock solution in 100% DMSO.[7]

    • For each desired final concentration, calculate the volume of the corresponding DMSO stock to be added to the cell culture medium, ensuring the final DMSO concentration remains below 0.5%.

    • Add the calculated volume of the this compound/DMSO stock directly to the pre-warmed cell culture medium.

    • Mix immediately by gentle pipetting or swirling.

    • Visually inspect for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Data Presentation

Table 1: this compound Physicochemical and Solubility Data

PropertyValueSource
Molecular FormulaC14H15N5O4S[2]
Molecular Weight349.37 g/mol [2]
AppearanceWhite to yellow solid powder[3]
In Vitro SolubilityTypically soluble in DMSO (e.g., 10 mM)[3]

Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationNotes
Most Cell Lines0.5%Generally well-tolerated.[4]
Sensitive/Primary Cells≤ 0.1%May require lower concentrations; a dose-response curve for DMSO toxicity is recommended.[4]
Some Robust Cell LinesUp to 1.0%Requires careful validation with vehicle controls.[4]

Visualizations

This compound's Proposed Mechanism of Action

cluster_hiv HIV Life Cycle Viral_RNA Viral RNA & Proteins Assembly Assembly of New Virions Viral_RNA->Assembly Budding Budding from Host Cell Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Maturation Viral Protease Cleavage Immature_Virion->Maturation Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion This compound This compound This compound->Maturation Inhibits

References

Technical Support Center: Nipamovir Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the purity of synthesized Nipamovir. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Disclaimer: Detailed synthesis and purification protocols for this compound are not extensively published. The following guidance is based on general principles for the purification of small organic molecules, particularly benzamides and thioethers, and may require optimization for your specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps to assess the purity of my crude this compound?

A1: Initial purity assessment is crucial before attempting large-scale purification. A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the number of components in your crude product.[1] Develop a solvent system that provides good separation between the product spot and impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative percentages of your main product and impurities. A broad gradient method is useful for initial screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the components in your mixture.[1] This can provide clues about the identity of impurities (e.g., starting materials, byproducts).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude material can reveal the presence of major impurities and give an estimate of the product-to-impurity ratio.

Q2: What are common classes of impurities I might encounter in the synthesis of a benzamide thioether like this compound?

A2: Given this compound's structure (a benzamide and a thioether), potential impurities can be process-related or degradation products.[2]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials or intermediates.

  • Reagents and Catalysts: Inorganic salts and residual catalysts might be present.[2]

  • Byproducts: Side reactions can generate structurally related impurities. For benzamide synthesis, this could include dimers or products from reactions with solvents.[3][4] For thioethers, over-oxidation to sulfoxides or sulfones is a possibility if oxidizing agents are present.[5]

  • Solvents: Residual solvents from the reaction or workup may be trapped in the product.

  • Degradation Products: The product might degrade during the workup or purification, especially if exposed to harsh pH, high temperatures, or air (for sensitive functional groups).

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of technique depends on the nature of the impurities and the scale of your synthesis.

  • Crystallization/Recrystallization: An excellent method for removing small amounts of impurities from solid compounds.[6][7] It is highly scalable and cost-effective.

  • Flash Column Chromatography: The most common technique for purifying organic compounds in a laboratory setting.[8] It separates compounds based on their differential adsorption to a stationary phase.

  • Preparative HPLC (Prep-HPLC): Used for difficult separations of closely related impurities or for final polishing to achieve very high purity (>99%).[9]

  • Liquid-Liquid Extraction: Useful during the workup phase to remove acidic, basic, or water-soluble impurities.[10]

Troubleshooting Guides

Problem: My crude product shows multiple spots on TLC, indicating a complex mixture.

Q&A:

  • Have you optimized the reaction conditions?

    • Potential Cause: The reaction may not be going to completion, or significant side reactions may be occurring.

    • Solution: Re-evaluate the reaction stoichiometry, temperature, time, and catalyst loading. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and minimize byproduct formation.

  • Is your workup procedure appropriate?

    • Potential Cause: The workup may be insufficient to remove reagents or water-soluble byproducts. An inappropriate pH during extraction can also lead to loss of product or retention of impurities.[11]

    • Solution: Incorporate acidic and/or basic washes to remove corresponding impurities. Use a brine wash to break emulsions and remove excess water before drying the organic layer. Ensure the pH of the aqueous layer is adjusted to maximize the recovery of your product in the organic phase.

Problem: A persistent impurity has a very similar polarity (close TLC spots) to this compound.

Q&A:

  • Have you tried optimizing your chromatography conditions?

    • Potential Cause: Standard solvent systems (e.g., ethyl acetate/hexanes) may not be sufficient for separating closely related compounds.

    • Solution:

      • Solvent System Screening: Experiment with different solvent systems for flash chromatography. Adding a small amount of a third solvent (e.g., methanol, dichloromethane, or a few drops of acetic acid/triethylamine) can significantly alter selectivity.

      • Change Stationary Phase: If silica gel is not effective, consider using alumina, or for more challenging separations, a reverse-phase (C18) stationary phase.

      • Prep-HPLC: This is the preferred method for separating isomers or compounds with very similar polarity.[9] Method development on an analytical HPLC is necessary to find the optimal conditions before scaling up.

  • Could the impurity be removed chemically?

    • Potential Cause: The impurity may have a functional group that can be selectively reacted and then removed.

    • Solution: This is an advanced strategy. For example, if the impurity has a free amine or acid group that the desired product lacks, it could be selectively extracted into an acidic or basic aqueous solution after derivatization. This approach requires careful consideration to avoid reacting with the desired product.

Problem: My final product has low purity (<95%) when analyzed by HPLC.

Q&A:

  • Was the compound completely dry before analysis?

    • Potential Cause: Residual solvents will lower the purity calculation by weight and can interfere with analysis.

    • Solution: Dry the compound thoroughly under high vacuum. Use ¹H NMR to check for residual solvents. If solvents persist, re-dissolving the product in a low-boiling-point solvent (like dichloromethane) and re-evaporating can help.

  • Is the compound degrading upon standing?

    • Potential Cause: Thioethers can be susceptible to air oxidation. Other functional groups might be unstable.

    • Solution: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light. Re-analyze the sample after a few days to check for degradation.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques

TechniqueStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)ThroughputNotes
Recrystallization90%98.5%75%HighEffective for removing minor, less soluble impurities.
Flash Chromatography70%97.0%60%MediumGood for major purification from complex mixtures.
Preparative HPLC96%>99.5%85%LowBest for final polishing and removing closely related impurities.

Table 2: Example Purity Analysis Data

Analysis MethodParameterResult (Batch A)Result (Batch B)Specification
HPLC Purity (Area %)98.2%99.6%≥ 98.0%
Largest Impurity0.8% (at RRT 1.2)0.2% (at RRT 0.9)≤ 0.5%
Total Impurities1.8%0.4%≤ 2.0%
qNMR Purity (wt%)97.5%99.1%≥ 97.0%
Residual Solvents (GC) Dichloromethane1500 ppm250 ppm≤ 600 ppm

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the starting mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 5% ethyl acetate/hexanes and gradually increase to 50% ethyl acetate/hexanes. The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting solid or oil under high vacuum.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or solvent mixtures) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod or adding a seed crystal.[12] Then, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven.

Protocol 3: Purity Assessment by HPLC
  • System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is standard.

  • Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A representative gradient could be: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate.

  • Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Inject 5-10 µL of the sample and monitor the chromatogram at a relevant wavelength (e.g., 254 nm). Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

G cluster_purification synthesis Chemical Synthesis of Crude this compound workup Aqueous Workup (Extraction & Washes) synthesis->workup Reaction Mixture drying Drying of Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_analysis Crude Product Analysis (TLC, LC-MS) concentration->crude_analysis purification Primary Purification crude_analysis->purification Crude Product chrom Flash Chromatography purification->chrom Complex Mixture recryst Recrystallization purification->recryst Solid w/ Minor Impurities prephplc Preparative HPLC purification->prephplc Difficult Separation final_analysis Purity & Identity Check (HPLC, NMR, MS) final_analysis->purification Re-purify final_product Pure this compound (>98%) final_analysis->final_product Meets Specification chrom->final_analysis recryst->final_analysis prephplc->final_analysis

Caption: Experimental workflow for synthesis and purification.

G start Impurity Detected in Final Product check_workup Review Workup & Extraction? (Acid/Base Washes) start->check_workup Is impurity from reagents/salts? check_chroma Optimize Purification Step? start->check_chroma Is impurity structurally similar to product? check_reaction Review Reaction Conditions? start->check_reaction Is impurity from side reaction? check_workup->check_chroma No soluble_impurity Impurity is Water-Soluble, Acidic, or Basic check_workup->soluble_impurity Yes change_solvent Change Chromatography Solvent System / Gradient check_chroma->change_solvent Yes change_column Use Different Stationary Phase (Alumina, C18) check_chroma->change_column Tried solvents? use_prephplc Switch to Preparative HPLC for High Resolution check_chroma->use_prephplc Still failing? side_product Impurity is a Side-Product check_reaction->side_product Yes starting_material Impurity is Unreacted Starting Material check_reaction->starting_material No, it's SM solve_workup Modify Extraction pH or Add Washes soluble_impurity->solve_workup solve_purification Impurity Separated change_solvent->solve_purification change_column->solve_purification use_prephplc->solve_purification solve_reaction Optimize Reaction Time, Temp, or Stoichiometry side_product->solve_reaction starting_material->solve_reaction

Caption: Troubleshooting tree for impurity identification.

References

Technical Support Center: Overcoming Limitations in Nipamovir Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nipamovir, a novel HIV-1 maturation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an oral small-molecule antiviral drug candidate for the treatment of HIV-1 infection. It functions as a maturation inhibitor, interfering with the final stages of the viral lifecycle.[1] Specifically, this compound disrupts the proteolytic cleavage of the HIV-1 Gag polyprotein, preventing the conversion of the capsid precursor protein (p25 or CA-SP1) to the mature capsid protein (p24 or CA). This inhibition of Gag processing results in the production of immature, non-infectious virions, thus halting the spread of the virus.

Q2: Which antiviral assays are most suitable for evaluating this compound's efficacy?

The most relevant assays for this compound fall into two main categories:

  • Biochemical Assays: These assays directly measure the inhibition of Gag processing. The most common is the p24 antigen capture ELISA , which quantifies the amount of mature p24 capsid protein. A reduction in p24 levels in the presence of this compound indicates inhibition of maturation.

  • Cell-Based Infectivity Assays: These assays measure the ability of newly produced virions to infect target cells. A decrease in viral infectivity correlates with the inhibitory effect of this compound on virion maturation. Common examples include luciferase-based reporter gene assays in cell lines like TZM-bl.

Q3: Are there known resistance concerns for this compound?

This compound has been designed to have a high barrier to resistance.[1] However, experience with other maturation inhibitors, such as Bevirimat, has shown that polymorphisms in the Gag cleavage sites can confer resistance.[2][3][4] It is crucial to monitor for the emergence of resistance during in vitro and in vivo studies.

Troubleshooting Guides

p24 Antigen Capture ELISA

Problem 1: High background or false-positive results.

  • Possible Cause: Insufficient washing, non-specific binding of antibodies, or contaminated reagents.

  • Solution:

    • Ensure thorough washing between each step of the ELISA protocol.

    • Use a blocking buffer (e.g., BSA or non-fat dry milk) to reduce non-specific binding.

    • Use fresh, high-quality reagents and sterile technique.

Problem 2: Low signal or false-negative results.

  • Possible Cause: Inactive enzyme conjugate, improper incubation times or temperatures, or presence of interfering substances in the sample.

  • Solution:

    • Verify the activity of the HRP-conjugated antibody and substrate.

    • Optimize incubation times and temperatures as per the kit manufacturer's instructions.

    • Samples containing high concentrations of serum proteins may interfere with the assay. Consider using a sample diluent or performing a buffer exchange.[5]

Problem 3: High variability between replicate wells.

  • Possible Cause: Pipetting errors, uneven temperature across the plate, or improper mixing of reagents.

  • Solution:

    • Use calibrated pipettes and ensure accurate and consistent pipetting.

    • Incubate plates in a temperature-controlled environment to ensure uniformity.

    • Thoroughly mix all reagents before use.

Problem 4: "Hook" or prozone effect leading to lower signal at high antigen concentrations.

  • Possible Cause: Excess antigen saturates both capture and detection antibodies, preventing the formation of the sandwich complex.

  • Solution:

    • Serially dilute samples to ensure the antigen concentration falls within the linear range of the assay.[6][7]

Cell-Based Infectivity Assays

Problem 1: Low viral titers or poor infectivity in control wells.

  • Possible Cause: Poor health of producer or target cells, suboptimal transfection efficiency (for pseudovirus production), or inactive virus stock.

  • Solution:

    • Ensure cells are healthy and in the logarithmic growth phase.

    • Optimize transfection protocols and reagents.

    • Use a fresh, properly tittered virus stock.

Problem 2: High cytotoxicity observed with this compound treatment.

  • Possible Cause: this compound may exhibit some level of cytotoxicity at high concentrations.

  • Solution:

    • Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50).

    • Ensure that the concentrations of this compound used in the antiviral assay are well below the CC50 value.

Problem 3: Inconsistent results across different HIV-1 subtypes.

  • Possible Cause: Natural polymorphisms in the Gag cleavage sites of different HIV-1 subtypes may affect this compound's efficacy.[3][4]

  • Solution:

    • Test this compound against a panel of relevant HIV-1 subtypes.

    • Sequence the Gag region of any resistant viral strains to identify potential resistance mutations.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of a Second-Generation Maturation Inhibitor (7r) against Wild-Type and Resistant HIV-1 Strains.

HIV-1 Molecular CloneIC50 (µM)Maximum Percent Inhibition (MPI)
Wild-Type (WT)0.004 ± 0.00198 ± 1
CA-P157A Mutant0.12 ± 0.0385 ± 3
SP1-A1V Mutant> 820 ± 5

Data adapted from a study on second-generation maturation inhibitors.[8] IC50 values represent the concentration of the compound required to inhibit viral replication by 50%. MPI indicates the maximum achievable inhibition.

Table 2: p24 Antigen Detection Limits of Standard vs. Ultrasensitive ELISA.

Assay TypeLower Limit of Detection (pg/mL)
Standard p24 ELISA~10
Ultrasensitive p24 ELISA (Simoa)~0.01

Data compiled from studies on p24 detection methods.[9]

Experimental Protocols

Protocol 1: p24 Antigen Capture ELISA for this compound Screening

This protocol is a general guideline and should be optimized based on the specific commercial ELISA kit used.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add serial dilutions of this compound-treated viral supernatant and p24 standards to the wells. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add a biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution (e.g., 2N H2SO4) to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples. Determine the EC50 of this compound.

Protocol 2: Cell-Based Viral Infectivity Assay (TZM-bl Reporter Assay)
  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of HIV-1 virus stock and incubate for 1 hour at 37°C.

  • Infection: Add the virus-Nipamovir mixtures to the TZM-bl cells.

  • Incubation: Incubate the infected cells for 48 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of viral infectivity for each this compound concentration and determine the IC50 value.

Visualizations

HIV_Gag_Processing_Pathway cluster_Processing Proteolytic Cleavage by HIV Protease cluster_Products Mature Proteins cluster_Inhibitor This compound Action Gag MA CA SP1 NC SP2 p6 p1 Initial Cleavage p3 Final Cleavage Gag:ca->p3 CA-SP1 cleavage MA MA Gag:ma->MA NC NC Gag:nc->NC p6 p6 Gag:p6->p6 p2 Intermediate Cleavage CA CA (p24) p3->CA This compound This compound This compound->p3 Inhibits Troubleshooting_Workflow cluster_p24 p24 ELISA Troubleshooting start Inconsistent p24 Data q1 High Background? start->q1 a1 Optimize Washing Use Blocking Buffer q1->a1 Yes q2 Low Signal? q1->q2 No end Reliable Data a1->end a2 Check Reagent Activity Optimize Incubation q2->a2 Yes q3 High Variability? q2->q3 No a2->end a3 Verify Pipetting Ensure Uniform Temp. q3->a3 Yes q4 Prozone Effect? q3->q4 No a3->end a4 Dilute Samples q4->a4 Yes q4->end No a4->end

References

Technical Support Center: Refinement of Protocols for Testing Nipamovir Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to testing Nipamovir derivatives, a class of antiviral compounds that target HIV-1 maturation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its derivatives?

A1: this compound and its derivatives are HIV-1 maturation inhibitors.[1] They function by interfering with the final stages of viral particle maturation, a crucial step for the virus to become infectious.[1] Specifically, they target the cleavage of the Gag polyprotein, preventing the proper formation of the viral capsid core.[2] This results in the production of non-infectious viral particles.[2]

Q2: What are the key experimental assays for evaluating the efficacy of this compound derivatives?

A2: The primary assays for evaluating this compound derivatives fall into two categories:

  • Cell-based antiviral activity assays: These assays measure the ability of the compounds to inhibit HIV-1 replication in cell culture. Common methods include monitoring the reduction of viral cytopathic effects (CPE), quantifying viral antigens (like p24), or measuring the activity of viral enzymes like reverse transcriptase.[3][4][5]

  • Biochemical assays: These assays directly assess the inhibition of the viral protease on the Gag polyprotein, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1).[6][7] Western blotting is a common technique used for this purpose.[3]

Q3: Why is cytotoxicity testing important when evaluating this compound derivatives?

A3: Cytotoxicity testing is crucial to ensure that the observed antiviral activity is not due to the compound killing the host cells.[8] An ideal antiviral agent should exhibit high potency against the virus at concentrations that are non-toxic to the host cells.[9] This is typically expressed as the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[10] A higher SI value indicates a more promising therapeutic candidate.

Troubleshooting Guides

Problem 1: High variability in antiviral activity results between experiments.

  • Possible Cause: Inconsistent virus stock titer.

  • Solution: Always use a well-characterized and titered virus stock for all experiments. Perform a new titration if the stock has been stored for an extended period or subjected to multiple freeze-thaw cycles.[8]

  • Possible Cause: Cell culture variability.

  • Solution: Ensure that the host cells used in the assay are healthy, within a consistent passage number range, and seeded at a uniform density. Monitor cell viability in parallel with the antiviral assay.[7]

  • Possible Cause: Natural polymorphisms in the viral target.

  • Solution: Be aware that some HIV-1 strains may have natural variations in the Gag polyprotein sequence, particularly in the SP1 region, which can affect the susceptibility to maturation inhibitors.[1][2] If inconsistent results are observed with clinical isolates, sequence the Gag region to identify any known resistance-associated polymorphisms.

Problem 2: The compound shows potent antiviral activity but also high cytotoxicity.

  • Possible Cause: Off-target effects of the compound.

  • Solution: The compound may be inhibiting cellular processes in addition to the viral target. Consider structure-activity relationship (SAR) studies to synthesize new derivatives with modifications that may reduce cytotoxicity while retaining antiviral potency.[9]

  • Possible Cause: Issues with the cytotoxicity assay itself.

  • Solution: Verify the results using an alternative cytotoxicity assay method. For example, if you are using an MTS assay, you could confirm the results with a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.

Problem 3: No inhibition of viral maturation is observed in the biochemical assay, despite antiviral activity in cell-based assays.

  • Possible Cause: The compound may have a different mechanism of action.

  • Solution: While this compound is a known maturation inhibitor, a novel derivative could potentially have a different or dual mechanism of action. Consider performing time-of-addition studies to pinpoint the stage of the viral life cycle that is being inhibited.[9]

  • Possible Cause: Issues with the biochemical assay setup.

  • Solution: Ensure that the concentration of the viral protease and the substrate in the assay are optimized. Run a positive control with a known maturation inhibitor, such as Bevirimat, to validate the assay.[11] Verify the integrity of the proteins by SDS-PAGE and Western blot.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of Bevirimat and its derivatives, which are also HIV-1 maturation inhibitors and serve as a relevant reference for this compound derivative testing.

Table 1: Antiviral Activity of Bevirimat Derivatives against Wild-Type and Resistant HIV-1 Strains

CompoundHIV-1 StrainIC50 (nM)[1]
BevirimatNL4-3 (Wild-Type)1.4 - 10
BevirimatNL4-3 (V7A mutant)>1000
Derivative 7hNL4-3 (Wild-Type)10 - 20
Derivative 7hNL4-3 (V7A mutant)76
Derivative 7jNL4-3 (Wild-Type)10 - 20
Derivative 7jNL4-3 (V7A mutant)39
VH3739937NL4-3 (Wild-Type)≤ 5.0
VH3739937A364V mutant≤ 8.0

Table 2: Cytotoxicity of Bevirimat Derivatives

CompoundCell LineCC50 (µM)[3]
BevirimatMT-2>100
Derivative 6MT-225.4
Beesioside I Derivative 3bMT-4>20

Experimental Protocols

1. Cell-Based Antiviral Activity Assay (Reverse Transcriptase Activity)

This protocol is adapted from established methods for testing HIV-1 maturation inhibitors.[5]

  • Materials:

    • Host cells (e.g., MT-4 T-cell line)

    • HIV-1 virus stock (e.g., NL4-3)

    • This compound derivatives dissolved in DMSO

    • Cell culture medium

    • Reverse Transcriptase (RT) assay kit

    • 96-well plates

  • Methodology:

    • Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Prepare serial dilutions of the this compound derivatives in cell culture medium. The final DMSO concentration should be less than 0.1%.

    • Add the diluted compounds to the cells.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-only controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

    • On the day of harvest, collect the culture supernatants.

    • Quantify the reverse transcriptase activity in the supernatants using a commercial RT assay kit according to the manufacturer's instructions.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT activity inhibition against the compound concentration.

2. Western Blot Analysis of Gag Processing

This protocol allows for the direct visualization of the inhibition of CA-SP1 cleavage.[3]

  • Materials:

    • HEK293T cells

    • HIV-1 proviral DNA (e.g., pNL4-3)

    • Transfection reagent

    • This compound derivatives

    • Lysis buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibody against HIV-1 p24

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Methodology:

    • Seed HEK293T cells in a 6-well plate.

    • Transfect the cells with the HIV-1 proviral DNA.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivatives.

    • Incubate for another 24 hours.

    • Harvest the cells and the viral particles from the supernatant by ultracentrifugation.

    • Lyse the cells and viral pellets.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-p24 antibody to detect both the mature CA (p24) and the uncleaved CA-SP1 (p25) precursor.

    • Visualize the protein bands using a chemiluminescence detection system. An accumulation of the p25 band in the presence of the compound indicates inhibition of maturation.

Visualizations

HIV_Maturation_Pathway cluster_cell Infected Host Cell cluster_virion Extracellular Virion Gag_Polyprotein Gag Polyprotein (MA-CA-SP1-NC-SP2-p6) Assembly Assembly at Plasma Membrane Gag_Polyprotein->Assembly Gag_Pol_Polyprotein Gag-Pol Polyprotein Gag_Pol_Polyprotein->Assembly Budding Budding Assembly->Budding Immature_Virion Immature Virion (Non-infectious) Budding->Immature_Virion Protease_Activation Viral Protease Activation Immature_Virion->Protease_Activation Gag_Cleavage Sequential Gag Cleavage Protease_Activation->Gag_Cleavage CA_SP1_Cleavage Final Cleavage: CA-SP1 -> CA (p24) + SP1 Gag_Cleavage->CA_SP1_Cleavage Mature_Virion Mature Virion (Infectious) CA_SP1_Cleavage->Mature_Virion Nipamovir_Action This compound Derivatives Inhibit this Step Nipamovir_Action->CA_SP1_Cleavage

Caption: HIV-1 Maturation Signaling Pathway and the Target of this compound Derivatives.

Experimental_Workflow Start Start: this compound Derivative Synthesis Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral Cell-Based Antiviral Assay (IC50) Start->Antiviral Selectivity Calculate Selectivity Index (SI = CC50/IC50) Cytotoxicity->Selectivity Antiviral->Selectivity High_SI High SI? Selectivity->High_SI Biochemical Biochemical Assay (Gag Processing) Mechanism_Confirmed Mechanism Confirmed? Biochemical->Mechanism_Confirmed High_SI->Biochemical Yes Discard Discard or Redesign High_SI->Discard No Lead_Optimization Lead Optimization Further_Studies Further Preclinical Studies Lead_Optimization->Further_Studies Mechanism_Confirmed->Lead_Optimization Yes Mechanism_Confirmed->Discard No

References

Identifying and minimizing off-target effects of Nipamovir

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nipamovir Off-Target Effects

Disclaimer: As this compound is an investigational compound, extensive public data on its specific off-target effects is limited. This technical support center provides guidance based on established principles for identifying and minimizing off-target effects of small molecule inhibitors, particularly those in the antiviral drug class. The examples provided are illustrative and not based on specific experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel antiviral agent like this compound?

A1: Off-target effects occur when a drug interacts with proteins or cellular components other than its intended therapeutic target.[1] For this compound, an HIV maturation inhibitor, the intended "on-target" is the viral Gag polyprotein.[2][3] Interactions with other host proteins are considered "off-target." These unintended interactions are a significant concern because they can lead to adverse drug reactions (ADRs), toxicity, or reduced efficacy of the drug.[1][4] Early identification and mitigation of off-target effects are crucial for the development of a safe and effective therapeutic.[5]

Q2: What are some potential off-target liabilities for HIV drugs that researchers should be aware of when working with this compound?

A2: While specific off-target liabilities for this compound are not publicly documented, researchers can consider common off-target effects observed with other classes of HIV drugs. For instance, some HIV protease inhibitors have been found to interact with human proteases like ZMPSTE24, a zinc metalloprotease involved in lamin A processing.[6] Additionally, metabolic complications have been associated with some HIV protease inhibitors.[7] Given that this compound is a small molecule, broad screening against common "promiscuous" targets such as certain kinases, G-protein coupled receptors (GPCRs), and ion channels is a prudent step in preclinical safety assessment.

Q3: How can our lab proactively minimize the risk of off-target effects during the early stages of research with this compound?

A3: Minimizing off-target effects starts with a deep understanding of the compound and its potential interactions. Key strategies include:

  • Rational Drug Design: If medicinal chemistry efforts are ongoing, leveraging computational and structural biology tools can help in designing analogs with higher specificity for the on-target.[1]

  • Dose-Response Studies: Use the lowest effective concentration of this compound in your experiments to reduce the likelihood of engaging lower-affinity off-targets.

  • Use of Appropriate Controls: Always include negative controls (e.g., vehicle-treated cells) and positive controls (if a known off-target interaction is being investigated) in your assays.[8]

  • Orthogonal Assays: Confirm findings using different experimental methods. For example, if a phenotypic change is observed, verify it with a target-specific binding or activity assay.

Q4: We are observing unexpected toxicity in our cell-based assays with this compound. How can we troubleshoot this?

A4: Unexpected toxicity can stem from on-target or off-target effects. A logical approach to troubleshooting this is as follows:

  • Confirm On-Target Engagement: Ensure that the observed toxicity correlates with the engagement of the intended target (HIV Gag processing). This can be done by using a non-susceptible cell line as a negative control, if available.

  • Evaluate Compound Purity and Stability: Verify the purity of your this compound batch and its stability under your experimental conditions.

  • Perform General Cytotoxicity Assays: Use standard assays like MTT, MTS, or CellTiter-Glo to determine the general cytotoxic profile of this compound on various cell lines (both HIV-infected and non-infected).

  • Investigate Apoptosis and Necrosis: Utilize assays such as TUNEL staining or Annexin V/Propidium Iodide flow cytometry to understand the mechanism of cell death.

  • Initiate Broad Off-Target Screening: If the toxicity does not seem to be related to the on-target effect, consider a broad off-target screening panel (e.g., kinase panel, GPCR panel) to identify potential unintended interactions.

Troubleshooting Guides

Issue 1: Inconsistent results in phenotypic assays.

  • Question: Why are we seeing variable antiviral activity or cytotoxicity with this compound across different experimental runs?

  • Answer:

    • Check Reagent Consistency: Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. Small molecule stability can be a factor.

    • Cell Culture Conditions: Verify the health and passage number of your cell lines. Cellular responses can vary with cell density and health.

    • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or detection methods can lead to variability. Adhere strictly to a validated protocol.

    • DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and is below the tolerance level for your cell line.

Issue 2: Discrepancy between biochemical and cell-based assay results.

  • Question: this compound shows high potency in a biochemical assay targeting Gag processing, but much lower activity in a cell-based antiviral assay. What could be the reason?

  • Answer:

    • Cellular Permeability: this compound may have poor permeability across the cell membrane, leading to lower intracellular concentrations. Consider running a cellular uptake assay.

    • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with a known efflux pump inhibitor can test this hypothesis.

    • Metabolic Instability: this compound could be rapidly metabolized by the cells into an inactive form. LC-MS/MS analysis of cell lysates can be used to assess compound stability.

    • Off-Target Engagement Leading to Cellular Effects: An off-target interaction could be antagonizing the on-target effect or causing a general cellular stress response that masks the specific antiviral activity.

Quantitative Data Summary

The following table presents hypothetical data from a broad off-target screening panel for a compound like this compound. This is for illustrative purposes to demonstrate how such data is typically presented.

Table 1: Illustrative Off-Target Profile of a Hypothetical Antiviral Compound

Target ClassTarget NameAssay Type% Inhibition @ 10 µMIC50 (µM)
On-Target HIV-1 Gag Processing Cell-based FRET 98% 0.05
KinasesABL1Radiometric15%> 100
SRCRadiometric22%> 100
LCKRadiometric8%> 100
GPCRsH1 ReceptorRadioligand Binding65%8.5
M1 ReceptorRadioligand Binding12%> 100
Beta-2 AdrenergiccAMP Assay5%> 100
Ion ChannelshERGElectrophysiology45%15.2
Nav1.5Electrophysiology9%> 100
Nuclear ReceptorsPXRReporter Gene Assay3%> 100
TransportersP-glycoproteinEfflux Assay75%5.1

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinase Profiling using Radiometric Assay

This protocol describes a general method for assessing the inhibitory activity of a test compound against a panel of protein kinases.[9]

  • Reagent Preparation:

    • Prepare a 10X stock of the test compound (e.g., this compound) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

    • Prepare a stock solution of [γ-³³P]ATP.

    • Prepare the specific substrate for each kinase in the appropriate buffer.

  • Assay Procedure:

    • Add 5 µL of kinase buffer to each well of a 96-well plate.

    • Add 1 µL of the 10X test compound dilution to the appropriate wells. Add 1 µL of 10% DMSO to the control wells.

    • Add 2 µL of the specific kinase to each well.

    • Initiate the reaction by adding 2 µL of the [γ-³³P]ATP/substrate mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of 3% phosphoric acid.

    • Spot 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: GPCR Off-Target Screening using cAMP Assay

This protocol outlines a method for screening compounds against Gs- or Gi-coupled GPCRs by measuring changes in intracellular cAMP levels.[10]

  • Cell Culture and Plating:

    • Culture cells stably expressing the GPCR of interest in the appropriate growth medium.

    • Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the growth medium and replace it with a stimulation buffer.

    • Add the test compound (e.g., this compound) at various concentrations to the wells.

    • For agonist mode, incubate for a specific time (e.g., 30 minutes).

    • For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit (e.g., HTRF, ELISA).

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Generate dose-response curves for the test compound.

    • For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value.

Visualizations

Off_Target_Screening_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_confirmation Hit Confirmation & Follow-up in_silico Computational Modeling (e.g., structure-based docking, pharmacophore screening) biochemical Biochemical Assays (e.g., Kinase Panel, Protease Panel) in_silico->biochemical Prioritize Targets cell_based Cell-Based Assays (e.g., GPCR Panel, Ion Channel Panel) biochemical->cell_based Broaden Scope phenotypic Phenotypic Screening (e.g., Cytotoxicity Profiling) cell_based->phenotypic Assess Cellular Impact dose_response Dose-Response & IC50/EC50 Determination phenotypic->dose_response Identify Hits orthogonal Orthogonal Assays dose_response->orthogonal Confirm Hits sar Structure-Activity Relationship (SAR) to Mitigate Off-Target Effects orthogonal->sar Guide Medicinal Chemistry

Caption: A typical workflow for identifying and characterizing off-target effects.

Hypothetical_Signaling_Pathway GPCR Off-Target GPCR G_protein G-Protein Activation GPCR->G_protein Activates/Inhibits AC Adenylate Cyclase G_protein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression This compound This compound This compound->GPCR Unintended Binding Troubleshooting_Logic start Unexpected Result Observed (e.g., toxicity, low efficacy) check_purity Is the compound pure and stable? start->check_purity check_cell_health Are cells healthy and consistent? check_purity->check_cell_health Yes optimize_assay Optimize assay conditions check_purity->optimize_assay No check_on_target Does the effect correlate with on-target activity? off_target_screen Perform broad off-target screening check_on_target->off_target_screen Yes investigate_adme Investigate cellular ADME properties check_on_target->investigate_adme No check_cell_health->check_on_target Yes check_cell_health->optimize_assay No

References

Technical Support Center: Assessing Nipamovir-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for evaluating the potential cytotoxic effects of Nipamovir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxicity profile?

This compound is a low molecular weight mercaptobenzamide derivative being investigated as an oral treatment for HIV infection.[1] Its mechanism of action involves disrupting the final maturation steps of the virus, which presents a high barrier to the development of resistance.[1] Current data from animal studies indicate that this compound has a low toxicity profile, with no toxic side-effects observed.[1]

Q2: If this compound has a low toxicity profile, why is it necessary to perform cytotoxicity testing?

Comprehensive cytotoxicity testing is a critical component of the drug development and regulatory approval process for several reasons:

  • Safety Confirmation: In vitro studies provide the initial safety data to confirm the low toxicity profile observed in animal models across various human cell types.

  • Identifying Cell-Type Specificity: Some compounds can exhibit toxicity only in specific cell types or tissues. For example, the antiviral ALS-8112 showed no apparent cytotoxicity in lung epithelial cell lines but did show toxicity at higher concentrations in primary cells and bone marrow progenitor cells.[2]

  • Determining Therapeutic Index: Cytotoxicity data is essential for calculating the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug.

  • Regulatory Requirements: Regulatory bodies like the FDA and EMA require a thorough evaluation of a drug's cytotoxic potential as part of the safety assessment.[3]

Q3: Which assays are recommended for an initial screen of this compound-induced cytotoxicity?

For an initial assessment, it is recommended to use a combination of assays that measure different cellular endpoints. This provides a more complete picture of the compound's potential effects.

  • Metabolic Activity Assays: These assays, such as MTT, XTT, and MTS, are colorimetric and measure the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] They are well-suited for high-throughput screening in 96- or 384-well plates.[3][5]

  • Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) release assay is a common method to quantify cytotoxicity.[5][6] It measures the amount of LDH released from cells with damaged plasma membranes.[5]

Q4: What factors should be considered when designing a cytotoxicity experiment for this compound?

Several factors can influence the outcome of cytotoxicity assays and should be carefully controlled:

  • Concentration and Exposure Time: Cytotoxicity is generally dependent on both the concentration of the drug and the duration of exposure.[3] A wide range of this compound concentrations should be tested over different time points (e.g., 24, 48, and 72 hours).

  • Cell Type: The choice of cell line is crucial. It is advisable to test this compound on a panel of cell lines, including the target cells for its antiviral activity (e.g., human T-cell lines like Jurkat or MT-4), as well as other relevant cell types like liver cells (e.g., HepG2) to assess potential off-target toxicity.

  • Controls: Appropriate positive (a known cytotoxic compound) and negative (vehicle control) controls must be included in every experiment to validate the assay's performance.[7]

Troubleshooting Guide

Issue: Unexpected cytotoxicity is observed at therapeutic concentrations.

If you observe a significant decrease in cell viability at concentrations where this compound is expected to be non-toxic, follow this troubleshooting workflow.

G Start Unexpected Cytotoxicity Observed Check_Controls Verify Positive and Negative Controls Start->Check_Controls Check_Reagents Check Reagent Preparation and Expiration Check_Controls->Check_Reagents Controls OK Repeat_Assay Repeat Experiment with Fresh Reagents Check_Controls->Repeat_Assay Controls Failed Check_Reagents->Repeat_Assay Reagents Expired/Incorrect Check_Cell_Health Assess Baseline Cell Health and Passage Number Check_Reagents->Check_Cell_Health Reagents OK Different_Assay Use an Orthogonal Assay (e.g., LDH if MTT was used) Repeat_Assay->Different_Assay Result Confirmed Investigate_Mechanism Investigate Mechanism of Toxicity (Apoptosis vs. Necrosis) Different_Assay->Investigate_Mechanism Result Confirmed Check_Cell_Health->Repeat_Assay Cells Healthy Check_Cell_Health->Repeat_Assay Cells Unhealthy Mechanism_Result Mechanism Identified Investigate_Mechanism->Mechanism_Result

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Experimental Protocols & Data Presentation

A systematic approach is crucial for accurately assessing cytotoxicity. The workflow below outlines the key steps from initial screening to mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Studies (If Cytotoxicity is Observed) A Select Cell Lines (e.g., Target cells, Liver cells) B Dose-Response Experiment (e.g., 0.1 to 100 µM this compound) A->B C Perform Viability/Cytotoxicity Assays (e.g., MTT, LDH) at 24, 48, 72h B->C D Calculate % Viability vs. Control C->D E Determine CC50 (50% Cytotoxic Concentration) D->E F Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) E->F If CC50 is in therapeutic range G Caspase Activity Assays (Caspase-3/7, -8, -9) F->G H Assess Mitochondrial Function and Oxidative Stress G->H

Caption: General experimental workflow for assessing drug-induced cytotoxicity.

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[5]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate controls) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[5]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed intentionally).

Data Summary

Results from cytotoxicity experiments are typically summarized by calculating the 50% cytotoxic concentration (CC50). This data should be recorded in a structured table for easy comparison across different experimental conditions.

Cell LineExposure Time (hours)Assay TypeCC50 (µM)
Jurkat24MTT
48MTT
72MTT
HepG224LDH
48LDH
72LDH
PBMC72MTT

Potential Signaling Pathways in Cytotoxicity

Should this compound exhibit unexpected cytotoxicity, investigating its effect on key cell death pathways, such as apoptosis, would be the next logical step. Apoptosis is a form of programmed cell death that can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Executioner Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner Mitochondrion Mitochondrial Stress (e.g., DNA damage) CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Executioner Apoptosis Apoptosis Executioner->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

References

Improving the experimental workflow for Nipamovir research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nipamovir, an investigational HIV-1 maturation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a low molecular weight mercaptobenzamide derivative that functions as an oral HIV-1 maturation inhibitor.[1] Its primary mechanism of action is to interfere with the final steps of HIV-1 maturation by inhibiting the proteolytic cleavage of the Gag polyprotein.[1] This disruption prevents the formation of a mature, infectious viral core, thus rendering the newly produced virions non-infectious.[2][3]

Q2: How is the antiviral activity of this compound typically measured?

A2: The antiviral activity of this compound and other maturation inhibitors is commonly assessed using a variety of in vitro assays, including:

  • Viral Infectivity Assays: These assays measure the ability of virus produced in the presence of the inhibitor to infect new target cells. A reduction in infectivity indicates drug activity.

  • Gag Cleavage Assays (Western Blot): This is a direct method to observe the mechanism of action. Cell lysates or purified virions are analyzed by western blot using antibodies against Gag proteins (e.g., p24/CA). In the presence of an effective maturation inhibitor, an accumulation of the uncleaved or partially cleaved Gag precursor (e.g., p25 or CA-SP1) will be observed, with a corresponding decrease in the mature p24 protein.

  • Quantitative Viral Load Assays: In preclinical studies involving animal models, such as SIV-infected macaques, the effectiveness of this compound can be quantified by measuring the reduction in viral load in the plasma.[1]

Q3: What are known resistance mechanisms to maturation inhibitors like this compound?

A3: Resistance to maturation inhibitors typically arises from mutations in the Gag polyprotein, particularly in and around the cleavage sites targeted by the viral protease. For other maturation inhibitors, mutations in the C-terminal region of the capsid (CA) and within the spacer peptide 1 (SP1) have been identified that confer resistance. These mutations can reduce the binding affinity of the inhibitor or alter the conformation of the Gag protein to allow cleavage to proceed even in the presence of the drug.[1][4][5] Laboratory experiments designed to encourage HIV to develop resistance to this compound have thus far failed.[1]

Troubleshooting Guides

Guide 1: Unexpected Results in Gag Cleavage Western Blot

Problem: No accumulation of Gag precursor (e.g., p25) is observed after treating virus-producing cells with this compound.

Possible Cause Suggested Solution
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and virus strain. Titrate the compound from a low to a high concentration range.
Incorrect Antibody Ensure the primary antibody used for the western blot can detect both the mature (p24) and precursor (p25) forms of the capsid protein. An antibody targeting the C-terminus of CA is often suitable.
Insufficient Protein Loading Load a sufficient amount of protein from cell lysates or purified virions to detect both Gag forms. A protein gradient can help optimize loading amounts.[6]
Poor Protein Transfer Optimize the western blot transfer conditions (time, voltage, membrane type) for the size of the Gag proteins. For smaller proteins, a membrane with a smaller pore size (0.2 µm) may be necessary.[6]
Viral Strain Resistance If using a non-standard laboratory strain or a clinical isolate, it may harbor natural polymorphisms that confer resistance to the inhibitor. Sequence the Gag region of your viral strain to check for known resistance mutations.[4]
Reagent Degradation Ensure all reagents, including the this compound stock solution and antibodies, are stored correctly and have not expired.
Guide 2: High Variability in Viral Infectivity Assays

Problem: Inconsistent results are observed in viral infectivity assays when testing the efficacy of this compound.

Possible Cause Suggested Solution
Inconsistent Virus Production Standardize the virus production protocol, including the amount of plasmid DNA used for transfection, cell density, and harvest time. Quantify the amount of virus produced (e.g., by p24 ELISA) before performing infectivity assays.
Cell Line Variability Use a consistent cell line and passage number for both virus production and infection. Different cell lines can have varying levels of susceptibility to HIV-1 infection and may metabolize the drug differently.
Multiplicity of Infection (MOI) too High A very high MOI can mask the inhibitory effect of the drug. Perform experiments with a lower MOI to ensure that the assay is sensitive enough to detect partial inhibition.
Inaccurate Drug Concentration Verify the concentration of your this compound stock solution. Perform serial dilutions carefully and use freshly prepared dilutions for each experiment.
Assay Readout Variability If using a reporter-based assay (e.g., luciferase or GFP), ensure that the readout is performed at a consistent time point post-infection and that the signal is within the linear range of the detection instrument.

Data Presentation

Table 1: Antiviral Activity of a Second-Generation Maturation Inhibitor (GSK3532795) Against HIV-1 with Gag Polymorphisms

Note: Data for the specific maturation inhibitor this compound is not publicly available. The following table presents data for a different second-generation maturation inhibitor, GSK3532795, to illustrate the impact of Gag polymorphisms on inhibitor susceptibility.

Number of Baseline Gag PolymorphismsNumber of SamplesMedian Fold-Change in EC50 (Range)
0181.0 (0.38 - 2.98)
192.7 (0.6 - >632)
≥28>632 (1.53 - >632)

Data adapted from a study on GSK3532795, a second-generation maturation inhibitor.[4] Baseline polymorphisms included changes at V362, A364, Q369, V370, or T371 of the Gag protein.

Experimental Protocols

Protocol 1: Western Blot Analysis of HIV-1 Gag Cleavage

Objective: To qualitatively and semi-quantitatively assess the inhibition of Gag polyprotein processing by this compound.

Materials:

  • HIV-1 producer cells (e.g., HEK293T)

  • HIV-1 proviral DNA

  • Transfection reagent

  • This compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIV-1 Gag p24 (capable of detecting p25)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293T cells to be 70-80% confluent at the time of transfection.

    • Transfect cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Drug Treatment:

    • At 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.

  • Virus and Cell Lysate Collection:

    • At 48 hours post-transfection, collect the cell culture supernatant.

    • Clarify the supernatant by low-speed centrifugation to remove cell debris.

    • Optionally, pellet the virions from the clarified supernatant by ultracentrifugation through a 20% sucrose cushion. Resuspend the viral pellet in lysis buffer.

    • Wash the adherent cells with PBS and lyse them directly in lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all cell lysate samples and viral lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p24 Gag antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and image the blot using a suitable imaging system.

    • Analyze the band intensities for the Gag precursor (p25) and the mature capsid (p24). An increase in the p25/p24 ratio indicates inhibition of Gag processing.

Visualizations

HIV_Gag_Cleavage_Pathway cluster_immature Immature Virion cluster_processing Proteolytic Processing cluster_mature Mature Virion Components Gag_Polyprotein Gag Polyprotein (Pr55) Protease HIV-1 Protease Gag_Polyprotein->Protease Cleavage MA Matrix (MA) Protease->MA CA Capsid (CA/p24) Protease->CA SP1 Spacer Peptide 1 Protease->SP1 NC Nucleocapsid (NC) Protease->NC SP2 Spacer Peptide 2 Protease->SP2 p6 p6 Protease->p6 This compound This compound This compound->Protease Inhibits

Caption: HIV-1 Gag polyprotein cleavage pathway and the inhibitory action of this compound.

Experimental_Workflow_Gag_Cleavage_Assay Start Start: HIV-1 Proviral DNA Transfection Transfect HEK293T Cells Start->Transfection Drug_Treatment Treat with this compound or DMSO Transfection->Drug_Treatment Harvest Harvest Supernatant and Cells Drug_Treatment->Harvest Lysis Prepare Cell and Viral Lysates Harvest->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Blocking Blocking Western_Blot->Blocking Primary_Ab Incubate with Primary Antibody (anti-p24) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze p25/p24 Ratio Detection->Analysis

Caption: Experimental workflow for analyzing HIV-1 Gag cleavage inhibition by Western Blot.

References

Validation & Comparative

A Comparative Analysis of Nipamovir and Other HIV Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 therapeutics is continually evolving, with a persistent need for novel antiretroviral agents that exhibit distinct mechanisms of action to combat drug resistance and improve patient outcomes. Maturation inhibitors represent a promising class of antiretrovirals that target the final stages of the viral life cycle, preventing the formation of infectious virions. This guide provides a comparative overview of the efficacy of Nipamovir, a novel maturation inhibitor, with other key players in this class, namely Bevirimat, GSK3640254, and BMS-955176.

Mechanism of Action: Targeting Gag Polyprotein Cleavage

HIV-1 maturation is a critical process involving the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This cleavage cascade results in the structural rearrangement of the virion core, rendering it infectious. Maturation inhibitors specifically interfere with the final cleavage step of the Gag polyprotein, the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag polyprotein, these inhibitors induce a conformational change that prevents the protease from accessing the CA-SP1 cleavage site. This blockade results in the release of immature, non-infectious viral particles, thus halting the spread of the virus.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and other prominent HIV maturation inhibitors against various HIV-1 strains. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are presented to provide a quantitative comparison of their antiviral potency.

Compound HIV-1 Strain Cell Line EC50 (µM) Reference
This compound HIV-1RFCEM-SS3.64 ± 3.28[1]
HIV-192HT599hPBMC3.23 ± 2.81[1]
Bevirimat Wild-type HIV-1-~0.0103Not specified in search results
GSK3640254 Panel of HIV-1 clinical isolates-0.009[2]
8 HIV-1 laboratory strainsReporter cell line/p24 antigen0.0008 (mean)[3]
BMS-955176 Library of gag/pr recombinant viruses-0.0039 ± 0.0034 (mean)[4]
Library of subtype B clinical isolatesPBMCs0.021 (median)[4]
Compound HIV-1 Strain Assay Condition IC50 (nM) Reference
Bevirimat Wild-type HIV-1Acutely infected H9 lymphocytes10.3 (mean)Not specified in search results
HIV-1 with capsid I201V mutantHeLa cells (72h)290Not specified in search results
Wild-type HIV-1HeLa cells (72h)9Not specified in search results

Experimental Protocols

General Antiviral Activity Assay (p24 Antigen ELISA)

This protocol outlines a common method for determining the in vitro antiviral activity of HIV maturation inhibitors by quantifying the reduction in viral replication.

1. Cell Culture and Virus Preparation:

  • Human T-lymphoid cells (e.g., CEM-SS, MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • A laboratory-adapted or clinical isolate of HIV-1 is propagated in a suitable cell line to generate a virus stock with a known titer.

2. Assay Setup:

  • Cells are seeded in 96-well microtiter plates at a predetermined density.

  • Serial dilutions of the test compounds (e.g., this compound, Bevirimat) are prepared and added to the wells.

  • A standardized amount of HIV-1 is added to each well, except for the cell control wells.

  • Control wells include cells only (no virus, no compound) and cells with virus but no compound.

3. Incubation:

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-7 days to allow for viral replication.

4. Quantification of Viral Replication (p24 Antigen ELISA):

  • After incubation, the cell culture supernatants are harvested.

  • The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercially available p24 antigen ELISA kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader.

5. Data Analysis:

  • The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus control (no compound).

  • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

CA-SP1 Cleavage Assay

This assay directly measures the ability of maturation inhibitors to block the cleavage of the CA-SP1 junction in the Gag polyprotein.

1. Cell Transfection and Compound Treatment:

  • HEK293T cells are transiently transfected with an HIV-1 proviral DNA clone.

  • Immediately after transfection, the cells are treated with various concentrations of the maturation inhibitor or a vehicle control (e.g., DMSO).

2. Metabolic Labeling and Virion Purification:

  • Cells are metabolically labeled with [35S]methionine/cysteine.

  • The culture supernatants are collected, and virions are pelleted by ultracentrifugation.

3. Protein Analysis:

  • The virion pellets are lysed, and the viral proteins are separated by SDS-PAGE.

  • The gel is exposed to a phosphorimager, and the bands corresponding to the mature capsid (CA, p24) and the uncleaved precursor (CA-SP1, p25) are quantified.

4. Data Analysis:

  • The percentage of CA-SP1 accumulation is calculated as the ratio of the p25 band intensity to the total intensity of the p24 and p25 bands.

  • The IC50 value, the concentration of the inhibitor that results in 50% accumulation of the CA-SP1 precursor, is determined from a dose-response curve.

Visualizing the HIV Maturation Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

HIV_Maturation_Pathway cluster_Gag_Processing Gag Polyprotein Processing cluster_Inhibition Inhibition by Maturation Inhibitors cluster_Outcome Viral Particle Fate cluster_Mature Mature Virion cluster_Immature Immature Virion Gag Gag Polyprotein (Pr55Gag) MA_CA_SP1_NC_SP2_p6 MA-CA-SP1-NC-SP2-p6 MA Matrix (MA) MA_CA_SP1_NC_SP2_p6->MA Cleavage CA_SP1 CA-SP1 (p25) MA_CA_SP1_NC_SP2_p6->CA_SP1 Cleavage NC Nucleocapsid (NC) MA_CA_SP1_NC_SP2_p6->NC Cleavage p6 p6 MA_CA_SP1_NC_SP2_p6->p6 Cleavage Protease HIV Protease Protease->MA_CA_SP1_NC_SP2_p6 Protease->CA_SP1 CA Capsid (CA, p24) CA_SP1->CA Final Cleavage SP1 Spacer Peptide 1 (SP1) CA_SP1->SP1 Final Cleavage Immature_Virion Non-infectious Virion CA_SP1->Immature_Virion Mature_Virion Infectious Virion CA->Mature_Virion This compound This compound & Other MIs This compound->CA_SP1 Binds to Gag, blocks cleavage

Caption: HIV Gag polyprotein processing pathway and the mechanism of action of maturation inhibitors.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Incubation cluster_quantification Quantification & Analysis A 1. Culture Target Cells (e.g., CEM-SS, PBMCs) D 4. Seed Cells in 96-well Plate A->D B 2. Prepare HIV-1 Stock E 5. Add Inhibitors & HIV-1 B->E C 3. Prepare Serial Dilutions of Maturation Inhibitors C->E D->E F 6. Incubate for 4-7 Days E->F G 7. Harvest Supernatant F->G H 8. Quantify p24 Antigen (ELISA) G->H I 9. Calculate % Inhibition H->I J 10. Determine EC50 I->J

Caption: Experimental workflow for determining the in vitro antiviral efficacy of HIV maturation inhibitors.

Conclusion

This compound demonstrates in vitro efficacy against HIV-1, positioning it as a noteworthy candidate in the class of maturation inhibitors. While its potency, as indicated by the initial EC50 values, appears to be in the low micromolar range, further studies are warranted to fully characterize its activity against a broader range of HIV-1 subtypes and drug-resistant strains. In comparison, second-generation maturation inhibitors like GSK3640254 and BMS-955176 exhibit potent nanomolar activity, highlighting the advancements in medicinal chemistry efforts to optimize this class of antiretrovirals. The high barrier to resistance reported for this compound is a significant advantage that merits further investigation. Continued research and clinical development of diverse maturation inhibitors are crucial for expanding the therapeutic arsenal against HIV-1 and overcoming the challenges of drug resistance.

References

A Head-to-Head Analysis of Nipamovir Versus First-Generation Antiretrovirals: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the preclinical HIV maturation inhibitor, Nipamovir, benchmarked against the foundational first-generation antiretroviral agents. This guide provides a comparative analysis of their mechanisms of action, in vitro efficacy, and resistance profiles, supported by experimental data and detailed protocols to inform future research and drug development.

Introduction

The advent of antiretroviral therapy (ART) has transformed the prognosis for individuals with Human Immunodeficiency Virus (HIV), converting a once fatal diagnosis into a manageable chronic condition. The first generation of these life-saving drugs, primarily comprising nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs), laid the groundwork for HIV management by targeting key viral enzymes. However, the emergence of drug resistance and long-term toxicities associated with these early agents has necessitated the development of novel therapeutics with alternative mechanisms of action.

This compound, a preclinical mercaptobenzamide derivative, represents a newer class of antiretrovirals known as maturation inhibitors. This guide provides a comprehensive head-to-head analysis of this compound against a representative panel of first-generation antiretrovirals, offering a quantitative comparison of their in vitro efficacy and a qualitative assessment of their distinct mechanisms and resistance profiles.

Mechanism of Action: A Tale of Two Strategies

First-generation antiretrovirals and this compound employ fundamentally different strategies to thwart HIV replication. The former target the early and late stages of the viral lifecycle by inhibiting crucial viral enzymes, while the latter disrupts the final step of virion maturation.

First-Generation Antiretrovirals: Targeting Viral Enzymes

The initial wave of antiretroviral drugs focused on two primary targets: reverse transcriptase and protease.

  • Reverse Transcriptase Inhibitors (RTIs) : These drugs prevent the conversion of viral RNA into DNA, a critical step for the integration of the viral genome into the host cell's DNA.

    • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) act as chain terminators. After being phosphorylated within the host cell, they are incorporated into the growing viral DNA chain by reverse transcriptase. Their modified structure prevents the addition of further nucleotides, thus halting DNA synthesis.[1][2][3]

    • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site.[1][2] This binding induces a conformational change in the enzyme, rendering it inactive.[1]

  • Protease Inhibitors (PIs) : These agents target the viral protease, an enzyme responsible for cleaving large viral polyproteins into smaller, functional proteins required for the assembly of new, infectious virions.[4][5][6] By blocking the active site of the protease, PIs prevent this cleavage, resulting in the production of immature, non-infectious viral particles.[4][5][6]

This compound: A Maturation Inhibitor

This compound introduces a novel mechanism of action by targeting the final stages of viral maturation.[7] It interferes with the processing of the Gag polyprotein, specifically the cleavage between the capsid (CA) and spacer peptide 1 (SP1). This disruption prevents the proper formation of the mature viral core, leading to the release of non-infectious virions.[7] This unique mechanism provides a high barrier to the development of resistance.[7]

Efficacy: A Quantitative Comparison

The in vitro efficacy of antiretroviral drugs is typically measured by their 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit viral replication by 50%. The following tables summarize the reported IC50 values for this compound and a selection of first-generation antiretrovirals.

Maturation Inhibitor Cell Line HIV-1 Strain IC50 (µM)
This compoundCEM-SSHIV-1RF3.64 ± 3.28
hPBMCHIV-192HT5993.23 ± 2.81

Table 1: In Vitro Efficacy of this compound. [8]

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) IC50 Range (µM) Notes
Zidovudine (AZT)0.003 - >2.0Activity can be lower in chronically infected cells.
Zalcitabine (ddC)0.002 - 0.5Particularly active against macrophage-tropic strains.
Didanosine (ddI)0.24 - >10.0Generally less potent than Zidovudine and Zalcitabine but has a high selective index.
Lamivudine (3TC)0.002 - 1.14Potent inhibitor with a favorable safety profile.
Abacavir (ABC)0.07 - 5.8Potent activity against wild-type and clinical isolates.

Table 2: In Vitro Efficacy of First-Generation NRTIs. [7][9][10][11][12]

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) IC50 Range (µM)
Nevirapine~0.04 - 0.084
Delavirdine~0.038 - 0.26

Table 3: In Vitro Efficacy of First-Generation NNRTIs. [5][8][13]

Protease Inhibitors (PIs) IC50 Range (µM)
Saquinavir0.0009 - 2.7
Ritonavir0.022 - 0.16
IndinavirData not readily available in comparable format
NelfinavirData not readily available in comparable format

Table 4: In Vitro Efficacy of First-Generation PIs. [6][14][15]

Resistance Profiles: A Key Differentiator

The development of drug resistance is a major challenge in HIV therapy. This compound and first-generation antiretrovirals exhibit markedly different resistance profiles.

First-Generation Antiretrovirals: A Low Genetic Barrier

First-generation NRTIs, NNRTIs, and PIs are susceptible to the development of resistance through specific mutations in their respective target enzymes.

  • NRTIs : Resistance to NRTIs often arises from mutations in the reverse transcriptase gene, such as M184V/I, K65R, and thymidine analog mutations (TAMs) like M41L, L210W, and T215Y.[12][16][17]

  • NNRTIs : A single amino acid substitution in the NNRTI binding pocket, such as K103N or Y181C, can confer high-level resistance to this class of drugs.[16][18][19][20]

  • PIs : Resistance to PIs typically requires the accumulation of multiple mutations in the protease gene.[12] However, some mutations can confer broad cross-resistance within the PI class.

This compound: A High Barrier to Resistance

A significant advantage of this compound is its high barrier to resistance. Laboratory experiments designed to induce resistance to this compound have been unsuccessful.[7] This is attributed to its unique mechanism of action, which targets a highly conserved region of the Gag polyprotein, making it more difficult for the virus to develop escape mutations without compromising its own fitness.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and first-generation antiretrovirals.

In Vitro Antiviral Activity Assay (MTT Assay)

This assay determines the concentration of a drug that inhibits HIV-induced cell death by 50% (IC50).

Materials:

  • HIV-permissive cell line (e.g., MT-4, CEM-SS)

  • HIV-1 stock

  • Test compounds (this compound or first-generation antiretrovirals)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Prepare serial dilutions of the test compounds.

  • Add the diluted compounds to the wells containing cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.

  • Incubate the plates for a period that allows for significant viral cytopathic effect in the untreated infected controls (typically 4-6 days).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[21]

  • Add solubilization solution to dissolve the formazan crystals.[21]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell protection for each drug concentration relative to the uninfected and untreated infected controls.

  • Determine the IC50 value by plotting the percentage of protection against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a drug that reduces the viability of uninfected cells by 50% (CC50).

Procedure: The procedure is identical to the antiviral activity assay, with the exception that the cells are not infected with HIV-1. The CC50 value is calculated based on the reduction in cell viability in the presence of the drug compared to untreated control cells.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, providing a measure of viral replication.

Materials:

  • Supernatants from infected cell cultures treated with test compounds

  • Commercially available p24 antigen ELISA kit

  • Microplate reader

Procedure:

  • Collect supernatants from the antiviral activity assay plates before the addition of MTT.

  • Perform the p24 antigen ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant samples, followed by a detection antibody and a substrate for colorimetric detection.[22][23]

  • Read the absorbance at the appropriate wavelength.

  • Calculate the concentration of p24 antigen in each sample using a standard curve generated with recombinant p24.

  • Determine the IC50 value by plotting the percentage inhibition of p24 production against the drug concentration.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and mechanisms of action of this compound and first-generation antiretrovirals.

HIV_Lifecycle_Inhibition Overview of Antiretroviral Drug Targets cluster_HostCell Host Cell cluster_Inhibitors Antiretroviral Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Provirus Viral_DNA->Provirus Integration Viral_mRNA Viral mRNA Provirus->Viral_mRNA Transcription Gag_Polyprotein Gag Polyprotein Viral_mRNA->Gag_Polyprotein Translation Immature_Virion Immature Virion Gag_Polyprotein->Immature_Virion Assembly Mature_Virion Mature Virion Immature_Virion->Mature_Virion Maturation (Protease Cleavage) RTIs RTIs (NRTIs/NNRTIs) RTIs->Viral_RNA PIs Protease Inhibitors PIs->Immature_Virion This compound This compound (Maturation Inhibitor) This compound->Immature_Virion

Caption: Overview of HIV lifecycle stages targeted by different classes of antiretrovirals.

Gag_Processing_Pathway HIV Gag Polyprotein Processing and Inhibition Gag_polyprotein Gag Polyprotein (Pr55) Intermediate_1 MA-CA-SP1-NC-SP2-p6 Gag_polyprotein->Intermediate_1 Cleavage Intermediate_2 CA-SP1 Intermediate_1->Intermediate_2 Cleavage Other_Proteins Other Mature Proteins (MA, NC, p6) Mature_Capsid Mature Capsid (CA/p24) Intermediate_2->Mature_Capsid Final Cleavage Protease HIV Protease Protease->Gag_polyprotein Protease->Intermediate_1 Protease->Intermediate_2 This compound This compound This compound->Intermediate_2 PIs Protease Inhibitors PIs->Protease

Caption: Simplified pathway of HIV Gag polyprotein processing and points of inhibition.

RT_Inhibition_Workflow Mechanism of Reverse Transcriptase Inhibitors cluster_RT_Process Reverse Transcription cluster_Inhibitors Inhibitor Action Viral_RNA Viral RNA Template Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->Viral_DNA NRTIs NRTIs NRTIs->Viral_DNA Chain Termination NNRTIs NNRTIs RT_Enzyme Reverse Transcriptase NNRTIs->RT_Enzyme Allosteric Inhibition

Caption: Mechanism of action for Nucleoside and Non-Nucleoside Reverse Transcriptase Inhibitors.

Conclusion

This comparative analysis underscores the distinct advantages of the novel maturation inhibitor, this compound, against first-generation antiretrovirals. While first-generation agents were revolutionary in their time, their efficacy is often limited by the rapid emergence of resistance and associated toxicities. This compound's unique mechanism of action, targeting the final stages of HIV maturation, not only provides a high barrier to resistance but also presents a new avenue for therapeutic intervention, particularly for treatment-experienced patients or in combination regimens to enhance viral suppression.

The quantitative data presented herein, while based on in vitro studies, suggests that this compound possesses potent antiviral activity. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of HIV therapeutics. The continued exploration of novel mechanisms, as exemplified by this compound, is crucial in the ongoing effort to develop more durable, tolerable, and effective treatments for HIV.

References

Validating Nipamovir's High Resistance Barrier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nipamovir, an investigational oral antiviral for HIV, focusing on the validation of its high barrier to resistance. By examining its mechanism of action in the context of established and emerging antiviral therapies, and presenting relevant experimental data and methodologies, this document aims to offer valuable insights for the scientific community.

Introduction to this compound

This compound is a low molecular weight mercaptobenzamide derivative under investigation as an oral treatment for HIV infection.[1] Pre-clinical data suggests it is a simple small molecule that is not expensive or difficult to synthesize and exhibits a low toxicity profile.[1] The primary characteristic that distinguishes this compound is its purported high barrier to the development of viral resistance.[1]

Mechanism of Action

This compound's antiviral activity stems from its interference with the final maturation steps of the HIV virion.[1] This intricate process is essential for the virus to become infectious. By disrupting this late-stage event, this compound results in the production of non-infectious viral particles.[1][2] Laboratory experiments designed to encourage HIV to develop resistance to this compound have thus far been unsuccessful.[1]

Comparative Analysis of Antiviral Resistance

The development of drug resistance is a significant challenge in antiviral therapy. A high genetic barrier to resistance, meaning the requirement for multiple viral mutations to confer resistance, is a highly desirable attribute for any new antiviral agent.

Quantitative Comparison of Antiviral Agents

The following table summarizes the resistance profiles of this compound against other classes of antiretroviral drugs.

Antiviral Agent/ClassMechanism of ActionGenetic Barrier to ResistanceKey Resistance Mutations
This compound HIV Maturation Inhibitor High (Experimentally Unsurpassed) None identified in vitro [1]
Protease Inhibitors (PIs) Inhibit viral protease, preventing the cleavage of Gag and Gag-Pol polyproteins.[3][4]HighMultiple mutations in the protease gene are typically required for clinically significant resistance.[4]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Bind to and inhibit reverse transcriptase, preventing the conversion of viral RNA to DNA.LowA single mutation can confer high-level resistance.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Act as chain terminators during reverse transcription.VariesMutations like M184V/I and K65R are common.
Integrase Strand Transfer Inhibitors (INSTIs) Block the integration of the viral DNA into the host cell's genome.Generally high, but resistance can emerge.Resistance pathways often involve multiple mutations.
Maturation Inhibitors (e.g., Bevirimat) Inhibit the final cleavage of the Gag polyprotein (CA-SP1).[5][6]ModerateResistance mutations often emerge in the Gag cleavage sites.[5]

Experimental Protocols

Validating the high resistance barrier of a novel antiviral agent like this compound involves rigorous in vitro selection studies. The following is a detailed methodology for a typical experiment designed to select for drug-resistant HIV variants.

In Vitro Selection of Drug-Resistant HIV

Objective: To determine the genetic pathway and rate of development of viral resistance to an antiviral compound.

Materials:

  • HIV-1 laboratory-adapted strains (e.g., NL4-3)

  • Susceptible host cell line (e.g., MT-2, PM1)

  • Cell culture medium and supplements

  • The antiviral compound of interest (e.g., this compound)

  • Viral load quantification assay (e.g., p24 antigen ELISA, RT-qPCR)

  • Genotypic resistance testing platform (Sanger or next-generation sequencing)

Methodology:

  • Baseline Susceptibility: Determine the 50% effective concentration (EC50) of the antiviral compound against the wild-type HIV-1 strain using a dose-response assay.

  • Initiation of Selection Cultures: Infect susceptible host cells with a high multiplicity of infection (MOI) of the wild-type virus. Culture the infected cells in the presence of the antiviral compound at a concentration equal to the EC50.

  • Serial Passage: Monitor the cultures for signs of viral replication (e.g., cytopathic effect, p24 antigen levels). When viral replication is robust, harvest the cell-free supernatant containing progeny virions.

  • Dose Escalation: Use the harvested virus to infect fresh cells, and incrementally increase the concentration of the antiviral compound in the culture medium. This is typically done in a stepwise manner (e.g., 2-fold, 4-fold, 8-fold increases from the initial EC50).

  • Monitoring for Resistance: At each passage, determine the EC50 of the evolved virus population to the antiviral compound. A significant increase in the EC50 is indicative of the development of resistance.

  • Genotypic Analysis: When phenotypic resistance is observed, perform genotypic analysis of the viral population to identify mutations in the putative target gene (for this compound, this would be the gag gene) or other relevant genes.

  • Reverse Genetics: To confirm that the identified mutations are responsible for resistance, introduce them into a wild-type infectious molecular clone of the virus using site-directed mutagenesis. The resulting mutant virus should exhibit the same resistance phenotype.

Note: According to available information, attempts to select for this compound-resistant HIV-1 strains using such protocols have not been successful, suggesting a high barrier to the development of resistance in vitro.[1]

Visualizing the Mechanism and Relevant Pathways

To better understand the context of this compound's mechanism of action, the following diagrams illustrate the key viral process it disrupts and a relevant cellular signaling pathway.

HIV-1 Maturation Pathway

HIV_Maturation cluster_virus Immature Virion cluster_maturation Maturation cluster_mature Mature Virion Gag_Pol Gag-Pol Polyprotein Protease_Inactive Inactive Protease Gag_Pol->Protease_Inactive contains Protease_Active Active Protease Gag_Pol->Protease_Active Dimerization & Autocleavage Cleavage Proteolytic Cleavage Gag_Pol->Cleavage Protease_Active->Cleavage catalyzes Structural_Proteins Structural Proteins (MA, CA, NC) Cleavage->Structural_Proteins Enzymes Viral Enzymes (RT, IN) Cleavage->Enzymes This compound This compound This compound->Cleavage Interferes with Infectious_Virion Infectious Virion Structural_Proteins->Infectious_Virion forms core Enzymes->Infectious_Virion packaged in

Caption: Simplified workflow of HIV-1 virion maturation and the inhibitory action of this compound.

PI3K/AKT/mTOR Signaling Pathway in HIV Replication

PI3K_AKT_mTOR HIV_gp120 HIV gp120 CD4_Receptor CD4 Receptor HIV_gp120->CD4_Receptor binds PI3K PI3K CD4_Receptor->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Viral_Protein_Synthesis Viral Protein Synthesis mTORC1->Viral_Protein_Synthesis promotes Cell_Survival Cell Survival mTORC1->Cell_Survival promotes Viral_Replication Viral Replication mTORC1->Viral_Replication enhances

Caption: The PI3K/AKT/mTOR pathway is activated by HIV-1 to promote viral replication.

Conclusion

This compound presents a promising profile as a potential anti-HIV agent with a high barrier to resistance. Its mechanism of action, targeting the final stages of viral maturation, appears to be less susceptible to the rapid evolution of viral escape mutants compared to some other antiretroviral classes. While the lack of publicly available, detailed quantitative data from resistance selection studies is a current limitation, the consistent reporting of the failure to generate resistant strains in vitro is a strong indicator of its potential. Further clinical investigation and publication of detailed experimental findings will be crucial to fully validate the high resistance barrier of this compound and to establish its place in the landscape of HIV therapeutics.

References

Investigating Nipamovir's Cross-Resistance Profile: A Proposed Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data: As of late 2025, dedicated studies detailing the cross-resistance of the preclinical HIV maturation inhibitor, Nipamovir, with other approved antiretroviral (ARV) agents are not publicly available. Preclinical data suggests this compound possesses a high barrier to resistance; however, comprehensive comparative analysis is essential for its development.[1] This guide outlines a proposed framework for conducting such cross-resistance studies, providing researchers and drug development professionals with the necessary experimental protocols and data interpretation strategies.

This compound represents a novel approach to HIV therapy by targeting the final stages of viral maturation.[1] Unlike protease inhibitors (PIs) that target the viral protease enzyme, maturation inhibitors like this compound bind to the Gag polyprotein, preventing its cleavage and the subsequent formation of infectious viral particles.[2][3][4] Understanding its potential for cross-resistance with existing drug classes is paramount for positioning it within future therapeutic regimens.

Proposed Experimental Framework for this compound Cross-Resistance Studies

A thorough investigation into this compound's cross-resistance profile would involve a combination of phenotypic and genotypic assays.

Phenotypic Susceptibility Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.[5][6][7] These assays are crucial for determining the concentration of a drug required to inhibit viral replication by 50% (IC50). An increase in the IC50 value for a specific drug in a resistant viral strain, compared to a wild-type reference strain, indicates reduced susceptibility.[5][8][9]

Experimental Protocol: Recombinant Virus Phenotypic Assay

  • Viral RNA Extraction and Amplification: Isolate viral RNA from patient plasma samples or from laboratory-generated resistant strains. The target region for this compound, being a maturation inhibitor, is the gag gene. For comparison with other drug classes, the pol gene (containing protease and reverse transcriptase) and int gene (for integrase inhibitors) would also be amplified using reverse transcription-polymerase chain reaction (RT-PCR).[9][10] A viral load of at least 500-1000 copies/mL is generally required for successful amplification.[10][11]

  • Generation of Recombinant Viruses: The amplified patient-derived gene sequences are inserted into a standardized HIV-1 vector that lacks the corresponding gene. This creates a panel of recombinant viruses carrying the resistance mutations of interest.[5][7][12]

  • Cell Culture and Infection: Culture a suitable host cell line (e.g., MT-4 cells or HEK293T cells). Infect the cells with the recombinant viruses in the presence of serial dilutions of this compound and other comparator antiretroviral drugs.

  • Quantification of Viral Replication: After a defined incubation period, quantify viral replication. This is often achieved using a reporter gene, such as luciferase, that is incorporated into the viral vector.[8][12]

  • IC50 Determination: Measure the drug concentration that inhibits viral replication by 50%. The fold-change in IC50 is calculated by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.[6][9]

Genotypic Analysis

Genotypic assays identify specific mutations in the viral genome that are known to confer drug resistance.[5][10][11][13] This method is faster and less expensive than phenotypic testing and provides valuable information about the genetic pathways to resistance.[9]

Experimental Protocol: Sanger Sequencing of Viral Genes

  • Sample Preparation: Extract viral RNA from plasma samples.

  • RT-PCR and Nested PCR: Amplify the relevant viral genes (gag, pol, int) using RT-PCR followed by a nested PCR to increase the amount of target DNA.

  • DNA Sequencing: Sequence the amplified DNA using the dideoxynucleotide chain termination method (Sanger sequencing).[13][14]

  • Sequence Analysis: Compare the obtained nucleotide sequence to a wild-type reference sequence to identify mutations. Public databases, such as the Stanford University HIV Drug Resistance Database, can be used to interpret the significance of identified mutations.[9]

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, structured tables to facilitate comparison.

Table 1: Hypothetical Phenotypic Susceptibility of HIV-1 Variants to this compound and Other Antiretrovirals (Fold-Change in IC50)

Viral VariantDrug ClassDrugFold-Change in IC50 vs. Wild-Type
Wild-Type Maturation InhibitorThis compound 1.0
Protease InhibitorDarunavir1.0
NNRTIEfavirenz1.0
INSTIDolutegravir1.0
PI-Resistant Mutant (e.g., L90M) Maturation InhibitorThis compound [Expected Low Fold-Change]
Protease InhibitorDarunavir>10
NNRTIEfavirenz1.2
INSTIDolutegravir0.9
NNRTI-Resistant Mutant (e.g., K103N) Maturation InhibitorThis compound [Expected Low Fold-Change]
Protease InhibitorDarunavir0.8
NNRTIEfavirenz>50
INSTIDolutegravir1.1
This compound-Resistant Mutant (Hypothetical) Maturation InhibitorThis compound >10
Protease InhibitorDarunavir[To be determined]
NNRTIEfavirenz[To be determined]
INSTIDolutegravir[To be determined]

NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor.

Table 2: Genotypic Profile of a Hypothetical this compound-Resistant HIV-1 Variant

GeneCodon ChangeAmino Acid ChangeAssociated Resistance
gag[e.g., GAG 369][e.g., V369I]This compound
pol (Protease)No significant mutations-None
pol (RT)No significant mutations-None
intNo significant mutations-None

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz can effectively illustrate the complex processes involved in cross-resistance studies.

Experimental_Workflow Figure 1: Experimental Workflow for this compound Cross-Resistance Testing cluster_sample Sample Source cluster_assays Resistance Assays cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Patient Patient Plasma or Lab-Generated Resistant Strains RNA_Extraction Viral RNA Extraction Patient->RNA_Extraction RT_PCR RT-PCR Amplification (gag, pol, int) RNA_Extraction->RT_PCR Phenotypic Phenotypic Assay RT_PCR->Phenotypic Genotypic Genotypic Assay RT_PCR->Genotypic Recombinant_Virus Generate Recombinant Viruses Phenotypic->Recombinant_Virus Sequencing Sanger Sequencing Genotypic->Sequencing Infection Cell Infection with Serial Drug Dilutions Recombinant_Virus->Infection Replication_Assay Quantify Viral Replication (e.g., Luciferase Assay) Infection->Replication_Assay IC50 Determine IC50 and Fold-Change Replication_Assay->IC50 Mutation_Analysis Sequence Comparison to Wild-Type Sequencing->Mutation_Analysis Interpretation Interpret Resistance Mutations Mutation_Analysis->Interpretation

Caption: Workflow for assessing this compound cross-resistance.

HIV_Lifecycle Figure 2: HIV Life Cycle and Drug Targets cluster_cell Host Cell Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry NRTIs_NNRTIs NRTIs/NNRTIs NRTIs_NNRTIs->RT INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Maturation This compound This compound (Maturation Inhibitor) This compound->Maturation

Caption: HIV replication cycle with drug class targets.

Conclusion

While specific cross-resistance data for this compound is not yet available, the established methodologies for HIV drug resistance testing provide a clear path for its evaluation. A comprehensive assessment using both phenotypic and genotypic assays against a panel of viruses resistant to current antiretroviral classes will be critical in defining this compound's potential role in future HIV treatment strategies. The lack of shared resistance pathways between maturation inhibitors and other drug classes offers the promising prospect of a new tool for treatment-experienced patients.[2][3] However, only rigorous experimental validation as outlined in this guide will confirm this potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical toxicity profiles of Nipamovir, a promising oral HIV maturation inhibitor, and its related compounds, SAMT-247 and NS-1040. While clinical development of this compound is ongoing, this document summarizes the currently available public data on its safety profile in relation to similar compounds, outlines standard experimental protocols for toxicity assessment of this drug class, and illustrates the relevant biological pathways.

Executive Summary

This compound is a low molecular weight mercaptobenzamide derivative under development as an affordable and orally administered therapeutic for HIV infection. Preclinical data consistently indicate a favorable safety profile for this compound, with reports highlighting its low toxicity. In direct comparisons, this compound has been described as having lower toxicity than the related compounds SAMT-247 and NS-1040. However, specific quantitative toxicity data, such as 50% cytotoxic concentration (CC50) or median lethal dose (LD50) values for this compound, are not yet publicly available, precluding a direct quantitative comparison in this guide.

Comparative Toxicity Overview

Based on available preclinical information, the toxicity profiles of this compound and its related compounds can be summarized as follows:

CompoundChemical ClassMechanism of ActionReported Toxicity Profile
This compound Mercaptobenzamide DerivativeHIV Maturation InhibitorConsistently reported as having a low toxicity profile with no observed toxic side-effects in animal studies. Stated to have lower toxicity compared to SAMT-247 and NS-1040, though quantitative data is not publicly available.
SAMT-247 2-Mercaptobenzamide ThioesterHIV Nucleocapsid Protein (NCp7) Zinc EjectorPreclinical studies in macaques and on human cervical tissue indicate a lack of toxicity . It is effective in preventing SIV infection.
NS-1040 Prodrug of MDH-1-38HIV Nucleocapsid Protein (NCp7) InhibitorIn vivo studies in rats demonstrated it to be non-toxic even at high doses (up to 2000 mg/kg for 14 days). In vitro assays showed no toxicity up to a concentration of 100 μM.

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key experiments typically cited in the preclinical safety and toxicity evaluation of novel antiviral compounds like this compound.

In Vitro Cytotoxicity Assays

These assays are fundamental in early-stage drug development to determine the concentration at which a compound becomes toxic to host cells.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a relevant cell line like MT-4) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of the test compound (this compound or related compounds) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a period that is relevant to the compound's expected mechanism and therapeutic application (typically 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.

Principle: This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Dye Incubation: After the compound incubation period, remove the medium and add a medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for approximately 2-3 hours.

  • Washing and Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.

  • Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of viable cells and determine the CC50 value from the dose-response curve.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

Principle: This method is used to determine the acute oral toxicity of a substance. It is a stepwise procedure with the use of a small number of animals per step to classify the substance based on its toxicity and to estimate its LD50.

Protocol:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (typically female rats).

  • Housing and Acclimatization: House the animals in appropriate conditions with a controlled environment and allow for an acclimatization period of at least 5 days.

  • Dose Administration: Administer the test substance orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 animals at the selected starting dose.

    • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • Subsequent Steps: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased. This continues until a clear outcome is obtained for classification.

  • Clinical Observations: Observe animals for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and to estimate the LD50.

Signaling Pathways and Experimental Workflows

Mechanism of Action of HIV Maturation Inhibitors

HIV maturation is the final step in the viral replication cycle, where the newly formed, non-infectious virion undergoes a series of proteolytic cleavages by the viral protease to become a mature, infectious particle. Maturation inhibitors, including this compound, disrupt this process. They specifically target the cleavage of the Gag polyprotein, particularly the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1) domains. By preventing this cleavage, the virus remains in an immature, non-infectious state.

HIV_Maturation_Inhibition cluster_0 HIV Replication Cycle Immature Virion\n(Non-infectious) Immature Virion (Non-infectious) Gag Polyprotein\n(p55) Gag Polyprotein (p55) Immature Virion\n(Non-infectious)->Gag Polyprotein\n(p55) Contains Protease (PR) Protease (PR) Gag Polyprotein\n(p55)->Protease (PR) Cleavage by Inhibition of\nCA-SP1 Cleavage Inhibition of CA-SP1 Cleavage Gag Polyprotein\n(p55)->Inhibition of\nCA-SP1 Cleavage Mature Viral Proteins\n(MA, CA, NC, etc.) Mature Viral Proteins (MA, CA, NC, etc.) Protease (PR)->Mature Viral Proteins\n(MA, CA, NC, etc.) Produces Mature Virion\n(Infectious) Mature Virion (Infectious) Mature Viral Proteins\n(MA, CA, NC, etc.)->Mature Virion\n(Infectious) Assemble into This compound This compound This compound->Gag Polyprotein\n(p55) Binds to CA-SP1 junction

Caption: Mechanism of HIV-1 maturation inhibition by this compound.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro assay such as the MTT or Neutral Red Uptake assay.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow cluster_controls Controls A 1. Cell Culture (e.g., PBMCs, MT-4 cells) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (Serial dilutions of this compound) B->C D 4. Incubation (48-72 hours) C->D VC Vehicle Control (e.g., DMSO) C->VC PC Positive Control (Known Cytotoxin) C->PC E 5. Viability Assay (e.g., MTT or Neutral Red) D->E F 6. Data Acquisition (Absorbance Measurement) E->F G 7. Data Analysis (Dose-Response Curve) F->G H 8. Determine CC50 Value G->H

Caption: General workflow for in vitro cytotoxicity assessment.

Logical Relationship of Compared Compounds

This compound, SAMT-247, and NS-1040 are all small molecule inhibitors targeting late stages of the HIV replication cycle. While this compound is a maturation inhibitor that interferes with Gag processing, SAMT-247 and NS-1040 (a prodrug of MDH-1-38) target the nucleocapsid protein NCp7. Despite different specific molecular targets, they share the common goal of preventing the formation of infectious viral particles.

Compound_Relationship cluster_maturation Viral Maturation HIV-1 Replication HIV-1 Replication Gag Processing Gag Processing HIV-1 Replication->Gag Processing NCp7 Function NCp7 Function HIV-1 Replication->NCp7 Function This compound This compound This compound->Gag Processing Inhibits SAMT-247 SAMT-247 SAMT-247->NCp7 Function Inhibits NS-1040 NS-1040 NS-1040->NCp7 Function Inhibits (as MDH-1-38)

Caption: Relationship of this compound and related compounds to HIV maturation.

In vivo efficacy of Nipamovir in animal models versus in vitro results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Nipamovir in animal models with its in vitro performance. This compound, a novel antiretroviral agent, has demonstrated promising activity against Human Immunodeficiency Virus (HIV). This document synthesizes available experimental data to offer an objective analysis for research and development professionals.

Executive Summary

This compound is an orally administered small molecule that functions as an HIV maturation inhibitor. Pre-clinical studies have shown its potential in reducing viral loads in a relevant animal model. While specific quantitative in vitro efficacy data for this compound is not extensively published, its mechanism of action and qualitative comparisons to other compounds in its class provide a basis for understanding its potential potency. This guide presents the available data, details relevant experimental methodologies, and visualizes the underlying biological and experimental processes.

Data Presentation

In Vivo Efficacy of this compound
Animal ModelVirusTreatment RegimenKey FindingCitation
Simian Immunodeficiency Virus (SIV)-infected macaquesSIVExtended oral administration (specific dosage and duration not detailed in public sources)Lowered viral load by 1 log unit and eliminated the infectivity of remaining virus.[1]
In Vitro Efficacy of this compound and Analogs
CompoundAssay TypeCell LineVirus StrainIC50EC50CC50Selectivity Index (SI)Citation
This compound Data not publicly availableData not publicly availableData not publicly availableN/AN/AN/AN/A
SAMT-247 Anti-HIV AssayData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
NS-1040 Anti-HIV AssayData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: The absence of specific quantitative data for this compound in publicly accessible literature necessitates a qualitative comparison based on its described mechanism and preliminary in vivo results. Further studies are required to establish a precise in vitro efficacy profile.

Mechanism of Action

This compound is an HIV maturation inhibitor. It targets the final stages of the viral replication cycle by interfering with the processing of the Gag polyprotein. Specifically, it inhibits the cleavage of the capsid (CA) and spacer peptide 1 (SP1) junction. This disruption prevents the formation of a mature, infectious viral core, resulting in the release of non-infectious viral particles.

Nipamovir_Mechanism_of_Action cluster_virus Immature HIV Virion cluster_maturation Viral Maturation Gag Gag Polyprotein Protease HIV Protease Gag->Protease processed by Cleavage Gag Cleavage (CA-SP1 junction) Protease->Cleavage RNA Viral RNA Core Mature Capsid Core Assembly Cleavage->Core Infectious Infectious Virion Core->Infectious This compound This compound This compound->Cleavage Inhibits

Figure 1: Mechanism of action of this compound as an HIV maturation inhibitor.

Experimental Protocols

In Vivo Efficacy Study in SIV-infected Macaques (Representative Protocol)

This protocol is a representative example based on common practices in the field and is not the specific protocol used for the this compound study, as that is not publicly available.

  • Animal Model:

    • Adult rhesus macaques (Macaca mulatta) are commonly used as a model for HIV infection due to their susceptibility to SIV and the similar disease progression.

    • Animals are housed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Virus Inoculation:

    • Macaques are intravenously inoculated with a pathogenic strain of SIV, such as SIVmac251.

    • The viral challenge dose is predetermined to establish a consistent infection.

  • Drug Administration:

    • Following confirmation of stable viremia, animals are randomized into treatment and control groups.

    • This compound is administered orally at a specified dose and frequency for a defined treatment period.

    • The control group receives a placebo.

  • Virological and Immunological Monitoring:

    • Blood samples are collected at regular intervals (e.g., weekly) to monitor plasma viral load using a quantitative real-time PCR (qRT-PCR) assay.

    • CD4+ T-cell counts are monitored by flow cytometry to assess immune status.

    • Drug concentrations in plasma may be measured to ensure adequate exposure.

  • Endpoint Analysis:

    • The primary endpoint is the change in plasma viral load from baseline in the treated group compared to the control group.

    • Secondary endpoints may include changes in CD4+ T-cell counts and overall animal health.

In Vitro Anti-HIV Efficacy Assay (Representative p24 Antigen Assay Protocol)

This protocol is a representative example for determining the in vitro efficacy of an anti-HIV compound and is not the specific protocol used for this compound.

  • Cell and Virus Culture:

    • A susceptible human T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are used as host cells.

    • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in these cells.

  • Drug Treatment and Infection:

    • Cells are seeded in 96-well plates and treated with serial dilutions of this compound.

    • A control group of cells receives no drug.

    • The cells are then infected with a standardized amount of HIV-1.

  • Incubation:

    • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

  • Endpoint Measurement (p24 Antigen ELISA):

    • The concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The amount of p24 is directly proportional to the extent of viral replication.

  • Data Analysis:

    • The 50% effective concentration (EC50), the drug concentration that inhibits viral replication by 50%, is calculated by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • The 50% cytotoxic concentration (CC50) is determined in parallel by assessing the viability of uninfected cells treated with the drug (e.g., using an MTT assay).

    • The selectivity index (SI) is calculated as the ratio of CC50 to EC50, providing a measure of the drug's therapeutic window.

Experimental Workflow and Logical Relationships

In_Vivo_Efficacy_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis Animal Select Macaques Inoculation Inoculate with SIV Animal->Inoculation Baseline Establish Baseline Viral Load Inoculation->Baseline Randomize Randomize into Groups (Treatment vs. Control) Baseline->Randomize Administer Administer this compound (or Placebo) Randomize->Administer Monitor Monitor Viral Load & CD4+ T-cells Administer->Monitor Analyze Analyze Viral Load Reduction Monitor->Analyze Assess Assess Immune Response Analyze->Assess Conclusion Draw Conclusions on Efficacy Assess->Conclusion

Figure 2: A representative workflow for an in vivo efficacy study of an antiretroviral agent.

Conclusion

This compound demonstrates clear in vivo efficacy in a relevant preclinical model, with a notable 1 log unit reduction in viral load in SIV-infected macaques.[1] Its mechanism as a maturation inhibitor targeting the final stages of Gag processing provides a novel approach to HIV therapy that is distinct from other major antiretroviral classes. While specific in vitro potency metrics for this compound are not yet widely published, its comparable activity to other compounds in its class suggests a promising profile. The provided representative experimental protocols offer a framework for the types of studies necessary to further characterize the efficacy of this compound and other novel antiretroviral candidates. Further research is warranted to fully elucidate the in vitro efficacy and to expand upon the promising in vivo findings.

References

A Comparative Guide to Nipamovir Analogs and Novel HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Nipamovir and its analogs, a novel class of mercaptobenzamide-based HIV-1 maturation inhibitors, with other emerging maturation inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the latest advancements in antiretroviral therapy.

Introduction to HIV-1 Maturation as a Therapeutic Target

The maturation of the Human Immunodeficiency Virus type 1 (HIV-1) is the final and essential step in its replication cycle, where newly formed, non-infectious viral particles are converted into mature, infectious virions. This process is primarily mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[1] The precise sequence of these cleavages leads to a structural rearrangement of the viral core, forming the characteristic conical capsid.[1] Interfering with this maturation process presents a promising therapeutic strategy, as it results in the production of non-infectious viral particles.[2][3]

Maturation inhibitors are a class of antiretroviral drugs that disrupt this critical final step.[2][4] Unlike protease inhibitors, which directly target the viral protease enzyme, maturation inhibitors typically bind to the Gag polyprotein itself, preventing the final cleavage events necessary for maturation.[2] This unique mechanism of action makes them a valuable potential tool against HIV strains that have developed resistance to other drug classes.[2]

Mercaptobenzamides: A Novel Class of Maturation Inhibitors

This compound is a low molecular weight mercaptobenzamide derivative that has shown potential as an oral treatment for HIV infection.[5] This class of compounds, including this compound and its analogs, exhibits a distinct mechanism of action compared to other maturation inhibitors.

Mechanism of Action of Mercaptobenzamides

Mercaptobenzamide thioesters and thioethers, the class to which this compound belongs, function as HIV-1 maturation inhibitors with a unique mechanism that contributes to their high barrier to viral resistance and low toxicity.[6] Their primary target is the HIV-1 nucleocapsid protein 7 (NCp7), a small, basic protein with two zinc finger domains that are crucial for viral replication and maturation.[7][8]

The proposed mechanism involves the intracellular activation of mercaptobenzamide prodrugs, which then target and inactivate NCp7.[7] This inactivation is thought to occur through the acetylation of a key cysteine residue (Cys-36) within the NCp7 zinc finger, leading to the loss of zinc coordination and disrupting the protein's ability to bind to viral RNA.[6] This disruption of NCp7 function ultimately prevents the proper maturation of the viral particle.[6]

dot

cluster_0 HIV-1 Maturation Pathway Immature Virion Immature Virion Gag Polyprotein Gag Polyprotein Immature Virion->Gag Polyprotein contains Protease-mediated Cleavage Protease-mediated Cleavage Gag Polyprotein->Protease-mediated Cleavage undergoes Mature Virion (Infectious) Mature Virion (Infectious) Protease-mediated Cleavage->Mature Virion (Infectious) leads to Non-infectious Virion Non-infectious Virion Protease-mediated Cleavage->Non-infectious Virion This compound Analogs (Mercaptobenzamides) This compound Analogs (Mercaptobenzamides) NCp7 NCp7 This compound Analogs (Mercaptobenzamides)->NCp7 target Inactivation of NCp7 Inactivation of NCp7 NCp7->Inactivation of NCp7 undergoes Inactivation of NCp7->Protease-mediated Cleavage inhibits

Caption: Mechanism of action of this compound analogs.

Comparative Analysis: Mercaptobenzamides vs. Other Maturation Inhibitors

While mercaptobenzamides target NCp7, the first generation of maturation inhibitors, such as bevirimat (PA-457) and its more recent analog GSK3640254 ('254), act by binding to the CA-SP1 junction of the Gag polyprotein.[3][9][10] This binding specifically inhibits the final cleavage between the capsid (CA) and spacer peptide 1 (SP1), which is essential for the structural rearrangement of the viral core.[1][9]

FeatureThis compound & Analogs (Mercaptobenzamides)Bevirimat & Analogs (e.g., GSK'254)
Primary Target HIV-1 Nucleocapsid Protein 7 (NCp7)[7][8]Gag Polyprotein (CA-SP1 junction)[3][9]
Mechanism Inactivation of NCp7 via acetylation, disrupting RNA binding and subsequent maturation.[6]Inhibition of the final proteolytic cleavage of Gag at the CA-SP1 site.[1][9]
Resistance Profile High barrier to resistance observed in preclinical studies.[6]Resistance can emerge, often through mutations near the CA-SP1 cleavage site.[4][11]
Development Stage Preclinical[12]Clinical trials (Phase IIa for GSK'254)[13]

Preclinical Efficacy and Safety of Mercaptobenzamide Analogs

A series of novel 2-mercaptobenzamide prodrugs have been synthesized and evaluated for their anti-HIV activity.[7] The structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that govern their efficacy and toxicity.[6]

Compound/AnalogEC50 (µM) in CEM-SS cells (HIV-1IIIB)TC50 (µM) in CEM-SS cellsNotes
SAMT-247 (1) 0.6>100Parent compound, shows good activity and low toxicity.[5]
Aminobenzamide 34 (ortho) -50.1 ± 3.3Less toxic compared to meta and para derivatives.[6]
Ester derivative 43 >10082.1 ± 18.1Loss of antiviral activity with increased toxicity.[6]
Ester derivative 44 >10027.3 ± 2.8Loss of antiviral activity with increased toxicity.[6]
MDH-1-38 0.7 - 13 (in PBMCs and monocyte-macrophages)>100Active against various HIV-1 clinical isolates.[12]
NS1040 (prodrug of MDH-1-38) 0.7 - 13 (in PBMCs and monocyte-macrophages)>100Shows similar activity to the active compound.[12]

Experimental Protocols

Anti-HIV Activity Assay

dot

cluster_0 Workflow for Anti-HIV Activity Assay A Prepare serial dilutions of test compounds B Add CEM-SS cells and HIV-1 to wells A->B C Incubate for 6 days at 37°C B->C D Add XTT tetrazolium dye C->D E Measure absorbance at 450 nm D->E F Calculate EC50 and TC50 values E->F

Caption: Workflow for assessing anti-HIV activity.

The anti-HIV activity of the mercaptobenzamide analogs was determined using a cell-based assay with CEM-SS cells and the HIV-1IIIB strain.[6]

  • Compound Preparation: Test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted in cell culture medium.

  • Cell Culture and Infection: CEM-SS cells were passaged in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. For the assay, cells were plated in 96-well microtiter plates. A pre-titered amount of HIV-1 was added to the wells containing the test compounds.

  • Incubation: The plates were incubated for 6 days at 37°C in a 5% CO2 atmosphere.

  • Cell Viability Measurement: After the incubation period, the viability of the cells was assessed using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) colorimetric method. XTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Data Analysis: The absorbance was read on a microplate reader at 450 nm. The 50% effective concentration (EC50), the concentration of the drug that protects 50% of cells from virus-induced cytopathic effects, and the 50% cytotoxic concentration (TC50), the concentration that reduces cell viability by 50%, were calculated from the dose-response curves.

Conclusion

This compound and its mercaptobenzamide analogs represent a promising new class of HIV-1 maturation inhibitors with a unique mechanism of action targeting the NCp7 protein. This differentiates them from other maturation inhibitors that target the Gag polyprotein. The high barrier to resistance and low toxicity profile observed in preclinical studies make this class of compounds an attractive area for further research and development in the ongoing effort to combat HIV/AIDS. Future studies will be crucial to fully elucidate their therapeutic potential and to advance them into clinical evaluation.

References

A Comparative Analysis of Nipamovir and Other Small Molecule HIV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, novel small molecule inhibitors are continuously being explored to address the challenges of drug resistance, long-term toxicity, and treatment adherence. This guide provides a comparative overview of Nipamovir, a preclinical candidate, against several established and late-stage small molecule HIV inhibitors, including the integrase inhibitors Dolutegravir and Cabotegravir, the first-in-class capsid inhibitor Lenacapavir, and the protease inhibitor Darunavir.

Mechanism of Action

A fundamental differentiator among these inhibitors is their molecular target within the HIV replication cycle.

  • This compound: This low molecular weight mercaptobenzamide derivative interferes with the final maturation steps of the HIV virus. This mechanism is believed to contribute to its high barrier to resistance.[1]

  • Dolutegravir and Cabotegravir (Integrase Strand Transfer Inhibitors - INSTIs): These drugs target the HIV enzyme integrase, preventing the integration of viral DNA into the host cell's genome, a critical step for viral replication.[2][3]

  • Lenacapavir (Capsid Inhibitor): As a first-in-class capsid inhibitor, Lenacapavir disrupts multiple stages of the viral lifecycle, including capsid-mediated nuclear import, virion assembly, and the formation of a stable capsid core.[4]

  • Darunavir (Protease Inhibitor - PI): Darunavir is a nonpeptidic inhibitor of the HIV protease enzyme. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[5][6]

HIV_Inhibitor_Mechanisms cluster_host_cell Host Cell Viral DNA Integration Viral DNA Integration Viral Maturation Viral Maturation Capsid Function Capsid Function Protease Activity Protease Activity This compound This compound This compound->Viral Maturation Inhibits INSTIs Dolutegravir Cabotegravir INSTIs->Viral DNA Integration Inhibits Lenacapavir Lenacapavir Lenacapavir->Capsid Function Disrupts Darunavir Darunavir Darunavir->Protease Activity Inhibits

Figure 1: Comparative Mechanisms of Action of HIV Inhibitors.

In Vitro Potency and Cytotoxicity

The in vitro efficacy of antiviral compounds is a key indicator of their potential therapeutic value. This is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). The cytotoxicity of a compound is denoted by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50 (or IC50), provides a measure of the drug's therapeutic window.

InhibitorClassEC50/IC50Cell LineCC50Selectivity Index (SI)
This compound Maturation Inhibitor3.64 ± 3.28 µM (EC50)CEM-SS/HIV-1RFNot ReportedNot Reported
3.23 ± 2.81 µM (EC50)hPBMC/HIV-192HT599Not ReportedNot Reported
Dolutegravir Integrase Inhibitor0.51 - 2.2 nM (EC50)PBMCs, MT-4>50 µM>22,727
Cabotegravir Integrase Inhibitor0.22 nM (IC50)PBMCsNot ReportedNot Reported
Lenacapavir Capsid Inhibitor32 - 105 pM (EC50)CD4+ T cells, MT-4>10 µM>95,238
Darunavir Protease Inhibitor1 - 5 nM (EC50)Wild-type HIV-1>100 µM>20,000

Note: Direct comparison of EC50/IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, viral strains, and assay methodologies.

Resistance Profile

The emergence of drug-resistant viral strains is a major challenge in HIV therapy. A high barrier to resistance is a desirable characteristic for any new antiretroviral agent.

  • This compound: Preclinical data suggests a high barrier to resistance, with laboratory experiments to induce resistance having failed.[1]

  • Dolutegravir: Possesses a high genetic barrier to resistance. Resistance is rare in treatment-naive patients, though it can emerge in treatment-experienced individuals, particularly those with pre-existing resistance to other integrase inhibitors.[2][7][8][9][10]

  • Cabotegravir: Generally has a high barrier to resistance, but resistance mutations have been observed in clinical trials, sometimes leading to cross-resistance with other integrase inhibitors.[11][12][13][14]

  • Lenacapavir: As a first-in-class inhibitor, there is no pre-existing resistance. However, resistance-associated mutations have been identified in vitro and in clinical trials, although these mutations can sometimes reduce the virus's replication capacity.[4][15][16][17][18]

  • Darunavir: Exhibits a high genetic barrier to resistance and is often effective against viruses that are resistant to other protease inhibitors.[1][5][6][19][20]

Experimental Protocols

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

p24_ELISA_Workflow cluster_workflow p24 Antigen ELISA Workflow A Coat 96-well plate with anti-p24 capture antibody B Add cell culture supernatants containing virus and test compound A->B C Incubate to allow p24 binding B->C D Wash to remove unbound material C->D E Add biotinylated anti-p24 detection antibody D->E F Incubate and wash E->F G Add streptavidin-HRP F->G H Incubate and wash G->H I Add TMB substrate H->I J Incubate for color development I->J K Add stop solution J->K L Read absorbance at 450 nm K->L

Figure 2: General workflow for a p24 antigen capture ELISA.

Methodology:

  • 96-well microtiter plates are coated with a monoclonal antibody specific for HIV-1 p24 antigen.

  • Cell culture supernatants, containing the virus and various concentrations of the test compound, are added to the wells.

  • The plates are incubated to allow the p24 antigen to bind to the capture antibody.

  • After washing, a biotinylated polyclonal anti-p24 antibody is added, which binds to the captured p24.

  • Following another incubation and wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added.

  • A chromogenic substrate, such as TMB (3,3’,5,5’-tetramethylbenzidine), is then added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • The reaction is stopped with an acid solution, and the absorbance is measured using a microplate reader. The concentration of p24 is proportional to the absorbance, and the EC50 value is calculated from the dose-response curve.[21][22][23][24][25]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in a 96-well plate B Add various concentrations of the test compound A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Incubate to dissolve formazan crystals F->G H Read absorbance at ~570 nm G->H

Figure 3: General workflow for an MTT cytotoxicity assay.

Methodology:

  • Host cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with serial dilutions of the test compound and incubated for a period that is typically similar to the antiviral assay.

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The CC50 value is determined from the dose-response curve.[26][27][28][29][30]

Conclusion

This compound presents a promising preclinical profile with a novel mechanism of action that may offer a high barrier to resistance. However, as it is in the early stages of development, a direct and comprehensive comparison with clinically approved and late-stage inhibitors like Dolutegravir, Cabotegravir, Lenacapavir, and Darunavir is preliminary. These established drugs have well-characterized potency, safety, and resistance profiles from extensive clinical trials. Future studies on this compound will need to provide more robust data on its potency against a wide range of HIV strains, a detailed resistance profile, and in vivo efficacy and safety data to fully assess its potential as a future therapeutic option for HIV infection. The continued development of diverse small molecule inhibitors targeting different stages of the HIV lifecycle remains a critical strategy in the global effort to combat AIDS.

References

Safety Operating Guide

Navigating the Safe Disposal of Nipamovir: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Nipamovir, a nitroimidazole-based antiviral compound. Adherence to these guidelines will minimize risks and support a culture of safety and environmental responsibility.

Core Principles of this compound Waste Management

The disposal of this compound, as with any laboratory chemical, should be approached with a clear understanding of its potential hazards and in accordance with all applicable federal, state, and local regulations. The primary principle is to manage chemical wastes in a safe and environmentally sound manner from the moment of generation to final disposal.

Quantitative Data for Laboratory Chemical Waste Disposal

To facilitate quick reference and adherence to key safety and regulatory limits, the following table summarizes important quantitative data for the management of hazardous chemical waste in a laboratory setting.

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation ≤ 55 gallons in a Satellite Accumulation Area[1][2][3]
Maximum Acutely Hazardous Waste Accumulation ≤ 1 quart of liquid or 1 kg of solid in a Satellite Accumulation Area[1][2][3]
Container Fill Level Leave at least 10% headspace for expansion
pH Range for Aqueous Waste Must be between 5.5 and 10.5 for drain disposal consideration (if permitted)
Empty Container Rinsing (Acutely Hazardous) Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste.[1][4]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol provides a detailed methodology for the safe handling and disposal of this compound waste in a laboratory setting. Given that this compound is a nitroimidazole derivative, a class of compounds known for their potential environmental persistence, direct disposal down the drain is not recommended.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with this compound and any solvents used.

  • Hazardous waste labels.

  • Secondary containment for the waste container.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • Collect all solid waste, such as contaminated gloves, weigh boats, and paper towels, in a designated solid hazardous waste container.

    • Collect all liquid waste, including unused solutions and solvent rinses containing this compound, in a designated liquid hazardous waste container.

  • Container Management:

    • Ensure the waste container is made of a material compatible with the waste being collected (e.g., high-density polyethylene for many organic solvents).

    • The container must be in good condition with a secure, tight-fitting lid.

    • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" and the full chemical name(s) of the contents, including "this compound."

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation.[2]

    • The SAA should be a well-ventilated area, away from ignition sources.

    • Place the waste container in secondary containment to catch any potential leaks.

  • Full Container Handling:

    • Once the container is full (leaving at least 10% headspace), securely close the lid.

    • Complete the hazardous waste label with the date the container became full.

    • Arrange for the pickup of the full container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Decontamination of Empty Containers:

    • If the original this compound container is to be disposed of, and assuming it held a substance that is not acutely hazardous, it should be triple rinsed with a suitable solvent.

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1][4]

    • After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Visualization of the this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste from the point of generation to its final removal from the laboratory.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate this compound Waste (Do not mix with incompatible chemicals) ppe->segregate container Use Designated & Compatible Hazardous Waste Container segregate->container label_container Label Container Immediately 'Hazardous Waste - this compound' container->label_container saa Store in Satellite Accumulation Area (SAA) label_container->saa secondary_containment Place in Secondary Containment saa->secondary_containment keep_closed Keep Container Closed (Except when adding waste) secondary_containment->keep_closed container_full Container is Full (≤ 90% capacity) keep_closed->container_full container_full->keep_closed No request_pickup Request Waste Pickup (Contact EHS or Licensed Contractor) container_full->request_pickup Yes disposal Professional Disposal (Incineration or other approved method) request_pickup->disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and demonstrating a commitment to environmental stewardship. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.

References

Essential Safety and Logistical Information for Handling Nipamovir

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Nipamovir. Given that specific safety data for this compound is not publicly available, the following recommendations are based on general best practices for handling low-toxicity antiviral small molecules and mercaptobenzamide derivatives in a laboratory setting.

Personal Protective Equipment (PPE)

Standard laboratory PPE is essential to ensure personal safety and prevent contamination when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[1]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
Body Protection A standard laboratory coat is mandatory in all lab settings.[2] For procedures with a higher risk of splashes, consider a long-sleeved, fluid-repellent gown.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a respirator may be necessary based on a risk assessment.[1]

Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed when not in use.

Handling and Usage
  • Preparation: Before handling, ensure you have read the relevant Safety Data Sheet (SDS) if available, and that you are wearing the appropriate PPE.[2]

  • Work Area: All manipulations of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure, especially if the material is in powdered form.

  • Weighing: If weighing the solid form, do so in a fume hood or a balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In case of a spill, follow established laboratory procedures for chemical spills. Small spills can typically be absorbed with an inert material and disposed of as chemical waste.

Disposal Plan

As this compound is a non-hazardous small molecule, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.[3][4][5]

  • Solid Waste:

    • Place solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) into a designated, sealed, and clearly labeled chemical waste container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, sealed, and labeled waste container. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety office.[3]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected as chemical waste.[5] After rinsing, deface the label and dispose of the container according to institutional guidelines.

Visualizing Workflows and Mechanisms

To aid in understanding the procedural flow and the compound's mechanism, the following diagrams are provided.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet b Don Personal Protective Equipment a->b c Weigh this compound in Fume Hood b->c d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste per Institutional Guidelines g->h

Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.

Postulated Mechanism of Action for this compound

G cluster_virus HIV Life Cycle cluster_drug This compound Intervention a Viral Entry b Reverse Transcription & Integration a->b c Viral Protein Synthesis b->c d Viral Assembly c->d e Budding d->e f Maturation e->f g Infectious Virus f->g Normal Process h Non-Infectious Virus f->h Inhibited by This compound i This compound i->f

Caption: Diagram showing this compound's interference with the final maturation steps of HIV.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.